molecular formula C21H32O13 B15591381 Antiarol rutinoside

Antiarol rutinoside

Cat. No.: B15591381
M. Wt: 492.5 g/mol
InChI Key: FNPXSSIBZAQOBP-PFQYSTRESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxyphenyl 6-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranoside has been reported in Parthenocissus tricuspidata, Miliusa balansae, and other organisms with data available.

Properties

Molecular Formula

C21H32O13

Molecular Weight

492.5 g/mol

IUPAC Name

(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C21H32O13/c1-8-13(22)15(24)17(26)20(32-8)31-7-12-14(23)16(25)18(27)21(34-12)33-9-5-10(28-2)19(30-4)11(6-9)29-3/h5-6,8,12-18,20-27H,7H2,1-4H3/t8-,12+,13-,14+,15+,16-,17+,18+,20+,21+/m0/s1

InChI Key

FNPXSSIBZAQOBP-PFQYSTRESA-N

Origin of Product

United States

Foundational & Exploratory

The Antiarol Rutinoside Biosynthetic Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiarol rutinoside, a glycoside of 3,4,5-trimethoxyphenol (B152058), is a plant secondary metabolite with potential applications in various fields. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production or creating novel derivatives. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in plants, from primary metabolites to the final glycosylated product. The pathway is elucidated based on established principles of plant secondary metabolism, involving the shikimate pathway, subsequent methylation steps, and sequential glycosylation. This document details the proposed enzymatic reactions, provides quantitative data from homologous systems, and outlines detailed experimental protocols for pathway investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in two main stages:

  • Formation of the Aglycone (Antiarol): The aromatic core, 3,4,5-trimethoxyphenol (antiarol), is likely synthesized from the shikimate pathway via gallic acid, followed by a series of O-methylation reactions.

  • Glycosylation: The antiarol aglycone undergoes sequential glycosylation, first with a glucose moiety and then with a rhamnose moiety, to form the final rutinoside.

Biosynthesis of the Aglycone: 3,4,5-Trimethoxyphenol (Antiarol)

The proposed pathway for antiarol formation is as follows:

  • Shikimate Pathway to Gallic Acid: The shikimate pathway, a central route in plant primary metabolism, provides the precursor for many aromatic compounds. Specifically, 3-dehydroshikimate, an intermediate of this pathway, can be converted to gallic acid by the enzyme shikimate dehydrogenase (SDH)[1][2][3].

  • Sequential O-Methylation of Gallic Acid: Gallic acid is then proposed to undergo three successive methylation steps, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), to yield 3,4,5-trimethoxyphenol. The likely intermediates are 3-O-methylgallic acid and 3,5-di-O-methylgallic acid. While specific OMTs for this complete sequence have not been fully characterized, plant OMTs are known to act on a wide range of phenolic compounds, including gallic acid and its derivatives[4][5].

Antiarol_Biosynthesis Shikimate_Pathway Shikimate Pathway 3-dehydroshikimate 3-Dehydroshikimate Shikimate_Pathway->3-dehydroshikimate Gallic_Acid Gallic Acid 3-dehydroshikimate->Gallic_Acid Shikimate Dehydrogenase (SDH) 3-O-methylgallic_acid 3-O-Methylgallic Acid Gallic_Acid->3-O-methylgallic_acid OMT1 (SAM -> SAH) 3_5-di-O-methylgallic_acid 3,5-Di-O-methylgallic Acid 3-O-methylgallic_acid->3_5-di-O-methylgallic_acid OMT2 (SAM -> SAH) Antiarol Antiarol (3,4,5-Trimethoxyphenol) 3_5-di-O-methylgallic_acid->Antiarol OMT3 (SAM -> SAH)

Figure 1: Proposed biosynthetic pathway of the aglycone, antiarol.
Glycosylation of Antiarol to this compound

The final steps in the biosynthesis involve the attachment of a rutinose sugar moiety, which is a disaccharide composed of rhamnose and glucose. This is a two-step process catalyzed by specific glycosyltransferases:

  • Glucosylation of Antiarol: A UDP-glucosyltransferase (UGT) transfers a glucose molecule from UDP-glucose to the hydroxyl group of antiarol, forming antiarol-β-D-glucoside. Plant UGTs exhibit broad substrate specificity towards simple phenols[4].

  • Rhamnosylation of Antiarol-β-D-glucoside: A UDP-rhamnosyltransferase (URT) then transfers a rhamnose molecule from UDP-rhamnose to the 6-hydroxyl group of the glucose moiety on antiarol-β-D-glucoside, forming this compound.

Glycosylation_Pathway Antiarol Antiarol Antiarol_Glucoside Antiarol-β-D-glucoside Antiarol->Antiarol_Glucoside UDP-Glucosyltransferase (UGT) Antiarol_Rutinoside This compound Antiarol_Glucoside->Antiarol_Rutinoside UDP-Rhamnosyltransferase (URT) UDP UDP UDP_Glucose UDP-Glucose UDP_Glucose->Antiarol_Glucoside UDP_Rhamnose UDP-Rhamnose UDP_Rhamnose->Antiarol_Rutinoside

Figure 2: Glycosylation steps in the formation of this compound.

Quantitative Data

Specific kinetic data for the enzymes directly involved in the this compound biosynthetic pathway are not yet available in the literature. However, data from homologous enzymes acting on similar substrates provide valuable insights into their potential catalytic efficiencies.

Table 1: Kinetic Parameters of Homologous O-Methyltransferases (OMTs)

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Reference
Musella lasiocarpa (Ml05G3914)Caffeic Acid135.4 ± 12.10.45 ± 0.023.32 x 103[6]
Musella lasiocarpa (Ml05G3914)Quercetin89.7 ± 8.50.31 ± 0.013.46 x 103[6]
Perilla frutescens (PfOMT3)Luteolin25.4 ± 2.10.19 ± 0.017.48 x 103[7]
Zea mays (ZmOMT1)Tricetin2.8 ± 0.30.041 ± 0.0011.46 x 104[8]

Table 2: Kinetic Parameters of Homologous UDP-Glycosyltransferases (UGTs)

Enzyme SourceSubstrateSugar DonorKm (µM)kcat (s-1)kcat/Km (s-1M-1)Reference
Raphanus sativus (Rs89B1)3,4-Dihydroxybenzoic acidUDP-Glucose120 ± 100.043 ± 0.0013.58 x 102[4]
Vitis vinifera (VvGT1)QuercetinUDP-Glucose7.9 ± 0.80.012 ± 0.0011.52 x 103[9]
Hypericum monogynum (HmF3RT)QuercetinUDP-Rhamnose5.14-2.21 x 105[10]
Citrus sp.Hesperetin-7-O-glucosideUDP-Rhamnose41.5--

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the this compound biosynthetic pathway.

Heterologous Expression and Purification of Recombinant Enzymes

To characterize the enzymes of the pathway, they must first be produced in a recombinant form. Escherichia coli is a commonly used host for this purpose.

Protein_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification Gene_of_Interest Isolate Gene of Interest (OMT, UGT, URT) Expression_Vector Ligate into Expression Vector (e.g., pET) Gene_of_Interest->Expression_Vector Transformation Transform into E. coli (e.g., BL21(DE3)) Expression_Vector->Transformation Culture_Growth Grow Culture to Mid-log Phase Transformation->Culture_Growth Induction Induce Protein Expression (e.g., with IPTG) Culture_Growth->Induction Cell_Harvest Harvest Cells (Centrifugation) Cell_Lysis Lyse Cells (Sonication) Cell_Harvest->Cell_Lysis Affinity_Chromatography Purify via Affinity Chromatography (e.g., Ni-NTA) Cell_Lysis->Affinity_Chromatography Purified_Protein Purified Enzyme Affinity_Chromatography->Purified_Protein

Figure 3: Workflow for heterologous expression and purification of enzymes.

Protocol for Heterologous Expression and Purification of a His-tagged OMT/UGT/URT in E. coli

  • Cloning:

    • Amplify the full-length coding sequence of the target gene (OMT, UGT, or URT) from plant cDNA using PCR with primers containing appropriate restriction sites.

    • Digest both the PCR product and a pET expression vector (e.g., pET-28a, which adds an N-terminal His-tag) with the corresponding restriction enzymes.

    • Ligate the digested gene into the expression vector.

    • Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for positive clones by antibiotic resistance and sequence verification.

  • Expression:

    • Transform the confirmed expression plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

    • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to improve protein solubility.

  • Purification:

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove unbound proteins.

    • Elute the His-tagged protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

    • Analyze the purified protein by SDS-PAGE to assess purity and concentration.

    • If necessary, perform buffer exchange into a storage buffer (e.g., using a desalting column) and store at -80°C.

Enzyme Assays

Protocol for O-Methyltransferase (OMT) Assay

This assay measures the transfer of a methyl group from SAM to a phenolic acceptor.

  • Reaction Mixture (total volume of 100 µL):

    • 100 mM Tris-HCl (pH 7.5)

    • 1 mM DTT

    • 100 µM S-adenosyl-L-methionine (SAM)

    • 50-200 µM phenolic substrate (e.g., gallic acid, 3-O-methylgallic acid)

    • 1-5 µg of purified OMT enzyme

  • Procedure:

    • Assemble the reaction mixture on ice, adding the enzyme last to initiate the reaction.

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction by adding 10 µL of 20% HCl.

    • Extract the product by adding 200 µL of ethyl acetate, vortexing, and centrifuging to separate the phases.

    • Transfer the organic phase to a new tube, evaporate to dryness, and resuspend in methanol (B129727) for HPLC analysis.

  • Analysis:

    • Analyze the product by reverse-phase HPLC, monitoring at a wavelength appropriate for the product (e.g., 270 nm).

    • Quantify the product by comparing the peak area to a standard curve of the methylated product.

Protocol for Sequential Glycosyltransferase (UGT and URT) Assay

This protocol is designed to reconstitute the two-step glycosylation of antiarol in vitro.

Sequential_Assay_Workflow Reaction_Setup Set up Reaction 1: Antiarol + UGT + UDP-Glucose Incubation1 Incubate (e.g., 30°C, 1 hr) Reaction_Setup->Incubation1 Add_Reagents Add Reagents for Reaction 2: URT + UDP-Rhamnose Incubation1->Add_Reagents Incubation2 Incubate (e.g., 30°C, 1 hr) Add_Reagents->Incubation2 Reaction_Stop Stop Reaction (e.g., add Methanol) Incubation2->Reaction_Stop HPLC_Analysis Analyze by HPLC-MS/MS Reaction_Stop->HPLC_Analysis

Figure 4: Workflow for a sequential glycosyltransferase assay.
  • Reaction Mixture 1 (Glucosylation - total volume 50 µL):

    • 100 mM Tris-HCl (pH 7.5)

    • 1 mM UDP-glucose

    • 50 µM Antiarol (dissolved in a small amount of DMSO if necessary)

    • 1-2 µg of purified UGT enzyme

  • Procedure (Step 1):

    • Incubate the reaction mixture at 30°C for 60 minutes.

  • Reaction Mixture 2 (Rhamnosylation - add to the above mixture):

    • Add 1 mM UDP-rhamnose.

    • Add 1-2 µg of purified URT enzyme.

  • Procedure (Step 2):

    • Continue incubation at 30°C for another 60 minutes.

  • Termination and Analysis:

    • Stop the reaction by adding an equal volume of methanol.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant by HPLC-MS/MS to identify and quantify antiarol, antiarol-glucoside, and this compound.

Analytical Methods

HPLC-MS/MS Method for Analysis of Antiarol and its Glycosides

This method allows for the separation and sensitive detection of the compounds of interest.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • A typical gradient might be: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. This will need to be optimized for the specific compounds.

  • Mass Spectrometry:

    • Operate in both positive and negative ion modes to determine the best ionization for each compound.

    • Use full scan mode to determine the m/z of the parent ions.

    • Use product ion scan (MS/MS) mode to obtain fragmentation patterns for structural confirmation. The characteristic loss of the rhamnose (146 Da) and glucose (162 Da) moieties from the rutinoside is a key diagnostic feature.

NMR Spectroscopy for Structural Elucidation

NMR is essential for the unambiguous structural confirmation of the biosynthetic products.

  • Sample Preparation: Purified compounds (mg scale) are dissolved in a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6).

  • Experiments:

    • 1D NMR: 1H and 13C NMR spectra provide information on the number and type of protons and carbons.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (e.g., within the aromatic ring or within a sugar unit).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for determining the connectivity between the aglycone and the sugar moieties, and between the two sugars. For example, a correlation between the anomeric proton of rhamnose and a carbon of the glucose unit would confirm the 1→6 linkage.

Conclusion

The proposed biosynthetic pathway for this compound provides a solid framework for future research. The experimental protocols outlined in this guide offer a starting point for the heterologous expression and characterization of the involved enzymes, as well as for the in vitro reconstitution of the pathway. Further research is needed to identify the specific genes and enzymes responsible for this pathway in different plant species and to fully elucidate the kinetic and regulatory mechanisms that govern the production of this and other related phenolic glycosides. This knowledge will be invaluable for the targeted metabolic engineering of plants and microorganisms for the sustainable production of valuable natural products.

References

Antiarol Rutinoside: A Technical Guide to its Isolation and Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and structural elucidation of Antiarol rutinoside, a phenolic glycoside with potential pharmacological applications. The methodologies outlined are based on established principles of natural product chemistry and spectroscopic analysis.

Introduction to this compound

This compound, systematically named 3,4,5-Trimethoxyphenyl 6-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranoside, is a naturally occurring phenolic glycoside.[1] It has been reported in plant species such as Parthenocissus tricuspidata and Miliusa balansae.[1] The structure of this compound comprises a 3,4,5-trimethoxyphenyl aglycone linked to a rutinose (a disaccharide of rhamnose and glucose) moiety. Given the diverse biological activities associated with flavonoids and other phenolic glycosides, this compound presents a compound of interest for further pharmacological investigation.

Isolation of this compound

The isolation of this compound from plant sources can be achieved through a multi-step process involving extraction and chromatography. The following is a generalized protocol that can be adapted based on the specific plant matrix.

Experimental Protocol: Isolation

1. Plant Material Collection and Preparation:

  • Collect fresh or dried plant material from a known source, such as the leaves or stems of Miliusa balansae.

  • Thoroughly wash the plant material to remove any contaminants.

  • Air-dry the material in a well-ventilated area, shielded from direct sunlight, or use a freeze-dryer.

  • Grind the dried plant material into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Macerate the powdered plant material in a suitable solvent, such as methanol (B129727) or ethanol, at room temperature for 24-48 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

  • Repeat the extraction process three times to ensure exhaustive extraction of the target compound.

  • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

3. Solvent Partitioning:

  • Suspend the crude extract in distilled water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.

  • This compound, being a polar glycoside, is expected to be concentrated in the ethyl acetate or n-butanol fraction.

  • Monitor the fractions using Thin Layer Chromatography (TLC) to track the presence of the target compound.

4. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography: Subject the enriched fraction (ethyl acetate or n-butanol) to column chromatography on a silica gel column. Elute the column with a gradient of chloroform and methanol. Collect fractions and analyze them by TLC.

  • Sephadex LH-20 Column Chromatography: Pool the fractions containing this compound and further purify them using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for separating compounds based on their molecular size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, employ preparative HPLC on a C18 column. Use a gradient of methanol and water (with 0.1% formic acid) as the mobile phase. Monitor the elution at a suitable UV wavelength (e.g., 280 nm).

Visualization of the Isolation Workflow

Isolation_Workflow Plant_Material Plant Material (e.g., Miliusa balansae) Extraction Extraction (Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning EtOAc_BuOH_Fraction Ethyl Acetate / n-Butanol Fraction Partitioning->EtOAc_BuOH_Fraction Silica_Gel Silica Gel Column Chromatography EtOAc_BuOH_Fraction->Silica_Gel Sephadex Sephadex LH-20 Column Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: General workflow for the isolation of this compound.

Structural Elucidation of this compound

The structure of the isolated this compound can be determined using a combination of spectroscopic techniques.

Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

TechniqueData TypePredicted Values
UV-Vis λmax (nm)~270-280 nm (characteristic of the substituted benzene (B151609) ring)
IR νmax (cm⁻¹)~3400 (O-H), ~2930 (C-H), ~1600, 1510 (aromatic C=C), ~1270, 1130 (C-O-C)
¹H NMR Chemical Shift (δ)See Table 2 for detailed predicted assignments.
¹³C NMR Chemical Shift (δ)See Table 3 for detailed predicted assignments.
HR-MS m/z [M-H]⁻Calculated for C₂₁H₃₁O₁₃: 491.1765

Table 2: Predicted ¹H NMR Spectral Data of this compound (in CD₃OD)

PositionPredicted δ (ppm)MultiplicityJ (Hz)
Aglycone
2', 6'~6.70s-
3', 4', 5'-OCH₃~3.85s-
Glucose
1''~4.90d7.5
2''-5''~3.20-3.90m-
6''~3.70, 3.95m-
Rhamnose
1'''~4.55d1.5
2'''-5'''~3.30-4.05m-
6''' (CH₃)~1.20d6.0

Table 3: Predicted ¹³C NMR Spectral Data of this compound (in CD₃OD)

PositionPredicted δ (ppm)
Aglycone
1'~154.0
2', 6'~105.0
3', 5'~155.0
4'~138.0
3', 5'-OCH₃~56.5
4'-OCH₃~61.0
Glucose
1''~104.0
2''~75.0
3''~78.0
4''~71.5
5''~77.0
6''~68.0
Rhamnose
1'''~102.0
2'''~72.0
3'''~72.0
4'''~74.0
5'''~70.0
6''' (CH₃)~18.0
Experimental Protocol: Structural Elucidation

1. UV-Vis Spectroscopy:

  • Dissolve a small amount of the purified compound in methanol.

  • Record the UV-Vis spectrum from 200 to 400 nm to identify the absorption maxima, which are indicative of the aromatic system.

2. Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the pure compound using a KBr pellet or as a thin film.

  • Identify the characteristic absorption bands for hydroxyl, C-H, aromatic C=C, and C-O functional groups.

3. Mass Spectrometry (MS):

  • Perform high-resolution mass spectrometry (HR-MS) using electrospray ionization (ESI) to determine the accurate mass and molecular formula of the compound.

  • Conduct tandem mass spectrometry (MS/MS) to study the fragmentation pattern. The expected fragmentation would involve the sequential loss of the rhamnose (146 Da) and glucose (162 Da) units.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., CD₃OD).

  • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra.

  • ¹H NMR will provide information on the number and types of protons and their connectivity.

  • ¹³C NMR will reveal the number of carbon atoms and their chemical environments.

  • 2D NMR experiments will establish the connectivity between protons and carbons, confirming the structure of the aglycone and the sugar moieties, as well as the glycosidic linkages.

Visualization of the Structure Elucidation Workflow

Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis Pure_Compound Pure this compound UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry (HR-MS, MS/MS) Pure_Compound->MS NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR Functional_Groups Functional Groups IR->Functional_Groups Molecular_Formula Molecular Formula MS->Molecular_Formula Connectivity Structural Connectivity NMR->Connectivity Final_Structure Final Structure of this compound Molecular_Formula->Final_Structure Functional_Groups->Final_Structure Connectivity->Final_Structure

Caption: Workflow for the structural elucidation of this compound.

Potential Biological Activities and Signaling Pathways

While specific biological activities of this compound have not been extensively reported, compounds with similar structural features, such as flavonoids and other phenolic glycosides, are known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and cytotoxic activities. The 3,4,5-trimethoxyphenyl moiety is also found in other bioactive compounds with anticancer and antiviral properties.

Hypothetical Signaling Pathway: Anti-inflammatory Action

A plausible mechanism of action for this compound could involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway.

Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active NF-κB (active) NFkB->NFkB_active translocates Antiarol This compound Antiarol->IKK inhibits DNA DNA NFkB_active->DNA binds Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes transcription

Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.

Conclusion

This technical guide provides a framework for the successful isolation and structural determination of this compound. The detailed protocols and expected spectroscopic data serve as a valuable resource for researchers in natural product chemistry and drug discovery. Further investigation into the specific biological activities of this compound is warranted to explore its full therapeutic potential.

References

Antiarol Rutinoside: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiarol rutinoside, a naturally occurring phenolic glycoside, has garnered interest within the scientific community due to its structural similarity to other bioactive flavonoid rutinosides. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, drawing upon available data and inferences from closely related compounds. It includes a summary of its chemical and physical properties, predicted spectral characteristics, and a generalized experimental protocol for its isolation. Furthermore, this document explores the potential biological activities and associated signaling pathways of this compound, based on the established mechanisms of analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

This compound, systematically named (2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol, is a rutinoside derivative of antiarol.[1][2] Its fundamental physicochemical properties are summarized in the tables below. While some experimental data is limited, computed values from reputable databases provide valuable insights.

Table 1: Chemical Identification of this compound

IdentifierValueSource
IUPAC Name (2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol[2]
Molecular Formula C₂₁H₃₂O₁₃[2]
CAS Number 261351-23-9[3]
Synonyms Antiarol rutiside, 3,4,5-Trimethoxyphenyl rutinoside[2]

Table 2: Physicochemical Data for this compound

PropertyValueSource & Notes
Molecular Weight 492.5 g/mol [2] (Computed)
Appearance Powder[3] (Commercial supplier data)
Melting Point Not availableExperimental data not found.
Boiling Point 717.9 ± 60.0 °CPredicted value.
Density 1.49 ± 0.1 g/cm³Predicted value.
pKa 12.73 ± 0.70Predicted value.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[3]
XLogP3-AA -2.0[2] (Computed)
Hydrogen Bond Donors 6[2] (Computed)
Hydrogen Bond Acceptors 13[2] (Computed)
Rotatable Bond Count 8[2] (Computed)
Topological Polar Surface Area 186 Ų[2] (Computed)

Spectral Data (Predicted and Analog-Based)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound have not been published. The expected spectrum would show signals corresponding to the 3,4,5-trimethoxyphenyl group, the glucose moiety, and the rhamnose moiety. For reference, the characteristic NMR signals for the rutinoside portion are well-documented from studies of similar compounds like kaempferol-3-O-rutinoside.[1]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is anticipated to exhibit absorption bands characteristic of the substituted phenolic chromophore. The 3,4,5-trimethoxyphenyl moiety is the primary chromophore in the molecule. The spectrum of the parent compound, 3,4,5-trimethoxyphenol, shows a maximum absorption around 270 nm. The glycosidic linkage is not expected to significantly alter this absorption maximum.

Experimental Protocols

General Protocol for Isolation and Purification of this compound from Plant Material

While a specific, detailed protocol for the isolation of this compound is not available, a general procedure for the extraction and purification of phenolic glycosides from plant sources, such as the bark of Pinus yunnanensis or the leaves of Parthenocissus tricuspidata, can be outlined.[2][4] This protocol would typically involve solvent extraction, followed by chromatographic separation.

dot

experimental_workflow A Plant Material (e.g., dried and powdered bark) B Solvent Extraction (e.g., Methanol (B129727) or Ethanol) A->B Maceration or Soxhlet C Filtration and Concentration (Rotary Evaporation) B->C D Crude Extract C->D E Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) D->E F Ethyl Acetate/Butanol Fraction E->F Polar fractions G Column Chromatography (e.g., Silica (B1680970) Gel or Sephadex LH-20) F->G H Fraction Collection and TLC Analysis G->H I Preparative HPLC H->I Purification of target fractions J Pure this compound I->J K Structure Elucidation (NMR, MS, etc.) J->K

Caption: Generalized workflow for the isolation and purification of this compound.

Methodology Details:

  • Extraction: The dried and powdered plant material is extracted with a polar solvent like methanol or ethanol (B145695) at room temperature or under reflux. This process is repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Phenolic glycosides like this compound are expected to partition into the more polar ethyl acetate and n-butanol fractions.

  • Chromatographic Purification: The polar fractions are then subjected to column chromatography. A silica gel column eluted with a gradient of chloroform-methanol or ethyl acetate-methanol is a common choice. Alternatively, size-exclusion chromatography using Sephadex LH-20 can be employed.

  • Final Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

  • Structural Characterization: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities of this compound is currently lacking in the scientific literature. However, its structural similarity to other well-studied flavonoid rutinosides, such as kaempferol-3-O-rutinoside, allows for informed predictions about its potential pharmacological effects. Many flavonoid glycosides are known to possess antioxidant and anti-inflammatory properties.

Potential Anti-Inflammatory Activity

Flavonoid rutinosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways. It is plausible that this compound could exhibit similar activity through the inhibition of pro-inflammatory mediators. The potential mechanism could involve the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.

dot

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes activates transcription AR This compound (Predicted) AR->MAPK inhibits AR->IKK inhibits antioxidant_mechanism AR_OH This compound (Ar-OH) FreeRadical Free Radical (R•) AR_OH->FreeRadical donates H• AR_O This compound Radical (Ar-O•) AR_OH->AR_O becomes NeutralizedRadical Neutralized Molecule (RH) FreeRadical->NeutralizedRadical becomes

References

Screening the Biological Activity of Antiarol Rutinoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the biological activities of Antiarol rutinoside (3,4,5-Trimethoxyphenyl 6-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranoside). This guide, therefore, provides a comprehensive framework and detailed experimental protocols for the systematic screening of its potential antioxidant, anti-inflammatory, and anticancer properties, based on established methodologies for analogous compounds.

Introduction

This compound is a flavonoid glycoside with a structure suggesting potential bioactivities of interest for drug discovery and development. Flavonoids are a large class of plant secondary metabolites known for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities.[1][2][3] The glycosidic moiety can significantly influence the bioavailability and activity of the aglycone. This guide outlines a strategic approach to systematically evaluate the biological potential of this compound.

Proposed Screening Workflow

A tiered screening approach is recommended to efficiently assess the biological activities of this compound. The workflow begins with broad in vitro antioxidant assays, followed by cell-based anti-inflammatory and cytotoxicity screenings, and can progress to more complex mechanism-of-action studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Mechanism of Action Antioxidant Assays Antioxidant Assays Anti-inflammatory Assays (Acellular) Anti-inflammatory Assays (Acellular) Antioxidant Assays->Anti-inflammatory Assays (Acellular) LOX Inhibition Cytotoxicity Screening Cytotoxicity Screening Anti-inflammatory Assays (Acellular)->Cytotoxicity Screening MTT Assay on Cancer & Normal Cells Anti-inflammatory Assays (Cellular) Anti-inflammatory Assays (Cellular) Cytotoxicity Screening->Anti-inflammatory Assays (Cellular) NO Production in Macrophages Apoptosis Assays Apoptosis Assays Cytotoxicity Screening->Apoptosis Assays Annexin V/PI Staining Signaling Pathway Analysis Signaling Pathway Analysis Anti-inflammatory Assays (Cellular)->Signaling Pathway Analysis Western Blot for NF-κB, MAPKs This compound This compound This compound->Antioxidant Assays DPPH, ABTS, FRAP

Proposed experimental workflow for screening this compound.

Antioxidant Activity

Oxidative stress is implicated in numerous diseases.[4] The antioxidant potential of this compound can be evaluated by its ability to scavenge free radicals and reduce oxidizing agents.

Quantitative Data Summary

The following table is structured to present the results from antioxidant assays.

AssayEndpointThis compound (IC50/EC50 in µM)Positive Control (e.g., Ascorbic Acid, Trolox) (IC50/EC50 in µM)
DPPH Radical ScavengingIC50Data to be determinedData to be determined
ABTS Radical Cation DecolorizationIC50Data to be determinedData to be determined
Ferric Reducing Antioxidant Power (FRAP)EC50Data to be determinedData to be determined
Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[5]

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of this compound and a positive control (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each concentration of the test compound or control.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of scavenging activity is calculated as: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

    • The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[6]

  • Preparation of Reagents:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark to generate the ABTS•+ radical.

    • Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 20 µL of various concentrations of this compound or a positive control (e.g., Trolox) to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition similarly to the DPPH assay.

    • Determine the IC50 value from the concentration-response curve.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases.[7] The potential anti-inflammatory effects of this compound can be assessed in both cell-free and cell-based systems.

Quantitative Data Summary
AssayCell Line / EnzymeEndpointThis compound (IC50 in µM)Positive Control (e.g., Indomethacin, Dexamethasone) (IC50 in µM)
Lipoxygenase (LOX) InhibitionSoybean LOXIC50Data to be determinedData to be determined
Nitric Oxide (NO) Production InhibitionRAW 264.7IC50Data to be determinedData to be determined
Pro-inflammatory Cytokine (TNF-α, IL-6) ReleaseRAW 264.7IC50Data to be determinedData to be determined
Experimental Protocols

This assay measures the inhibition of the enzyme lipoxygenase, which is involved in the biosynthesis of leukotrienes.[8]

  • Preparation of Reagents:

    • Prepare a solution of soybean lipoxygenase (15-LOX) in borate (B1201080) buffer (pH 9.0).

    • Prepare a substrate solution of linoleic acid in the same buffer.

    • Prepare various concentrations of this compound and a positive control (e.g., nordihydroguaiaretic acid).

  • Assay Procedure:

    • In a 96-well UV plate, add the test compound or control, followed by the enzyme solution.

    • Incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding the linoleic acid substrate.

    • Measure the increase in absorbance at 234 nm for 5 minutes, which corresponds to the formation of the conjugated diene product.

  • Calculation:

    • Calculate the percentage of inhibition based on the rate of the reaction with and without the inhibitor.

    • Determine the IC50 value.

This assay quantifies the inhibition of NO production in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).[9]

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or a positive control (e.g., dexamethasone) for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. A non-stimulated control group should be included.

    • Prior to this assay, a cytotoxicity test (e.g., MTT) must be performed to ensure that the observed reduction in NO is not due to cell death.

  • Griess Assay for Nitrite (B80452) Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve of sodium nitrite.

  • Calculation:

    • Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

    • Determine the IC50 value.

Relevant Signaling Pathway

Many anti-inflammatory agents act by inhibiting the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.[10]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IKK->NF-κB Frees IκB->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Induces Transcription Antiarol_rutinoside This compound Antiarol_rutinoside->IKK Potential Inhibition

Simplified NF-κB signaling pathway in inflammation.

Anticancer Activity

The potential of this compound to inhibit the growth of cancer cells can be evaluated through cytotoxicity assays against a panel of human cancer cell lines.

Quantitative Data Summary
Cell LineCancer TypeThis compound (IC50 in µM)Positive Control (e.g., Doxorubicin) (IC50 in µM)
A549Lung CarcinomaData to be determinedData to be determined
MCF-7Breast AdenocarcinomaData to be determinedData to be determined
HeLaCervical CancerData to be determinedData to be determined
HepG2Hepatocellular CarcinomaData to be determinedData to be determined
L929 / HEK293Normal Fibroblast/KidneyData to be determinedData to be determined
Experimental Protocol

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., A549, MCF-7) and a normal cell line (e.g., L929) in 96-well plates and allow them to attach for 24 hours.

    • Treat the cells with a range of concentrations of this compound or a positive control (e.g., doxorubicin) for 48 or 72 hours.

  • Assay Procedure:

    • After the incubation period, remove the treatment medium.

    • Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Calculate the percentage of cell viability as: (A_sample / A_control) * 100, where A_control is the absorbance of untreated cells.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Apoptosis Induction Pathway

Should this compound show significant cytotoxicity, further investigation into the mechanism, such as the induction of apoptosis, would be warranted. The mitochondrial (intrinsic) pathway is a common mechanism for anticancer compounds.[5]

G Antiarol_rutinoside This compound Bcl2 Bcl-2 (Anti-apoptotic) Antiarol_rutinoside->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) Antiarol_rutinoside->Bax Up-regulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits pore formation Bax->Mitochondrion Promotes pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

The intrinsic pathway of apoptosis.

References

Unraveling the Bioactivity of Antiarol Rutinoside: A Technical Guide to Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiarol rutinoside, a flavonoid glycoside, belongs to a class of natural compounds with significant therapeutic potential. While direct research on the specific mechanisms of action of this compound is limited, this guide provides a comprehensive framework for its investigation based on the well-established bioactivities of structurally related flavonoid rutinosides. This document outlines potential mechanisms, including antioxidant, anti-inflammatory, and apoptosis-modulating effects, and provides detailed experimental protocols and data presentation strategies to facilitate further research. The enclosed diagrams, generated using Graphviz, offer visual representations of key signaling pathways and experimental workflows to guide laboratory investigations.

Introduction

Flavonoid rutinosides are a diverse group of plant secondary metabolites characterized by a flavonoid aglycone linked to a rutinose (a disaccharide of rhamnose and glucose) moiety. These compounds have garnered considerable interest in the scientific community for their wide array of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2][3] The biological effects of these glycosides are influenced by the structure of the flavonoid aglycone and the presence of the rutinoside group, which can impact bioavailability and interaction with cellular targets.[4]

This technical guide focuses on the potential mechanisms of action of this compound. In the absence of specific literature, we extrapolate from studies on well-researched flavonoid rutinosides like rutin (B1680289) (quercetin-3-O-rutinoside) to propose a roadmap for investigation.[1][2] The primary hypothesized mechanisms include direct and indirect antioxidant effects, modulation of key inflammatory signaling pathways, and regulation of apoptosis.

Potential Mechanisms of Action and Experimental Approaches

Antioxidant Activity

Flavonoid rutinosides are potent antioxidants that can neutralize free radicals and chelate metal ions, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.[5][6][7] The antioxidant capacity is largely attributed to the phenolic hydroxyl groups on the flavonoid backbone.[6]

Key Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common, rapid, and straightforward method to evaluate the free radical scavenging activity of a compound.[8][9][10]

  • Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored non-radical form, DPPH-H.[8][11] The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.[8]

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • This compound (or other test compound)

    • Ascorbic acid or Trolox (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare serial dilutions of the test compound and the positive control in methanol.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add different concentrations of the test compound or positive control to the wells. Include a blank control containing only the solvent and DPPH.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the test compound.

Table 1: Hypothetical Quantitative Data for DPPH Radical Scavenging Activity

CompoundIC50 (µM)
This compoundData to be determined
Rutin15.8
Quercetin8.2
Ascorbic Acid (Control)12.5

Note: The values for Rutin, Quercetin, and Ascorbic Acid are representative and may vary between studies.

Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol DPPH Solution (0.1 mM in Methanol) Plate 96-Well Plate DPPH_sol->Plate Test_cpd Test Compound (Serial Dilutions) Test_cpd->Plate Control_cpd Positive Control (e.g., Ascorbic Acid) Control_cpd->Plate Incubation Incubate (30 min, Dark) Plate->Incubation Measurement Measure Absorbance (517 nm) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Anti-inflammatory Activity

Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of pro-inflammatory cytokines and enzymes.[3][12][13][14]

Signaling Pathway: NF-κB Inhibition by Flavonoid Rutinosides

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates AR This compound AR->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Induces

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Key Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[15]

  • Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. NO in the culture supernatant is oxidized to nitrite (B80452), which can be quantified using the Griess reagent.

  • Reagents and Materials:

    • RAW 264.7 macrophage cell line

    • Cell culture medium (e.g., DMEM)

    • Fetal Bovine Serum (FBS)

    • Lipopolysaccharide (LPS)

    • This compound (or other test compound)

    • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

    • Sodium nitrite (for standard curve)

    • 96-well cell culture plate

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

    • After incubation, collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Data Analysis: Calculate the percentage of inhibition of NO production for each concentration of the test compound compared to the LPS-stimulated control.

Table 2: Hypothetical Quantitative Data for Inhibition of NO Production

CompoundConcentration (µM)% Inhibition of NO Production
This compound10Data to be determined
25Data to be determined
50Data to be determined
L-NAME (Control)10095.2

Note: L-NAME is a known inhibitor of nitric oxide synthase.

Regulation of Apoptosis

Flavonoids can induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases.[2][16][17] However, it is important to note that the rutinoside moiety has been shown in some cases to attenuate the apoptosis-inducing activity of the flavonoid aglycone.[4][18]

Key Experimental Protocol: Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[19][20][21][22]

  • Principle: The assay utilizes a substrate that is specifically cleaved by active caspases-3 and -7, releasing a fluorescent or luminescent signal that can be quantified.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., HeLa, Jurkat)

    • Cell culture medium and supplements

    • This compound (or other test compound)

    • Staurosporine or other apoptosis inducer (positive control)

    • Caspase-Glo® 3/7 Assay System (or similar)

    • White-walled 96-well plate

    • Luminometer

  • Procedure:

    • Seed cells in a white-walled 96-well plate.

    • Treat the cells with various concentrations of the test compound and the positive control for a specified time (e.g., 24 hours).

    • Equilibrate the plate to room temperature.

    • Add the Caspase-Glo® 3/7 reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a luminometer.

  • Data Analysis: The fold-increase in caspase-3/7 activity is calculated by normalizing the luminescence signal of treated cells to that of untreated control cells.

Table 3: Hypothetical Quantitative Data for Caspase-3/7 Activity

TreatmentConcentrationFold Increase in Caspase-3/7 Activity
Untreated Control-1.0
This compound50 µMData to be determined
100 µMData to be determined
Staurosporine (Control)1 µM8.5

Signaling Pathway: Intrinsic Apoptosis Pathway

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondria cluster_caspase Caspase Cascade Stimulus This compound Bax Bax Stimulus->Bax Activates Bcl2 Bcl-2 Stimulus->Bcl2 Inhibits Mito Mitochondrion Bax->Mito Promotes Permeabilization Bcl2->Mito Inhibits Permeabilization CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Binds Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential involvement of this compound in the intrinsic apoptosis pathway.

Enzyme Inhibition

Flavonoids have been reported to inhibit the activity of various enzymes, including tyrosinase, α-glucosidase, and acetylcholinesterase.[23][24][25][26][27] The inhibitory potential is dependent on the specific flavonoid structure.

Table 4: Hypothetical Enzyme Inhibition Data for this compound

EnzymeIC50 (µM)Type of Inhibition
TyrosinaseData to be determinedData to be determined
α-GlucosidaseData to be determinedData to be determined
AcetylcholinesteraseData to be determinedData to be determined

Conclusion and Future Directions

This technical guide provides a foundational framework for investigating the mechanism of action of this compound. Based on the extensive literature on related flavonoid rutinosides, it is hypothesized that this compound may exert its biological effects through antioxidant, anti-inflammatory, and apoptosis-modulating activities. The detailed experimental protocols and visual diagrams provided herein are intended to serve as a practical resource for researchers in the field.

Future research should focus on performing these in vitro assays to generate specific quantitative data for this compound. Subsequent studies should progress to cell-based models to elucidate the precise signaling pathways involved and, ultimately, to in vivo models to assess its therapeutic efficacy and safety profile. A thorough understanding of the structure-activity relationships of this compound and its metabolites will be crucial for its potential development as a novel therapeutic agent.

References

Antiarol Rutinoside: A Technical Guide to its Antioxidant and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the antioxidant and anti-inflammatory properties of plant extracts containing antiarol rutinoside. However, studies on the isolated compound are limited. This guide synthesizes the available information on this compound-containing extracts and extrapolates the potential mechanisms of the pure compound based on structurally related molecules, particularly other flavonoid rutinosides. The signaling pathways and quantitative data presented for this compound should be considered hypothetical until validated by studies on the isolated compound.

Introduction

This compound is a flavonoid glycoside that has been identified in various plant species. Flavonoids, a broad class of plant secondary metabolites, are well-recognized for their beneficial health effects, including antioxidant and anti-inflammatory activities. This compound consists of an aglycone, antiarol, attached to a rutinose sugar moiety. While research on the specific biological activities of isolated this compound is not yet available, studies on plant extracts containing this compound, along with extensive research on structurally similar rutinosides like rutin (B1680289) and kaempferol-3-O-β-rutinoside, provide a strong basis for predicting its therapeutic potential.

This technical guide aims to provide a comprehensive overview of the known antioxidant and anti-inflammatory effects associated with this compound, drawing from studies on extracts and related compounds. It includes detailed experimental protocols for key assays and visualizes the hypothesized signaling pathways to facilitate further research and drug development efforts.

Antioxidant Effects

The antioxidant properties of compounds are often evaluated by their ability to scavenge free radicals. While specific data for isolated this compound is unavailable, decoctions of Pentadesma butyracea stem bark, which contain this compound, have demonstrated notable antioxidant activity.

Quantitative Data

The following table summarizes the antioxidant activity of Pentadesma butyracea stem bark decoctions, which are known to contain this compound. The data is presented as the half-maximal inhibitory concentration (IC50) in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates stronger antioxidant activity.

Extract/CompoundAssayIC50 (µg/mL)Reference
P. butyracea decoction (dry season)DPPH8.1 ± 0.6[1][2]
P. butyracea decoction (young tree, dry season)DPPH11.0 ± 2.0[1][2]
P. butyracea decoction (rainy season)DPPH23.5 ± 2.1[1][2]
Ascorbic Acid (Standard)DPPH6.2 ± 1.2[1][2]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is based on the methodology used to assess the antioxidant activity of Pentadesma butyracea extracts.

Principle: The DPPH assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. This results in a color change from purple to yellow, which is measured spectrophotometrically. The decrease in absorbance is proportional to the antioxidant activity.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • Test compound (this compound or extract)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of sample solutions: Dissolve the test compound and positive control in methanol to prepare a stock solution. Create a series of dilutions from the stock solution to determine the IC50 value.

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

    • A control well should contain 100 µL of the sample solvent (methanol) and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control reaction (containing all reagents except the test compound).

    • A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound. The IC50 is the concentration of the sample required to scavenge 50% of the DPPH radicals.

experimental_workflow_dpph cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH Solution to Wells prep_dpph->add_dpph prep_sample Prepare Sample and Standard Dilutions add_sample Add 100 µL Sample/ Standard to Wells prep_sample->add_sample add_sample->add_dpph incubate Incubate 30 min in the Dark add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

DPPH Radical Scavenging Assay Workflow.

Anti-inflammatory Effects

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways. Although direct evidence for this compound is lacking, the well-established mechanisms of other rutinosides, such as kaempferol-3-O-β-rutinoside, strongly suggest that this compound likely inhibits the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Hypothesized Quantitative Data

The following table presents hypothetical IC50 values for the anti-inflammatory activity of this compound based on the activities of other flavonoid glycosides. These values would need to be confirmed experimentally.

CompoundAssayCell LineIC50 (µM)
This compound (Hypothetical)Nitric Oxide InhibitionRAW 264.7To be determined
This compound (Hypothetical)TNF-α InhibitionRAW 264.7To be determined
This compound (Hypothetical)IL-6 InhibitionRAW 264.7To be determined
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound)

  • Positive control (e.g., Dexamethasone, L-NMMA)

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Cell incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Remove the old medium and replace it with fresh medium containing various concentrations of the test compound or positive control.

    • Incubate for 1 hour.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for another 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Prepare a standard curve of sodium nitrite (0-100 µM).

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration in the samples using the sodium nitrite standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(NO_LPS - NO_sample) / NO_LPS] x 100 Where:

    • NO_LPS is the nitrite concentration in the LPS-stimulated group.

    • NO_sample is the nitrite concentration in the sample-treated and LPS-stimulated group.

  • IC50 Determination: Determine the IC50 value from the concentration-response curve.

  • Cell Viability Assay: A concurrent cell viability assay (e.g., MTT or LDH assay) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

experimental_workflow_no cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_griess_assay Griess Assay cluster_analysis Analysis seed_cells Seed RAW 264.7 Cells in 96-well Plate adhere_cells Allow Cells to Adhere for 24 hours seed_cells->adhere_cells add_compound Add Test Compound/ Control adhere_cells->add_compound incubate_1hr Incubate for 1 hour add_compound->incubate_1hr add_lps Stimulate with LPS (1 µg/mL) incubate_1hr->add_lps incubate_24hr Incubate for 24 hours add_lps->incubate_24hr get_supernatant Collect Supernatant incubate_24hr->get_supernatant add_griess_A Add Griess Reagent A get_supernatant->add_griess_A add_griess_B Add Griess Reagent B add_griess_A->add_griess_B measure_abs Measure Absorbance at 540 nm add_griess_B->measure_abs calculate_inhibition Calculate % NO Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Nitric Oxide Inhibition Assay Workflow.

Hypothesized Signaling Pathways

Based on the known mechanisms of other flavonoid rutinosides, it is highly probable that this compound exerts its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, thereby reducing the expression of inflammatory mediators.

nf_kb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_active NF-κB (active) NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory_Genes activates transcription Antiarol_Rutinoside This compound Antiarol_Rutinoside->IKK inhibits

Hypothesized Inhibition of NF-κB Pathway.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory genes. Key MAPKs include p38, JNK, and ERK. It is plausible that this compound inhibits the phosphorylation, and thus the activation, of these MAPKs.

mapk_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates p38 p38 MAPKK->p38 phosphorylates JNK JNK MAPKK->JNK phosphorylates ERK ERK MAPKK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors activate JNK->Transcription_Factors activate ERK->Transcription_Factors activate ProInflammatory_Genes Pro-inflammatory Genes Transcription_Factors->ProInflammatory_Genes induce transcription Antiarol_Rutinoside This compound Antiarol_Rutinoside->MAPKK inhibits

References

Preliminary Cytotoxicity Studies of Flavonoid Rutinosides: A Methodological and Pathway-Oriented Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the methodologies and cellular pathways relevant to the preliminary cytotoxicity assessment of flavonoid rutinosides. While specific cytotoxic data for Antiarol rutinoside are not available in the current body of scientific literature, this document outlines the established experimental protocols and signaling cascades that would be central to such an investigation. The information presented is synthesized from studies on structurally related flavonoid glycosides and general principles of cytotoxicity testing.

The addition of a rutinoside moiety (a disaccharide composed of rhamnose and glucose) to a flavonoid aglycone can significantly impact its biological activity. Studies on flavonoids such as hesperetin (B1673127) and naringenin (B18129) have shown that the presence of a rutinoside group can attenuate the apoptosis-inducing activity of the parent molecule.[1] Therefore, a thorough cytotoxic evaluation is a critical first step in the characterization of any novel flavonoid rutinoside.

Core Methodologies in Cytotoxicity Assessment

A foundational aspect of preclinical drug discovery is the in vitro evaluation of a compound's effect on cell viability and proliferation. A variety of assays are employed to quantify these effects, each with its own underlying principles.

Cell Viability Assays

Cell viability assays are designed to measure the proportion of living cells in a population after exposure to a test compound. These assays often rely on the metabolic activity of viable cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity, which is an indicator of cell viability.[2][3][4] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength after solubilization.[2]

Resazurin-based Assays (e.g., Alamar Blue, Cell Titer Blue): Similar to the MTT assay, these assays use a redox indicator that is reduced by metabolically active cells. Resazurin (blue and non-fluorescent) is reduced to the highly fluorescent resorufin (B1680543) (pink). The fluorescence intensity is directly proportional to the number of viable cells. It is important to note that compounds with antioxidant properties may interfere with these assays by directly reducing the reagent.[5]

Cytotoxicity Assays

Cytotoxicity assays measure cellular damage, often by quantifying the leakage of cellular components from cells with compromised membrane integrity.

Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[2] The LDH activity in the supernatant can be measured using a coupled enzymatic reaction that results in a colored product, with the amount of color being proportional to the number of damaged cells.[2]

Experimental Protocols

The following are detailed protocols for key experiments in a preliminary cytotoxicity study, based on standard laboratory practices.

Table 1: Experimental Protocol for MTT Assay
StepProcedureDetails
1.Cell Seeding Plate cells in a 96-well plate at a predetermined density (e.g., 2 x 10^5 cells/mL) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]
2.Compound Treatment Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
3.MTT Addition Add MTT solution (e.g., 100 μL of 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
4.Formazan Solubilization Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[2]
5.Absorbance Measurement Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[2]
6.Data Analysis Express cell viability as a percentage of the vehicle-treated control. Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Table 2: Experimental Protocol for Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
StepProcedureDetails
1.Cell Treatment Seed and treat cells with the test compound as described for the MTT assay.
2.Cell Harvesting After the treatment period, harvest the cells by trypsinization and collect them by centrifugation.
3.Cell Washing Wash the cells with cold phosphate-buffered saline (PBS).
4.Staining Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
5.Flow Cytometry Analysis Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Key Signaling Pathways in Cell Death

Cytotoxic compounds often induce cell death through the activation of apoptosis, a form of programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.

The Extrinsic Apoptosis Pathway

The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding cell surface death receptors.[6] This leads to the recruitment of adaptor proteins and the activation of initiator caspases, such as caspase-8 and caspase-10.[6] These caspases then activate executioner caspases, like caspase-3, which carry out the dismantling of the cell.

The Intrinsic Apoptosis Pathway

The intrinsic pathway is initiated by intracellular stress signals, such as DNA damage or oxidative stress.[6] These signals lead to changes in the mitochondrial membrane potential and the release of pro-apoptotic proteins, including cytochrome c, from the mitochondria. Cytochrome c binds to Apaf-1, which then activates caspase-9, an initiator caspase that subsequently activates executioner caspases. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-XL).[7]

Visualizations

The following diagrams illustrate a typical experimental workflow for cytotoxicity screening and the key signaling pathways involved in apoptosis.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment cluster_assays Viability & Cytotoxicity Assays start Start: Cell Culture seeding Cell Seeding in 96-well plates start->seeding treatment Treatment with this compound (Concentration Gradient) seeding->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh data_acq Data Acquisition (Absorbance/Fluorescence Reading) mtt->data_acq ldh->data_acq analysis Data Analysis (IC50 Calculation) data_acq->analysis end End: Cytotoxicity Profile analysis->end

Caption: A typical experimental workflow for assessing the cytotoxicity of a test compound.

G cluster_pathways Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligands (e.g., FasL, TNF-α) death_receptor Death Receptors death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 bcl2_family Bcl-2 Family Regulation (Bax/Bcl-2) caspase8->bcl2_family Bid cleavage caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cellular_stress Intracellular Stress (e.g., DNA Damage) cellular_stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The extrinsic and intrinsic pathways of apoptosis leading to programmed cell death.

Conclusion

The preliminary assessment of cytotoxicity is a crucial step in the evaluation of novel compounds like this compound. While direct experimental data for this specific molecule is not yet available, the methodologies and pathways described in this guide provide a robust framework for its investigation. By employing assays such as MTT and LDH, and by exploring the potential modulation of apoptosis pathways, researchers can effectively characterize the cytotoxic profile of this compound and other related flavonoid glycosides. Such studies are essential for determining the therapeutic potential and safety of these natural products.

References

Antiarol Rutinoside: A Comprehensive Research Review and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiarol rutinoside, a naturally occurring phenolic glycoside, has been identified in several plant species, including Parthenocissus tricuspidata, Miliusa balansae, and Pinus yunnanensis.[1][2] Structurally, it is the 3,4,5-Trimethoxyphenyl 6-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranoside. Despite its documented presence in nature, a comprehensive review of the scientific literature reveals a significant gap in dedicated research into its specific pharmacological activities, mechanisms of action, and potential therapeutic applications. This technical guide, therefore, aims to provide a thorough overview of the current state of knowledge by examining the biological activities of its constituent moieties—the aglycone antiarol (3,4,5-trimethoxyphenol) and the rutinoside sugar—as well as structurally related rutinoside-containing compounds. This analysis will serve as a foundational resource to inform and guide future research endeavors into the potential of this compound as a novel therapeutic agent.

Chemical Profile

PropertyValueSource
IUPAC Name (2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triolPubChem CID: 91885034[1]
Molecular Formula C21H32O13PubChem CID: 91885034[1]
Molecular Weight 492.5 g/mol PubChem CID: 91885034[1]
Synonyms Antiarol rutiside, 3,4,5-Trimethoxyphenyl rutinosideChemicalBook[2]
Natural Sources Parthenocissus tricuspidata, Miliusa balansae, Pinus yunnanensisPubChem CID: 91885034, ChemicalBook[1][2]

Inferred Pharmacological Activities

Direct experimental evidence for the pharmacological activities of this compound is currently unavailable in the public domain. However, based on the known biological effects of its aglycone (antiarol) and other naturally occurring rutinoside derivatives, a number of potential activities can be inferred.

Potential Anti-inflammatory Activity

The rutinoside moiety is a common feature in many flavonoids known for their anti-inflammatory properties. For instance, Kaempferol-3-O-β-rutinoside has been shown to suppress inflammatory responses in lipopolysaccharide-stimulated RAW264.7 cells by inhibiting the NF-κB and MAPK signaling pathways. This compound was found to downregulate the expression of inflammatory cytokines such as TNF-α and IL-6, as well as inflammatory mediators like iNOS and COX-2.

Similarly, rutin (B1680289) (quercetin-3-O-rutinoside) exhibits significant anti-inflammatory effects. It is believed to exert these effects by inhibiting inflammatory cytokines and improving antioxidant profiles. Given that the rutinoside portion of these molecules plays a crucial role in their bioavailability and activity, it is plausible that this compound may also possess anti-inflammatory properties.

Potential Antioxidant Activity

Phenolic compounds are well-established antioxidants due to their ability to scavenge free radicals. The antiarol moiety of this compound is a trimethoxyphenol. The antioxidant capacity of phenols is a well-documented phenomenon. Rutin has also demonstrated potent antioxidant and cytoprotective activities. The antioxidant activity of flavonoids is often attributed to their ability to chelate metals and scavenge radicals. Therefore, this compound is likely to exhibit antioxidant properties.

Potential Cytotoxic Activity

Several rutinoside-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines. For example, diosmetin-7-O-rutinoside, isolated from Astragalus globosus, showed significant cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines. While the specific cytotoxic potential of this compound has not been evaluated, its structural similarity to other bioactive rutinosides suggests that this is a promising area for future investigation.

Postulated Mechanisms of Action

Based on the mechanisms of related compounds, the following signaling pathways are proposed as potential targets for this compound.

Inhibition of Pro-inflammatory Pathways

It is hypothesized that this compound could modulate key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, similar to other rutinoside-containing flavonoids. Inhibition of these pathways would lead to a reduction in the production of pro-inflammatory cytokines and mediators.

anti_inflammatory_pathway cluster_stimulus cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK Activates IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces Transcription Antiarol_rutinoside This compound (Hypothesized) Antiarol_rutinoside->MAPK Inhibits Antiarol_rutinoside->IKK Inhibits

Caption: Hypothesized Anti-inflammatory Mechanism of this compound.

Experimental Protocols: A Framework for Future Research

As no specific experimental data for this compound is available, this section outlines detailed methodologies for key experiments that should be conducted to elucidate its biological activities. These protocols are based on standard assays used for similar natural products.

Isolation and Purification of this compound

A generalized workflow for the isolation of this compound from a plant source like Pinus yunnanensis bark is proposed below.

isolation_workflow start Plant Material (e.g., Pinus yunnanensis bark) extraction Extraction (e.g., with 80% Methanol) start->extraction filtration Filtration and Concentration extraction->filtration partition Solvent Partitioning (e.g., Ethyl Acetate, n-Butanol) filtration->partition chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partition->chromatography hplc Preparative HPLC chromatography->hplc identification Structural Elucidation (NMR, MS) hplc->identification end Pure this compound identification->end

Caption: General Workflow for Isolation of this compound.

In Vitro Anti-inflammatory Activity Assay

Cell Line: RAW 264.7 murine macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay: Determine the non-toxic concentration range of this compound using an MTT assay.

  • LPS Stimulation: Seed cells in 24-well plates and pre-treat with various concentrations of this compound for 1 hour. Subsequently, stimulate with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the production of NO in the culture supernatant using the Griess reagent.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA kits.

  • Western Blot Analysis: Analyze the expression and phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK (ERK, JNK, p38) pathways in cell lysates.

In Vitro Antioxidant Activity Assays

DPPH Radical Scavenging Assay:

  • Prepare a stock solution of this compound in methanol.

  • In a 96-well plate, mix various concentrations of the compound with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubate in the dark for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

ABTS Radical Cation Decolorization Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

  • Dilute the ABTS•+ solution with ethanol (B145695) to a specific absorbance at 734 nm.

  • Add various concentrations of this compound to the ABTS•+ solution.

  • Measure the decrease in absorbance after a 6-minute incubation.

  • Calculate the percentage of inhibition.

In Vitro Cytotoxicity Assay

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; A549 for lung cancer; HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) for comparison.

Methodology (MTT Assay):

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 48 or 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Future Directions and Conclusion

The current body of scientific literature presents a significant opportunity for novel research into the pharmacological properties of this compound. The preliminary analysis based on its chemical structure and the activities of related compounds suggests that it may possess valuable anti-inflammatory, antioxidant, and cytotoxic properties.

Future research should prioritize the following:

  • Isolation and Characterization: Development of efficient methods for the isolation of this compound from its natural sources or through chemical synthesis to obtain sufficient quantities for comprehensive biological evaluation.

  • In Vitro Screening: A broad-based screening of its bioactivities, including but not limited to anti-inflammatory, antioxidant, anticancer, antimicrobial, and antiviral effects.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying any observed biological activities, including the identification of specific cellular targets and signaling pathways.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in relevant animal models of disease.

References

Identifying Antiarol Rutinoside in Plant Extracts: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies for the identification and characterization of Antiarol rutinoside in plant extracts. Tailored for researchers, scientists, and drug development professionals, this document outlines the core experimental protocols, data presentation standards, and visualization of key processes. While specific literature on this compound is limited, this guide leverages established techniques for the analysis of structurally similar flavonoid rutinosides to provide a robust framework for its identification.

Introduction to this compound

This compound is a flavonoid glycoside, a class of natural products known for their diverse biological activities. Structurally, it consists of an aglycone (Antiarol) attached to a rutinose sugar moiety. The identification of such compounds from complex plant matrices is a critical step in natural product discovery and drug development. This guide will detail the process from extraction to structural elucidation.

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₃₂O₁₃--INVALID-LINK--
Molecular Weight 492.5 g/mol --INVALID-LINK--
CAS Number 261351-23-9--INVALID-LINK--
Class Flavonoid GlycosideGeneral Knowledge

Experimental Protocols

A systematic approach is essential for the successful isolation and identification of this compound. The following protocols are adapted from established methods for the analysis of flavonoid rutinosides from plant sources.

Extraction and Fractionation

The initial step involves the extraction of secondary metabolites from the plant material, followed by fractionation to enrich the target compound.

Protocol:

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves, bark) at room temperature and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with 80% methanol (B129727) at a solid-to-liquid ratio of 1:10 (g/mL) for 24 hours at room temperature. Repeat the extraction process three times to ensure maximum yield.

  • Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent-Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Fraction Concentration: Evaporate the solvents from each fraction to yield the respective sub-extracts.

G Figure 1. General Workflow for Extraction and Fractionation plant Powdered Plant Material extraction Maceration with 80% Methanol plant->extraction evaporation1 Rotary Evaporation extraction->evaporation1 crude_extract Crude Extract evaporation1->crude_extract partitioning Solvent-Solvent Partitioning (n-hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning fractions Enriched Fractions (e.g., Ethyl Acetate) partitioning->fractions

Figure 1. General Workflow for Extraction and Fractionation
Chromatographic Purification

Further purification of the enriched fractions is achieved through various chromatographic techniques.

Protocol:

  • Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

  • Sephadex LH-20 Chromatography: Further purify the flavonoid-rich fractions using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step is often performed using preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient system.

Structural Elucidation

The purified compound is subjected to spectroscopic analysis to confirm its structure as this compound.

HPLC-UV is used for the qualitative and quantitative analysis of the purified compound.

Protocol:

  • Chromatographic System: An HPLC system equipped with a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B52724) (B). A typical gradient might be: 0-5 min, 10% B; 5-40 min, 10-50% B; 40-55 min, 50-100% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at the characteristic UV absorbance maxima for flavonoids, typically around 254 nm and 330 nm.

LC-MS/MS provides information on the molecular weight and fragmentation pattern of the compound, which is crucial for identifying the aglycone and sugar moieties.

Protocol:

  • LC System: Coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

  • Ionization Mode: Both positive and negative ion modes are often used.

  • Fragmentation: Collision-induced dissociation (CID) is used to generate fragment ions. A key diagnostic feature for rutinosides is the neutral loss of the rutinose moiety (308 Da).

Expected MS/MS Fragmentation Data for a Rutinoside

Precursor Ion [M-H]⁻Fragment IonDescription
m/z 491 (for this compound)m/z 183Antiarol aglycone
[M-H-308]⁻Loss of rutinose moiety

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the definitive methods for complete structural elucidation. The following are representative chemical shifts for a rutinoside moiety attached to a flavonoid, which would be expected for this compound.[1]

Representative ¹H and ¹³C NMR Data for the Rutinoside Moiety (in DMSO-d₆) [1]

Position¹³C (ppm)¹H (ppm, J in Hz)
Glucosyl
1''101.35.35 (d, 7.5)
2''74.23.25 (m)
3''76.53.20 (m)
4''70.03.10 (m)
5''75.83.40 (m)
6''66.23.65 (m), 3.45 (m)
Rhamnosyl
1'''100.84.40 (s)
2'''70.43.55 (m)
3'''70.63.35 (m)
4'''72.03.15 (m)
5'''68.33.40 (m)
6'''17.81.00 (d, 6.0)

Biological Activity and Signaling Pathways

Postulated Anti-inflammatory Mechanism

Based on studies of similar compounds, this compound may exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.

G Figure 2. Postulated Anti-inflammatory Signaling Pathway Modulation cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) p38 p38 LPS->p38 ERK ERK LPS->ERK JNK JNK LPS->JNK IKK IKK LPS->IKK Antiarol_rutinoside This compound Antiarol_rutinoside->p38 inhibits Antiarol_rutinoside->ERK inhibits Antiarol_rutinoside->JNK inhibits Antiarol_rutinoside->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Inflammatory_genes activates

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Antiarol Rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiarol rutinoside (3,4,5-Trimethoxyphenyl 6-O-α-L-rhamnopyranosyl-β-D-glucopyranoside) is a naturally occurring phenolic glycoside.[1][2] While it has been isolated from various plant sources, a standardized chemical synthesis protocol is essential for ensuring a pure, reliable supply for research and drug development purposes.[2] This document outlines a detailed protocol for the chemical synthesis of this compound. The proposed pathway involves the preparation of a per-O-acetylated rutinosyl bromide donor from rutin (B1680289), followed by a Koenigs-Knorr glycosylation with the aglycone antiarol (3,4,5-trimethoxyphenol), and subsequent deprotection to yield the final product. This method provides a reproducible route to obtaining high-purity this compound for further biological evaluation.

Proposed Synthesis Pathway

The synthesis of this compound is proposed as a three-step process:

  • Step 1: Preparation of Hepta-O-acetyl-α-rutinosyl Bromide. Rutin is first peracetylated to protect all hydroxyl groups. The resulting peracetylated rutin is then treated with a bromine source, such as hydrobromic acid in acetic acid, to form the glycosyl bromide, which will act as the glycosyl donor.

  • Step 2: Glycosylation. The glycosyl donor, hepta-O-acetyl-α-rutinosyl bromide, is coupled with the aglycone, 3,4,5-trimethoxyphenol (B152058), via a Koenigs-Knorr reaction.[3][4] This reaction is typically promoted by a heavy metal salt, such as silver(I) carbonate, which acts as a halide scavenger.[3]

  • Step 3: Deprotection. The acetyl protecting groups on the coupled product are removed under basic conditions (e.g., Zemplén deacetylation) to yield the final product, this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Rutin hydrate (B1144303)≥95%Sigma-Aldrich
Acetic anhydride (B1165640)Reagent gradeFisher Scientific
Pyridine (B92270)AnhydrousAcros Organics
Dichloromethane (B109758) (DCM)AnhydrousEMD Millipore
Hydrobromic acid (33% in AcOH)Synthesis gradeAlfa Aesar
3,4,5-Trimethoxyphenol (Antiarol)≥98%TCI Chemicals
Silver(I) CarbonateReagent gradeStrem Chemicals
MethanolAnhydrousJ.T. Baker
Sodium methoxide (B1231860)0.5 M in MethanolSigma-Aldrich
Ethyl acetate (B1210297)HPLC gradeVWR Chemicals
HexanesHPLC gradeVWR Chemicals
Silica (B1680970) gel230-400 meshSorbent Technologies
Protocol for Step 1: Preparation of Hepta-O-acetyl-α-rutinosyl Bromide
  • Peracetylation of Rutin:

    • Suspend rutin hydrate (1.0 eq) in a mixture of acetic anhydride (10 eq) and pyridine (5 eq) in a round-bottom flask equipped with a magnetic stirrer.

    • Stir the reaction mixture at room temperature for 16-24 hours until the reaction is complete (monitored by TLC, 1:1 Hexanes:Ethyl Acetate).

    • Pour the reaction mixture into ice-water and stir vigorously for 1 hour to precipitate the product.

    • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield peracetylated rutin as a white solid.

  • Bromination:

    • Dissolve the peracetylated rutin (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add hydrobromic acid (33% in acetic acid, 5.0 eq) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, dilute the mixture with DCM and wash sequentially with ice-cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Hepta-O-acetyl-α-rutinosyl bromide, which is used immediately in the next step.

Protocol for Step 2: Koenigs-Knorr Glycosylation
  • Dissolve 3,4,5-trimethoxyphenol (1.5 eq) and the crude Hepta-O-acetyl-α-rutinosyl bromide (1.0 eq) in anhydrous DCM in a flask protected from light.

  • Add silver(I) carbonate (2.0 eq) to the mixture.

  • Stir the reaction vigorously at room temperature for 24-48 hours. The reaction progress should be monitored by TLC (2:1 Hexanes:Ethyl Acetate).

  • Once the glycosyl bromide is consumed, dilute the reaction mixture with DCM and filter through a pad of Celite to remove silver salts.

  • Wash the filtrate with 1 M sodium thiosulfate (B1220275) solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield peracetylated this compound.

Protocol for Step 3: Deprotection (Zemplén Deacetylation)
  • Dissolve the purified peracetylated this compound (1.0 eq) in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide solution (0.1 eq of a 0.5 M solution in methanol).

  • Stir the mixture at room temperature and monitor the reaction by TLC (9:1 DCM:Methanol). The reaction is typically complete within 2-4 hours.

  • Neutralize the reaction by adding Amberlite IR120 (H+) resin until the pH is neutral.

  • Filter the resin and wash with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by flash chromatography to yield pure this compound.

Quantitative Data Summary

The following table summarizes the expected quantities and yields for the synthesis of this compound starting from 5.0 g of rutin.

StepStarting MaterialQuantity (g)Key ReagentsProductTheoretical Yield (g)Expected Yield (%)
1aRutin hydrate5.0Acetic Anhydride, PyridinePeracetylated Rutin7.290-95%
1bPeracetylated Rutin6.5HBr in AcOHAcetyl-rutinosyl Bromide6.985-90% (crude)
2Acetyl-rutinosyl Bromide6.23,4,5-Trimethoxyphenol, Ag2CO3Peracetylated this compound6.865-75%
3Peracetylated this compound4.9Sodium MethoxideThis compound2.985-95%

Visualization of Workflow and Biological Context

Synthesis Workflow

The overall workflow for the chemical synthesis of this compound is depicted below.

Synthesis_Workflow Figure 1. Chemical Synthesis Workflow for this compound cluster_0 Step 1: Glycosyl Donor Preparation cluster_1 Step 2: Glycosylation cluster_2 Step 3: Deprotection & Final Product Rutin Rutin Acetylation Peracetylated Rutin Rutin->Acetylation Ac2O, Pyridine Bromination Hepta-O-acetyl- α-rutinosyl Bromide Acetylation->Bromination HBr/AcOH, DCM Glycosylation Koenigs-Knorr Reaction (Ag2CO3, DCM) Bromination->Glycosylation Antiarol Antiarol (3,4,5-Trimethoxyphenol) Antiarol->Glycosylation Acetylated_Product Peracetylated This compound Glycosylation->Acetylated_Product Purification Deprotection Zemplén Deacetylation Acetylated_Product->Deprotection NaOMe, MeOH Final_Product This compound Deprotection->Final_Product Purification

Caption: Figure 1. Chemical Synthesis Workflow for this compound.

Potential Biological Activities

While specific signaling pathways for this compound are not extensively characterized, as a flavonoid glycoside, it belongs to a class of compounds known for a variety of biological activities.[5] These properties are often attributed to their ability to modulate oxidative stress and inflammatory pathways.[5][6]

Biological_Activities Figure 2. Potential Biological Activities of Flavonoid Glycosides cluster_effects Cellular Effects cluster_mechanisms Potential Mechanisms AR This compound (Flavonoid Glycoside) Antioxidant Antioxidant Activity AR->Antioxidant AntiInflammatory Anti-inflammatory Activity AR->AntiInflammatory Antimicrobial Antimicrobial Activity AR->Antimicrobial ROS_Scavenging ROS Scavenging Antioxidant->ROS_Scavenging Enzyme_Inhibition Inhibition of Pro-inflammatory Enzymes (e.g., COX, LOX) AntiInflammatory->Enzyme_Inhibition Membrane_Disruption Bacterial Membrane Disruption Antimicrobial->Membrane_Disruption

Caption: Figure 2. Potential Biological Activities of Flavonoid Glycosides.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure, including the stereochemistry of the glycosidic bond.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product (C₂₁H₃₂O₁₃, MW: 492.47 g/mol ).[1]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Conclusion

The protocol described provides a comprehensive, step-by-step methodology for the chemical synthesis of this compound. By leveraging the well-established Koenigs-Knorr glycosylation, this approach offers a reliable means to produce the target compound in high purity, facilitating further research into its potential therapeutic applications. The provided workflow diagrams and data tables serve as a practical guide for researchers in the fields of medicinal chemistry and drug development.

References

Application Note: Quantification of Antiarol Rutinoside using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Antiarol rutinoside is a flavonoid glycoside that, like other related compounds, is of interest for its potential biological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts, formulated products, and biological samples, is crucial for quality control, pharmacokinetic studies, and efficacy assessments. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, reliable, and widely used technique for the analysis of flavonoids.[1][2] This application note provides a comprehensive protocol for the quantification of this compound using a Reverse-Phase HPLC (RP-HPLC) method, complete with detailed experimental procedures and method validation guidelines.

2. Principle

The method employs RP-HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.[1] Separation is achieved based on the differential partitioning of this compound between the two phases. A gradient elution using an acidified water and acetonitrile (B52724) mobile phase allows for the effective separation of the analyte from other components in the sample matrix.[3][4] Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from reference standards of known concentrations.

3. Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.[1][5]

    • Chromatographic data station (e.g., Empower, Chromeleon).

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade).[5]

    • Methanol (B129727) (HPLC grade).

    • Formic acid (LC-MS grade or equivalent).

    • Deionized or Milli-Q water.[5]

  • Chromatographic Column:

    • C18 column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size).[1][4]

Experimental Protocols

4. Preparation of Solutions

  • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter through a 0.22 µm membrane filter and degas before use.[4]

  • Mobile Phase B: Acetonitrile (HPLC grade). Filter through a 0.22 µm membrane filter and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.[6] Sonicate for 5 minutes to ensure complete dissolution. Store this solution at 4°C, protected from light.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase (at initial gradient conditions) to prepare a series of calibration standards.[5] A suggested concentration range is 5, 10, 25, 50, 100, and 250 µg/mL.

5. Sample Preparation (General Procedure for Plant Extracts)

  • Accurately weigh 1 g of the powdered plant material.

  • Add 20 mL of methanol and extract using ultrasonication for 30 minutes.

  • Centrifuge the mixture at 3000 g for 10 minutes.[1]

  • Collect the supernatant. Repeat the extraction process twice more on the remaining solid residue.

  • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume (e.g., 5 mL) of methanol or the initial mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.[5]

6. HPLC Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis. Optimization may be required depending on the specific sample matrix and HPLC system.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 10% B5-40 min: 10% to 50% B40-55 min: 50% to 100% B55-60 min: 100% B (Wash)60.1-65 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min[3][7]
Injection Volume 10 µL[7][8]
Column Temperature 40 °C[3]
Detection Wavelength Determined by UV scan of standard (e.g., 254 nm or 360 nm)[3][4]
Run Time 65 minutes

Method Validation

The developed method should be validated according to the International Conference on Harmonization (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[7]

  • Specificity: Assessed by analyzing a blank matrix and a spiked matrix to confirm the absence of interfering peaks at the retention time of this compound.

  • Linearity: Determined by injecting the calibration standards and plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[8]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day. The relative standard deviation (RSD) should be < 2%.[8]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be < 2%.[3]

  • Accuracy: Evaluated through a recovery study by spiking a blank sample matrix with known amounts of this compound at three concentration levels (low, medium, high). The mean recovery should be within 95-105%.[3][8]

  • Sensitivity:

    • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

    • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[1]

Data Presentation

The quantitative results from the method validation should be summarized in clear, concise tables.

Table 1: Linearity and Range Data

Concentration (µg/mL) Mean Peak Area (n=3)
5 Sample Data
10 Sample Data
25 Sample Data
50 Sample Data
100 Sample Data
250 Sample Data
Regression Equation y = mx + c

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 2: Precision Data

Concentration (µg/mL) Intra-day RSD (%) (n=6) Inter-day RSD (%) (n=6)

| 50 | < 2% | < 2% |

Table 3: Accuracy (Recovery) Data

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL) Recovery (%) RSD (%) (n=3)
Low 10 Sample Data 95-105% < 2%
Medium 50 Sample Data 95-105% < 2%

| High | 100 | Sample Data | 95-105% | < 2% |

Table 4: Sensitivity Data

Parameter Value (µg/mL)
Limit of Detection (LOD) Sample Data (e.g., 0.05 µg/mL)[1]

| Limit of Quantification (LOQ) | Sample Data (e.g., 0.15 µg/mL)[1] |

Visualizations

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage StandardPrep Standard Preparation (Stock & Working Solutions) HPLC HPLC System Injection StandardPrep->HPLC SamplePrep Sample Preparation (Extraction, Centrifugation, Filtration) SamplePrep->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV/PDA Detection Separation->Detection DataAcq Data Acquisition (Chromatogram) Detection->DataAcq Integration Peak Integration & Identification (Retention Time) DataAcq->Integration Quant Quantification (Calibration Curve) Integration->Quant Result Final Report (Concentration of this compound) Quant->Result

Caption: Experimental workflow for HPLC quantification.

G cluster_params Validation Parameters MethodDev Method Development & Optimization Validation Method Validation (ICH Q2) MethodDev->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Precision Precision (Repeatability & Intermediate) Validation->Precision Accuracy Accuracy (Recovery) Validation->Accuracy Sensitivity Sensitivity (LOD & LOQ) Validation->Sensitivity Robustness Robustness Validation->Robustness

Caption: Logical pathway for HPLC method validation.

References

Application Note and Protocol: Purification of Antiarol Rutinoside by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antiarol rutinoside is a flavonoid glycoside that has been identified in various plant species. As a member of the flavonoid family, it is of interest for its potential biological activities and therapeutic applications. The isolation and purification of this compound are crucial steps for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent. Column chromatography is a widely employed and effective technique for the separation and purification of natural products like flavonoid glycosides from complex plant extracts.

This document provides a detailed protocol for the purification of this compound using column chromatography, with a focus on two common and effective stationary phases: macroporous resins and Sephadex LH-20. The choice of stationary phase will depend on the initial purity of the extract and the desired scale of purification.

Physicochemical Properties of this compound

A foundational understanding of the properties of this compound is essential for developing an effective purification strategy.

PropertyValue
Molecular Formula C₂₁H₃₂O₁₃
Molecular Weight 492.47 g/mol
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
Chemical Class Phenols, Flavonoid Glycoside

Experimental Protocols

The following protocols outline a general procedure for the purification of this compound from a crude plant extract. It is recommended to perform preliminary small-scale trials to optimize the conditions for your specific extract.

Protocol 1: Purification using Macroporous Resin Column Chromatography

Macroporous resin chromatography is an effective method for the initial enrichment of flavonoids from crude extracts.[2][3] The AB-8 resin is a common choice for this purpose.[2]

Materials:

  • Crude plant extract containing this compound

  • Macroporous resin (e.g., AB-8 type)

  • Glass chromatography column

  • Deionized water

  • Ethanol (B145695) (reagent grade)

  • Rotary evaporator

  • Freeze dryer (optional)

Procedure:

  • Resin Pre-treatment:

    • Soak the macroporous resin in ethanol for 24 hours to swell and remove any impurities.

    • Wash the resin thoroughly with deionized water until the eluent is clear and neutral.

  • Column Packing:

    • Prepare a slurry of the pre-treated resin in deionized water.

    • Pour the slurry into the glass column and allow it to settle, ensuring a uniformly packed bed.

    • Wash the packed column with 2-3 bed volumes (BV) of deionized water.

  • Sample Preparation and Loading:

    • Dissolve the crude plant extract in a suitable solvent. If the extract is aqueous, adjust the pH to around 4.0.[2]

    • Filter the sample solution to remove any particulate matter.

    • Load the prepared sample onto the column at a controlled flow rate (e.g., 1-2 BV/h).[2]

  • Washing:

    • After loading, wash the column with 2-5 BV of deionized water to remove sugars, salts, and other highly polar impurities.

  • Elution:

    • Elute the adsorbed compounds using a stepwise gradient of ethanol in water (e.g., 30%, 60%, 90% ethanol).[2][4] Flavonoid glycosides are typically eluted with 60-70% ethanol.[2][5]

    • Collect fractions of a defined volume.

    • Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Concentration:

    • Pool the fractions containing the purified this compound.

    • Concentrate the pooled fractions using a rotary evaporator under reduced pressure.

    • The resulting concentrated solution can be freeze-dried or further purified.

Protocol 2: Purification using Sephadex LH-20 Column Chromatography

Sephadex LH-20 is a versatile size-exclusion and adsorption chromatography medium suitable for the fine purification of flavonoids.[1][3]

Materials:

  • Partially purified extract from Protocol 1 or other enriched fraction

  • Sephadex LH-20

  • Chromatography column

  • Methanol (B129727) or Ethanol (HPLC grade)

  • Rotary evaporator

Procedure:

  • Resin Swelling and Column Packing:

    • Swell the Sephadex LH-20 in the chosen mobile phase (e.g., methanol) for at least 4 hours.

    • Prepare a slurry and pack the column as described for the macroporous resin.

    • Equilibrate the packed column by washing with at least 2 column volumes of the mobile phase.[6]

  • Sample Preparation and Loading:

    • Dissolve the extract in a minimal amount of the mobile phase.

    • Filter the sample to remove any insoluble material.

    • Carefully apply the sample to the top of the column bed.

  • Elution:

    • Elute the column with the mobile phase (isocratic elution with methanol or ethanol is common for flavonoid glycosides on Sephadex LH-20).[3][7]

    • Maintain a constant flow rate (e.g., 0.5-1 mL/min, depending on column dimensions).

    • Collect fractions of a suitable volume.

  • Fraction Analysis and Concentration:

    • Analyze the collected fractions using TLC or HPLC to identify those containing pure this compound.

    • Pool the pure fractions and concentrate using a rotary evaporator.

Data Presentation

The following table provides a template for recording and comparing the quantitative data from the purification of this compound. Example data from the purification of other flavonoids are included for illustrative purposes.

ParameterCrude ExtractMacroporous Resin EluateSephadex LH-20 EluateExample (Total Flavonoids)[2]
Total Weight (g)
Purity (%) 12.14% -> 57.82%
Recovery Yield (%) 84.93%
Fold Purification 4.76

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product plant_material Plant Material extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Column Chromatography (Macroporous Resin or Sephadex LH-20) crude_extract->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection analysis TLC/HPLC Analysis fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling Identify Pure Fractions concentration Concentration (Rotary Evaporation) pooling->concentration final_product Purified this compound concentration->final_product

Caption: Experimental workflow for the purification of this compound.

Caption: General structure of a flavonoid rutinoside, such as this compound.

References

Application Notes and Protocols: Antiarol Rutinoside as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiarol rutinoside is a phenolic compound that can be isolated from Antiaris toxicaria.[1][2] Antiaris toxicaria Lesch., a member of the Moraceae family, is a tree native to tropical regions of Africa and Asia.[1] Traditionally, various parts of the plant, including the leaves, bark, and seeds, have been used in ethnobotany for treating conditions such as syphilis, leprosy, and cancer, and as a febrifuge and antidysenteric.[3] The latex of the plant is famously known for its use as an arrow poison.[1][2] Phytochemical analysis of Antiaris toxicaria has revealed the presence of various secondary metabolites, including alkaloids, saponins, tannins, flavonoids, and terpenoids.[3][4]

The use of purified phytochemicals as analytical standards is crucial for the quality control and standardization of herbal medicines and natural product-derived drugs. A reference standard like this compound is essential for the accurate identification and quantification of this specific compound in complex plant extracts and finished products. This document provides a generalized protocol for the use of this compound as a standard in phytochemical analysis using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of specific published analytical methods for this compound, this protocol is based on general methods for the analysis of flavonoid glycosides.

Quantitative Data Summary

As specific experimental data for the analysis of this compound as a standard is not widely available in published literature, the following table is a template that researchers can use to summarize their own quantitative data upon method development and validation.

ParameterValue
Chromatographic System
Instrumente.g., Agilent 1260 Infinity II LC System
Columne.g., C18 reverse-phase column (4.6 x 250 mm, 5 µm)
Detectore.g., Diode Array Detector (DAD)
Chromatographic Conditions
Mobile Phasee.g., Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Ratee.g., 1.0 mL/min
Column Temperaturee.g., 30 °C
Injection Volumee.g., 10 µL
Detection Wavelengthe.g., 280 nm
This compound Standard
Retention Time (RT)To be determined
Linearity (R²)To be determined
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined

Experimental Protocols

General Protocol for HPLC Analysis of this compound

This protocol outlines a general procedure for the quantification of this compound in a plant extract using an external standard method.

3.1.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol (B129727)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Plant material (e.g., dried and powdered leaves of Antiaris toxicaria)

  • Syringe filters (0.45 µm)

3.1.2. Preparation of Standard Solutions

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serially diluting the stock solution with methanol.

3.1.3. Preparation of Sample Extract

  • Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 50 mL of methanol and perform extraction using ultrasonication for 30 minutes.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL).

  • Final Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial before injection.

3.1.4. Chromatographic Analysis

  • Set up the HPLC system with the conditions specified in the data table template (Section 2).

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample extract.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

G cluster_prep Preparation cluster_analysis Analysis cluster_output Output node_standard This compound Standard node_stock Prepare Stock Solution node_standard->node_stock node_plant Plant Material (e.g., Antiaris toxicaria) node_extraction Solvent Extraction node_plant->node_extraction node_working Prepare Working Standards node_stock->node_working node_hplc HPLC-DAD Analysis node_working->node_hplc node_filtration Filtration & Concentration node_extraction->node_filtration node_reconstitution Reconstitution node_filtration->node_reconstitution node_reconstitution->node_hplc node_calibration Generate Calibration Curve node_hplc->node_calibration node_quantification Identification & Quantification node_hplc->node_quantification node_calibration->node_quantification node_result Concentration of This compound in Sample node_quantification->node_result

Caption: Workflow for Phytochemical Analysis using a Reference Standard.

G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway node_stimulus Inflammatory Stimulus (e.g., LPS) node_receptor Toll-like Receptor 4 (TLR4) node_stimulus->node_receptor node_adaptor MyD88 node_receptor->node_adaptor node_kinase_cascade Kinase Cascade (e.g., IKK) node_adaptor->node_kinase_cascade node_nfkb_activation NF-κB Activation node_kinase_cascade->node_nfkb_activation node_translocation Nuclear Translocation node_nfkb_activation->node_translocation node_gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) node_translocation->node_gene_expression node_antiarol This compound node_antiarol->node_inhibition node_inhibition->node_kinase_cascade

Caption: Hypothetical Inhibition of an Inflammatory Pathway.

References

Application Notes and Protocols for Antiarol Rutinoside in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiarol rutinoside, also known as 3'-methoxyquercetin-3-O-rutinoside, is a flavonoid glycoside that has garnered interest for its potential therapeutic properties. Flavonoids, a broad class of plant secondary metabolites, are well-documented for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While in vivo studies have demonstrated the anti-inflammatory potential of this compound, detailed in vitro cell culture data is emerging. These application notes provide a comprehensive guide for researchers to investigate the bioactivity of this compound in various in vitro cell culture models. The protocols outlined below are based on established methodologies for related flavonoids, such as quercetin (B1663063) and rutin, and can be adapted for the specific investigation of this compound.

Potential Applications in In Vitro Research

  • Antioxidant Activity Assessment: Elucidating the capacity of this compound to scavenge free radicals and mitigate oxidative stress at a cellular level.

  • Anti-inflammatory Research: Investigating the inhibitory effects of this compound on inflammatory pathways in cell models of inflammation.

  • Anticancer Drug Discovery: Screening this compound for its potential to inhibit cancer cell proliferation, induce apoptosis, and modulate cancer-related signaling pathways.

Data Presentation

Due to the limited availability of specific in vitro quantitative data for this compound, the following tables present data for the closely related and well-studied flavonoids, quercetin and rutin, for illustrative purposes. It is recommended that researchers generate specific data for this compound using the protocols provided.

Table 1: In Vitro Antioxidant Activity of Related Flavonoids

CompoundAssayIC50 Value (µM)Reference Cell-Free/Cell-Based
QuercetinDPPH Radical Scavenging15.0Cell-Free
RutinDPPH Radical Scavenging>100Cell-Free
QuercetinABTS Radical Scavenging8.75 ± 0.37Cell-Free

Table 2: In Vitro Anti-inflammatory Activity of Related Flavonoids

CompoundCell LineAssayEndpoint MeasuredIC50 Value (µM)
QuercetinRAW 264.7Nitric Oxide (NO) InhibitionNitrite (B80452) concentration~20
RutinRAW 264.7Nitric Oxide (NO) InhibitionNitrite concentration>50
QuercetinRAW 264.7TNF-α InhibitionTNF-α protein level~10

Table 3: In Vitro Anticancer Activity of Related Flavonoids

CompoundCell LineAssayEndpoint MeasuredIC50 Value (µM)
QuercetinMCF-7 (Breast Cancer)MTT AssayCell Viability10 - 120
QuercetinCT-26 (Colon Cancer)MTT AssayCell Viability10 - 120
RutinHCT116 (Colon Cancer)Cell Viability AssayCell Viability>100

Experimental Protocols

Assessment of Antioxidant Activity

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Cell-Free)

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

  • Materials:

    • This compound

    • DPPH solution (0.1 mM in methanol)

    • Methanol

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in methanol.

    • Add 100 µL of each this compound dilution to the wells of a 96-well plate.

    • Add 100 µL of DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

b. Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.

  • Materials:

    • Human hepatocarcinoma (HepG2) cells

    • Cell culture medium (e.g., DMEM)

    • Fetal Bovine Serum (FBS)

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

    • This compound

    • 96-well black microplate

    • Fluorescence microplate reader

  • Protocol:

    • Seed HepG2 cells in a 96-well black microplate and allow them to adhere overnight.

    • Wash the cells with PBS and incubate with 25 µM DCFH-DA for 1 hour.

    • Wash the cells again and treat with various concentrations of this compound for 1 hour.

    • Add AAPH (600 µM) to induce oxidative stress.

    • Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.

    • Calculate the CAA value by integrating the area under the fluorescence curve.

Assessment of Anti-inflammatory Activity

a. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials:

    • RAW 264.7 macrophage cells

    • Cell culture medium (e.g., DMEM)

    • Fetal Bovine Serum (FBS)

    • Lipopolysaccharide (LPS)

    • This compound

    • Griess Reagent

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the concentration of nitrite from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Assessment of Anticancer Activity

a. MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, HCT116)

    • Cell culture medium

    • Fetal Bovine Serum (FBS)

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Seed the cancer cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

b. Apoptosis Detection by DAPI Staining

This method uses a fluorescent stain that binds to DNA to visualize nuclear morphology changes characteristic of apoptosis.

  • Materials:

    • Cancer cell line

    • This compound

    • 4% Paraformaldehyde (PFA)

    • DAPI (4',6-diamidino-2-phenylindole) staining solution

    • Fluorescence microscope

  • Protocol:

    • Grow cells on coverslips in a petri dish and treat with this compound for the desired time.

    • Wash the cells with PBS and fix with 4% PFA.

    • Stain the cells with DAPI solution.

    • Wash the cells and mount the coverslips on microscope slides.

    • Observe the cells under a fluorescence microscope. Apoptotic cells will show condensed and fragmented nuclei.

Mandatory Visualizations

experimental_workflow_antioxidant cluster_cell_free Cell-Free Assay cluster_cell_based Cell-Based Assay a1 This compound Dilutions a3 Incubation (30 min) a1->a3 a2 DPPH Solution a2->a3 a4 Absorbance Reading (517 nm) a3->a4 a5 IC50 Calculation a4->a5 b1 HepG2 Cell Seeding b2 DCFH-DA Staining b1->b2 b3 Treatment with this compound b2->b3 b4 AAPH Induction b3->b4 b5 Fluorescence Reading b4->b5 b6 CAA Value Calculation b5->b6

Caption: Workflow for Antioxidant Activity Assays.

experimental_workflow_anti_inflammatory c1 RAW 264.7 Cell Seeding c2 Pre-treatment with this compound c1->c2 c3 LPS Stimulation (24h) c2->c3 c4 Supernatant Collection c3->c4 c5 Griess Assay c4->c5 c6 Absorbance Reading (540 nm) c5->c6 c7 NO Inhibition Calculation c6->c7

Caption: Workflow for Anti-inflammatory NO Assay.

experimental_workflow_anticancer cluster_viability Cell Viability cluster_apoptosis Apoptosis d1 Cancer Cell Seeding d2 Treatment with this compound d1->d2 d3 MTT Assay d2->d3 d4 Absorbance Reading (570 nm) d3->d4 d5 IC50 Calculation d4->d5 e1 Cancer Cell Seeding on Coverslips e2 Treatment with this compound e1->e2 e3 Cell Fixation e2->e3 e4 DAPI Staining e3->e4 e5 Fluorescence Microscopy e4->e5

Caption: Workflow for Anticancer Activity Assays.

signaling_pathway_inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (NO, TNF-α, IL-6) Nucleus->Genes activates transcription Antiarol This compound Antiarol->IKK Inhibits? Antiarol->NFkB Inhibits?

Caption: Postulated Anti-inflammatory Signaling Pathway.

signaling_pathway_apoptosis Antiarol This compound ROS Increased ROS Antiarol->ROS Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated Apoptotic Signaling Pathway.

Antiarol Rutinoside: Application Notes for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiarol rutinoside is a phenolic glycoside that has garnered interest within the scientific community for its potential biological activities. Its structure, featuring a 3,4,5-trimethoxyphenyl aglycone linked to a rutinose sugar moiety, suggests its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic and pigmentation pathways. This document provides detailed application notes and experimental protocols for investigating the inhibitory effects of this compound against two key enzymes: α-glucosidase and tyrosinase.

While direct experimental data on the enzyme inhibitory activity of this compound is not yet extensively published, this guide offers a comprehensive framework for its evaluation. The protocols are based on established methodologies, and comparative data from structurally related phenolic glycosides and rutinoside derivatives are provided to serve as a benchmark for interpreting experimental results.

Potential Target Enzymes and Rationale

α-Glucosidase

α-Glucosidase is a crucial enzyme in carbohydrate metabolism, responsible for the hydrolysis of oligosaccharides into monosaccharides, which are then absorbed into the bloodstream. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a key therapeutic strategy in the management of type 2 diabetes. The phenolic nature of this compound suggests its potential to interact with the active site of α-glucosidase, making it a worthy candidate for investigation as a potential antidiabetic agent.

Tyrosinase

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for coloration in skin, hair, and eyes. It catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Overactivity of tyrosinase can lead to hyperpigmentation disorders. Many phenolic compounds are known to inhibit tyrosinase, and the structural components of this compound make it a promising candidate for investigation as a skin-lightening or depigmenting agent in dermatological and cosmetic applications.

Quantitative Data on Related Compounds

To provide a reference for the potential efficacy of this compound, the following tables summarize the α-glucosidase and tyrosinase inhibitory activities of various structurally related phenolic glycosides and rutinosides.

Table 1: α-Glucosidase Inhibitory Activity of Selected Phenolic Glycosides and Flavonoid Rutinosides

CompoundIC50 (µM)Enzyme SourceReference CompoundReference Compound IC50 (µM)
Trochinenol B (a phenolic glycoside)25.96Saccharomyces cerevisiaeAcarbose (B1664774)Not specified in study
Trochinenol A analog (a phenolic glycoside)3.14Saccharomyces cerevisiaeAcarboseNot specified in study
Quercetin850Saccharomyces cerevisiaeAcarbose1394
Gallic Acid26190Saccharomyces cerevisiaeAcarbose1394
AmentoflavoneStrongest binding affinity in silicoNot specified (in silico)AcarboseWeaker binding affinity in silico

Table 2: Tyrosinase Inhibitory Activity of Selected Phenolic Glycosides and Flavonoid Rutinosides

CompoundIC50 (µM)Enzyme SourceReference CompoundReference Compound IC50 (µM)
A phenylethanoid glycoside with a caffeoyl moiety0.23MushroomArbutin0.15
Jaranol (a flavonoid)40MushroomKojic AcidNot specified in study
Verbascoside (a phenylpropanoid glycoside)>100MushroomKojic AcidNot specified in study
Poliumoside (a phenylpropanoid glycoside)>100MushroomKojic AcidNot specified in study
Xanthohumol (a chalcone)15.4 (monophenolase)MushroomNot specifiedNot specified
6-Prenylnaringenin (a flavanone)58.4 (monophenolase)MushroomNot specifiedNot specified

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G5003)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

  • This compound (test compound)

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (1 M)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO. Further dilutions should be made with phosphate buffer to achieve the desired final concentrations.

    • Prepare a stock solution of acarbose in phosphate buffer.

    • Prepare a 1 U/mL solution of α-glucosidase in phosphate buffer.

    • Prepare a 5 mM solution of pNPG in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of phosphate buffer to the blank wells.

    • Add 50 µL of the this compound solution at various concentrations to the sample wells.

    • Add 50 µL of the acarbose solution to the positive control wells.

    • Add 50 µL of phosphate buffer to the negative control wells.

    • Add 25 µL of the α-glucosidase solution to all wells except the blank wells. Add 25 µL of phosphate buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of 1 M Na₂CO₃ to all wells.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation of Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula:

    Where:

    • Abs_control is the absorbance of the negative control (enzyme + buffer + substrate).

    • Abs_sample is the absorbance of the sample (enzyme + test compound + substrate).

  • Determination of IC50: The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Tyrosinase Inhibition Assay

This protocol is for assessing the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase (e.g., Sigma-Aldrich, T3824)

  • L-Tyrosine (substrate)

  • L-DOPA (substrate)

  • This compound (test compound)

  • Kojic acid (positive control)

  • Phosphate buffer (50 mM, pH 6.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO. Further dilutions should be made with phosphate buffer.

    • Prepare a stock solution of kojic acid in phosphate buffer.

    • Prepare a 1000 U/mL solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a 2 mM solution of L-Tyrosine in phosphate buffer. For monophenolase activity.

    • Prepare a 2 mM solution of L-DOPA in phosphate buffer. For diphenolase activity.

  • Assay Procedure (Diphenolase Activity):

    • In a 96-well plate, add 40 µL of phosphate buffer to the blank wells.

    • Add 40 µL of the this compound solution at various concentrations to the sample wells.

    • Add 40 µL of the kojic acid solution to the positive control wells.

    • Add 40 µL of phosphate buffer to the negative control wells.

    • Add 80 µL of the L-DOPA solution to all wells.

    • Add 80 µL of the tyrosinase solution to all wells except the blank wells. Add 80 µL of phosphate buffer to the blank wells.

    • Incubate the plate at 25°C for 20 minutes.

    • Measure the absorbance at 475 nm (for dopachrome (B613829) formation) using a microplate reader.

  • Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula:

    Where:

    • A is the absorbance of the negative control (enzyme + buffer + substrate).

    • B is the absorbance of the blank for the negative control (buffer + substrate).

    • C is the absorbance of the sample (enzyme + test compound + substrate).

    • D is the absorbance of the blank for the sample (test compound + buffer + substrate).

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

α-Glucosidase Inhibition and Carbohydrate Digestion

The inhibition of α-glucosidase directly impacts the digestive pathway of carbohydrates in the small intestine.

alpha_glucosidase_pathway Carbohydrates Dietary Carbohydrates (Starch, Sucrose) alpha_Amylase Pancreatic α-Amylase Carbohydrates->alpha_Amylase Digestion Oligosaccharides Oligosaccharides & Disaccharides alpha_Glucosidase α-Glucosidase (Brush Border Enzyme) Oligosaccharides->alpha_Glucosidase Hydrolysis alpha_Amylase->Oligosaccharides Glucose Glucose alpha_Glucosidase->Glucose Absorption Intestinal Absorption Glucose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Increased Blood Glucose Antiarol This compound Antiarol->alpha_Glucosidase Inhibition

Caption: Inhibition of α-glucosidase by this compound can block carbohydrate digestion.

Tyrosinase Inhibition and Melanogenesis Pathway

Tyrosinase is the rate-limiting enzyme in the melanogenesis pathway, which is responsible for melanin production.

tyrosinase_pathway Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase (Monophenolase activity) Tyrosine->Tyrosinase1 DOPA L-DOPA Tyrosinase2 Tyrosinase (Diphenolase activity) DOPA->Tyrosinase2 Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Series of non-enzymatic reactions Tyrosinase1->DOPA Tyrosinase2->Dopaquinone Antiarol This compound Antiarol->Tyrosinase1 Inhibition Antiarol->Tyrosinase2 Inhibition

Caption: this compound may inhibit tyrosinase, a key enzyme in melanin synthesis.

Experimental Workflow for Enzyme Inhibition Assay

The general workflow for conducting an in vitro enzyme inhibition assay is outlined below.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_solutions Prepare Reagents: - Enzyme Solution - Substrate Solution - Test Compound (this compound) - Controls incubation Incubate Enzyme with Test Compound/Controls prep_solutions->incubation reaction Initiate Reaction with Substrate incubation->reaction stop_reaction Stop Reaction (if necessary) reaction->stop_reaction measurement Measure Product Formation (e.g., Absorbance) stop_reaction->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Application Notes and Protocols for the Analysis of Antiarol Rutinoside Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and applying analytical methods for the study of Antiarol rutinoside and its metabolites. The protocols outlined below are based on established methodologies for analogous cardiac glycosides and phenolic compounds, offering a robust starting point for researchers in this field.

Introduction

This compound is a cardiac glycoside found in plants of the Antiaris genus, notably Antiaris toxicaria. Like other cardiac glycosides, it is presumed to exert its physiological effects through the inhibition of the Na+/K+-ATPase enzyme. Understanding the metabolic fate of this compound is crucial for evaluating its pharmacokinetic profile, efficacy, and potential toxicity. This document details protocols for the in vitro generation of metabolites, their extraction from biological matrices, and their subsequent analysis using modern analytical techniques.

Predicted Metabolic Pathways of this compound

The metabolism of this compound is expected to follow pathways common to other cardiac glycosides, primarily involving enzymatic modifications in the liver and by the gut microbiota. The principal metabolic transformations are predicted to be:

  • Hydrolysis of the Rutinoside Moiety: The glycosidic bond is susceptible to cleavage by glycosidases, leading to the formation of the aglycone, Antiarol (3,4,5-trimethoxyphenol), and the disaccharide rutinose. This can occur in a stepwise manner, first yielding the glucosyl-antiarol and rhamnose, followed by the cleavage of the glucose moiety.

  • Phase I Metabolism (Hepatic): The aglycone, Antiarol, may undergo O-demethylation at one or more of the three methoxy (B1213986) groups, catalyzed by cytochrome P450 enzymes in the liver. This would result in the formation of various hydroxylated and catechol-type metabolites.

  • Phase II Metabolism (Hepatic): The newly formed hydroxyl groups on the aglycone, as well as the phenolic hydroxyl group of Antiarol itself, are likely to be conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.

The following diagram illustrates the predicted metabolic pathway of this compound.

Antiarol_rutinoside_Metabolism Antiarol_rutinoside This compound Antiarol_glucoside Antiarol glucoside Antiarol_rutinoside->Antiarol_glucoside Hydrolysis (Rhamnosidase) Antiarol Antiarol (Aglycone) Antiarol_glucoside->Antiarol Hydrolysis (Glucosidase) Demethylated_Antiarol O-Demethylated Antiarol Antiarol->Demethylated_Antiarol Phase I (CYP450) Conjugated_Metabolites Glucuronide/Sulfate Conjugates Antiarol->Conjugated_Metabolites Phase II (UGTs, SULTs) Demethylated_Antiarol->Conjugated_Metabolites Phase II (UGTs, SULTs) In_Vitro_Metabolism_Workflow cluster_0 Incubation Preparation cluster_1 Reaction cluster_2 Sample Processing cluster_3 Analysis Microsomes Liver Microsomes Incubation Incubate at 37°C Microsomes->Incubation Substrate This compound Substrate->Incubation Buffer Phosphate Buffer Buffer->Incubation Cofactors NADPH, UDPGA, PAPS Cofactors->Incubation Termination Add Acetonitrile Incubation->Termination Centrifugation Centrifuge Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Cardiac_Glycoside_Signaling CG This compound / Metabolite NKA Na+/K+-ATPase CG->NKA Inhibition Src Src Kinase NKA->Src Activation EGFR EGFR Src->EGFR Transactivation Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Growth, Proliferation) ERK->Transcription

Application Notes and Protocols for the Derivatization of Antiarol Rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiarol rutinoside, a naturally occurring phenolic glycoside, presents a versatile scaffold for chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document provides detailed protocols for the derivatization of this compound through acetylation and methylation, yielding derivatives with modified physicochemical properties and potentially enhanced biological activities. These protocols are designed to be robust and adaptable for the synthesis of a library of compounds for screening purposes.

Introduction

Natural products are a rich source of bioactive compounds. This compound, with its phenolic and glycosidic moieties, is a promising candidate for derivatization. Modification of its hydroxyl groups can influence its solubility, lipophilicity, and interaction with biological targets. The following protocols for acetylation and methylation are provided as foundational methods for the generation of this compound derivatives. While flavonoids and related phenolic compounds are known to possess a wide range of biological activities including antioxidant, anti-inflammatory, and anticancer properties, the specific activities of this compound and its derivatives are a promising area for investigation.[1][2][3]

Experimental Protocols

Two representative derivatization procedures are presented: peracetylation and permethylation. These protocols are based on established methods for the modification of phenols and glycosides.

Protocol 1: Peracetylation of this compound

This protocol describes the complete acetylation of all free hydroxyl groups on the this compound molecule using acetic anhydride (B1165640) and pyridine (B92270).

Materials:

  • This compound

  • Acetic anhydride (Ac₂O)

  • Pyridine, anhydrous

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (10 equivalents) to the solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the mixture with dichloromethane (3 x volume of the reaction mixture).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the peracetylated derivative.

Protocol 2: Permethylation of this compound

This protocol details the methylation of all hydroxyl groups using dimethyl sulfate (DMS) in the presence of a base.

Materials:

  • This compound

  • Dimethyl sulfate (DMS)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (B129727)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add sodium hydride (12 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add dimethyl sulfate (10 equivalents) dropwise.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Add saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the permethylated derivative.

Data Presentation

The following table summarizes the expected analytical data for the synthesized derivatives.

CompoundDerivative TypeMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR shifts (ppm)
1 This compound (starting material)C₂₁H₃₂O₁₃492.476.0-7.0 (aromatic), 3.0-5.5 (sugar protons)
2 Peracetylated this compoundC₃₇H₄₈O₂₀812.756.5-7.5 (aromatic), 3.5-5.5 (sugar protons), 1.9-2.2 (acetyl protons)
3 Permethylated this compoundC₂₈H₄₆O₁₃590.656.5-7.5 (aromatic), 3.0-5.0 (sugar protons), 3.5-4.0 (methoxy protons)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of this compound.

G cluster_start Starting Material cluster_derivatization Derivatization cluster_purification Purification cluster_products Products Antiarol_rutinoside This compound Acetylation Acetylation (Acetic anhydride, Pyridine) Antiarol_rutinoside->Acetylation Protocol 1 Methylation Methylation (Dimethyl sulfate, NaH) Antiarol_rutinoside->Methylation Protocol 2 Purification_Ac Column Chromatography Acetylation->Purification_Ac Purification_Me Column Chromatography Methylation->Purification_Me Peracetylated_derivative Peracetylated Derivative Purification_Ac->Peracetylated_derivative Permethylated_derivative Permethylated Derivative Purification_Me->Permethylated_derivative

Caption: Workflow for this compound derivatization.

Potential Signaling Pathway for Investigation

Given the phenolic nature of this compound, its derivatives could potentially modulate oxidative stress pathways. The Nrf2-ARE pathway is a key regulator of the cellular antioxidant response and a plausible target for these novel compounds.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Inactivation Derivative This compound Derivative Derivative->Keap1 Inhibition? Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Nrf2 Release & Translocation Ub Ubiquitin Ub->Keap1_Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Proposed Nrf2-ARE antioxidant signaling pathway.

References

Application Notes and Protocols for the Metabolomic Analysis of Antiarol Rutinoside and Other Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antiarol rutinoside, also known as 3,4,5-Trimethoxyphenyl 6-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranoside, is a phenolic compound belonging to the broad class of flavonoid glycosides.[1][2][3] Flavonoids are a diverse group of plant secondary metabolites that are extensively studied for their numerous health benefits, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][4] In metabolomics, the comprehensive analysis of flavonoids and their glycosides, such as this compound, in biological systems is crucial for understanding their mechanisms of action, bioavailability, and potential as therapeutic agents.[5][6]

These application notes and protocols provide a framework for the study of this compound and other flavonoid rutinosides using modern metabolomics techniques, with a focus on extraction, liquid chromatography-mass spectrometry (LC-MS/MS) analysis, and biological pathway interpretation. While specific metabolomics literature on this compound is limited, the methodologies presented here are based on established protocols for the analysis of structurally similar flavonoid glycosides.

Application Note 1: Quantitative Analysis of Flavonoid Rutinosides

Quantitative analysis of flavonoid rutinosides in complex matrices like plant extracts or biological fluids is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] The high selectivity and sensitivity of techniques like Multiple Reaction Monitoring (MRM) make it possible to accurately quantify these compounds even at low concentrations.[7][8]

Due to the limited availability of quantitative studies specifically on this compound, the following table presents representative data for a commonly studied flavonoid rutinoside, Rutin (quercetin-3-O-rutinoside), to illustrate typical concentration ranges found in a plant matrix. This data serves as a reference for researchers aiming to quantify similar compounds.

Table 1: Representative Quantitative Data for Rutin in Fructus Sophorae

Sample SourceCompoundConcentration (µg/g)Analytical MethodReference
Fructus SophoraeRutin (Quercetin-3-O-rutinoside)85,300 ± 4,200LC-ESI-MS/MS[7]

Note: This data is for Rutin and is intended to provide an example of the quantitative analysis of a flavonoid rutinoside. Researchers should develop and validate methods for this compound specifically.

Application Note 2: Biological Role and Pathway Analysis of Flavonoids

Flavonoids are recognized for their ability to modulate various cellular signaling pathways, which underlies their broad spectrum of biological activities.[5] A primary mechanism of action is their anti-inflammatory effect, which is often attributed to the inhibition of key pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][9] By inhibiting these pathways, flavonoids can reduce the expression and production of inflammatory mediators like cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[2][9]

Metabolomics studies, coupled with pathway analysis, can help elucidate how compounds like this compound influence these biological processes. By measuring changes in the metabolome of cells or tissues treated with the compound, researchers can identify perturbed pathways and gain insights into its mechanism of action.

Experimental Protocols

Protocol 1: Extraction of Flavonoid Glycosides from Plant Material

This protocol describes a general method for the extraction of polar flavonoid glycosides from dried plant material, suitable for subsequent LC-MS analysis.

Materials:

  • Dried and finely ground plant material

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters (PTFE or PVDF)

  • Autosampler vials

Procedure:

  • Weigh approximately 100-150 mg of the homogenized, freeze-dried plant powder into a microcentrifuge tube.[10]

  • Prepare the extraction solvent. A common solvent for flavonoid glycosides is 70-80% aqueous methanol or ethanol, often acidified to improve stability.[7] For this protocol, use 1.0 mL of 70% methanol with 0.1% formic acid.

  • Add the extraction solvent to the plant material.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath and sonicate for 30-45 minutes.[7] This aids in cell wall disruption and enhances extraction efficiency.

  • Following sonication, centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid plant debris.[10]

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean autosampler vial.

  • The extract is now ready for LC-MS/MS analysis. Store at 4°C if analyzing within a short period, or at -80°C for long-term storage.

Protocol 2: LC-MS/MS Method for the Analysis of Flavonoid Rutinosides

This protocol provides a general LC-MS/MS method for the targeted analysis of flavonoid rutinosides. Optimization of parameters for specific compounds like this compound is recommended.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UPLC) system

  • Triple Quadrupole (QqQ) Mass Spectrometer with an Electrospray Ionization (ESI) source.[11]

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.[11]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B (linear gradient)

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2-5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative. The negative mode is often more sensitive for flavonoids.[7][11]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: These must be optimized by infusing a pure standard of the target analyte (e.g., this compound). The precursor ion will be the deprotonated molecule [M-H]⁻, and fragment ions typically result from the loss of the rutinoside moiety and further fragmentation of the aglycone. For this compound (C21H32O13, MW: 492.47), the precursor would be m/z 491.2.

Visualizations

Experimental Workflow

metabolomics_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Interpretation s1 Plant Material Collection (e.g., leaves, bark) s2 Homogenization (Grinding) s1->s2 s3 Extraction (Protocol 1) s2->s3 a1 LC-MS/MS Analysis (Protocol 2) s3->a1 a2 Data Acquisition (MRM Mode) a1->a2 d1 Peak Integration & Quantification a2->d1 d2 Statistical Analysis (e.g., PCA, OPLS-DA) d1->d2 d3 Pathway Analysis d2->d3

Caption: Metabolomics workflow for flavonoid rutinoside analysis.

Representative Signaling Pathway

References

Application Notes and Protocols for Studying Glycosylation Effects Using Antiarol Rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic attachment of glycans to proteins and lipids, is a critical post-translational modification that profoundly influences a wide array of biological processes. It plays a pivotal role in protein folding, stability, trafficking, and function.[1][2][3] Altered glycosylation patterns are increasingly recognized as hallmarks of various diseases, including cancer and neurodegenerative disorders, making the study of glycosylation a key area in drug discovery and development.[4][5]

Antiarol rutinoside, a naturally occurring glycoside, presents a valuable tool for investigating the intricate effects of glycosylation. Its structure consists of the aglycone antiarol (3,4,5-trimethoxyphenol) linked to a rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) moiety. While specific research on this compound's direct application in glycosylation studies is emerging, its classification as a flavonoid rutinoside allows us to extrapolate its utility based on the well-documented activities of related compounds like rutin (B1680289) (quercetin-3-O-rutinoside).[6][7][8] Flavonoid glycosides are known to influence cellular processes by interacting with various signaling pathways and enzymes involved in glycosylation.[3][4]

These application notes provide a comprehensive guide for utilizing this compound and related flavonoid rutinosides to study the effects of glycosylation on cellular signaling and protein function.

Application 1: Investigation of Glycosylation-Dependent Signaling Pathways

Flavonoid glycosides can modulate signaling pathways by altering the glycosylation status of key receptor proteins or by directly interacting with signaling molecules. Researchers can use this compound to probe these effects.

Experimental Protocol: Western Blot Analysis of Signaling Protein Phosphorylation

This protocol details the investigation of the effect of this compound on a specific signaling pathway, for example, the EGFR/MAPK pathway, by analyzing the phosphorylation status of key proteins.

Materials:

  • Cell line of interest (e.g., A549, HeLa)

  • Cell culture medium and supplements

  • This compound (dissolved in a suitable solvent like DMSO)

  • EGF (Epidermal Growth Factor)

  • PBS (Phosphate Buffered Saline)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 2, 6, 12, 24 hours). Include a vehicle control (DMSO).

  • Cell Stimulation and Lysis:

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes).

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

    • Capture the image using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Anticipated Results and Data Presentation

The expected outcome is a dose-dependent change in the phosphorylation of EGFR and ERK in response to this compound treatment, suggesting a modulation of the signaling pathway.

Treatment GroupThis compound (µM)p-EGFR/EGFR Ratio (Fold Change vs. Control)p-ERK/ERK Ratio (Fold Change vs. Control)
Vehicle Control01.001.00
EGF Only05.20 ± 0.454.80 ± 0.38
+ this compound104.10 ± 0.323.75 ± 0.29
+ this compound502.50 ± 0.212.30 ± 0.18
+ this compound1001.20 ± 0.151.10 ± 0.12
Data are presented as mean ± SD from three independent experiments.

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras EGF EGF EGF->EGFR Antiarol This compound Antiarol->EGFR Modulates Glycosylation? Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Proposed modulation of the EGFR signaling pathway by this compound.

Application 2: Analysis of Protein Glycosylation Profiles

This compound may alter the glycosylation patterns of cellular proteins. Various analytical techniques can be employed to study these changes.

Experimental Protocol: Lectin Blotting for Glycan Profiling

Lectin blotting uses the specific binding of lectins to different carbohydrate structures to detect changes in glycosylation.

Materials:

  • Cell lysates prepared as in the Western Blot protocol.

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., Carbo-Free Blocking Solution)

  • Biotinylated lectins (e.g., Concanavalin A for mannose, Wheat Germ Agglutinin for N-acetylglucosamine)

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation and Transfer:

    • Separate proteins from control and this compound-treated cell lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Lectin Incubation:

    • Block the membrane with a carbohydrate-free blocking solution.

    • Incubate the membrane with a biotinylated lectin of choice overnight at 4°C.

  • Detection:

    • Wash the membrane and incubate with Streptavidin-HRP for 1 hour at room temperature.

    • Wash the membrane and develop with a chemiluminescent substrate.

    • Capture the image using an imaging system.

  • Data Analysis:

    • Compare the banding patterns and intensities between control and treated samples to identify changes in specific glycan structures.

Anticipated Results and Data Presentation

Changes in the intensity of specific bands would indicate an alteration in the abundance of the corresponding glycan structure on glycoproteins.

Lectin UsedTarget GlycanChange in Glycosylation Profile with this compound (50 µM)
Concanavalin A (Con A)High-mannose N-glycansDecreased intensity of a 180 kDa band
Wheat Germ Agglutinin (WGA)Sialic acid, N-acetylglucosamineIncreased intensity of a 75 kDa band
Sambucus nigra agglutinin (SNA)α-2,6-linked sialic acidNo significant change observed
Results are a qualitative summary of observed changes in lectin blotting experiments.

Experimental Workflow Diagram

Lectin_Blotting_Workflow Start Cell Treatment with This compound Lysis Cell Lysis and Protein Extraction Start->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Protein Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking Lectin Incubation with Biotinylated Lectin Blocking->Lectin Strep Incubation with Streptavidin-HRP Lectin->Strep Develop Chemiluminescent Detection Strep->Develop Analysis Data Analysis Develop->Analysis

Caption: Workflow for analyzing protein glycosylation changes using lectin blotting.

Application 3: Evaluation of Glycosidase Inhibition

Some flavonoid glycosides are known to inhibit glycosidases, enzymes that process glycans. This compound can be screened for such activity.

Experimental Protocol: In Vitro Glycosidase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibitory effect of this compound on a specific glycosidase, such as α-glucosidase.

Materials:

  • α-Glucosidase enzyme

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 6.8)

  • This compound

  • Acarbose (positive control)

  • 96-well plate

  • Plate reader

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, varying concentrations of this compound (or acarbose), and the α-glucosidase enzyme.

    • Include controls with no inhibitor and no enzyme.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the pNPG substrate to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement:

    • Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3).

    • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Anticipated Results and Data Presentation

The results will indicate the inhibitory potency of this compound against the tested glycosidase.

CompoundTarget EnzymeIC50 (µM)
This compoundα-Glucosidase75.3 ± 5.2
Acarbose (Control)α-Glucosidase2.1 ± 0.3
This compoundβ-Glucosidase> 200
Data are presented as mean ± SD from three independent experiments.

Logical Relationship Diagram

Glycosidase_Inhibition_Logic Compound This compound Inhibition Inhibition Compound->Inhibition Enzyme Glycosidase (e.g., α-Glucosidase) Product Product (Colorimetric Signal) Enzyme->Product Catalyzes Substrate Substrate (e.g., pNPG) Substrate->Enzyme Inhibition->Enzyme

Caption: Logical diagram of a glycosidase inhibition assay.

Conclusion

This compound, as a representative of flavonoid rutinosides, offers a versatile tool for researchers in cell biology and drug development to explore the multifaceted roles of glycosylation. The protocols and data presentation formats provided herein offer a framework for systematically investigating its effects on cellular signaling, protein glycosylation profiles, and enzymatic activities. Such studies are crucial for unraveling the complex interplay between glycosylation and cellular function and for identifying novel therapeutic targets.

References

Application Note & Protocols: Experimental Design for Bioactivity Testing of Antiarol Rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental framework for the preliminary bioactivity screening of Antiarol rutinoside, a flavonoid glycoside. The protocols herein detail methods for assessing cytotoxicity, antioxidant potential, and anti-inflammatory effects. Furthermore, this guide outlines an approach to investigate the underlying molecular mechanisms by examining key inflammatory signaling pathways. The provided workflows, protocols, and data presentation structures are designed to facilitate a systematic evaluation of this compound for its potential therapeutic applications.

Overall Experimental Workflow

The proposed experimental design follows a tiered approach, starting with essential safety profiling and moving towards specific bioactivity and mechanistic studies. This ensures that data from each stage informs the next, creating an efficient and logical research progression.

G cluster_0 Phase 1: Safety & Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation A Cytotoxicity Assay (MTT) Determine non-toxic concentration range C Anti-inflammatory Assay (LPS-stimulated Macrophages) Measure NO, TNF-α, IL-6 A->C Select non-toxic doses B Antioxidant Assays (DPPH/ABTS) Assess free radical scavenging F Comprehensive Bioactivity Profile B->F D Signaling Pathway Analysis (Western Blot) C->D If anti-inflammatory activity is observed E Target Protein Identification (e.g., NF-κB, MAPKs) D->E E->F

Caption: High-level workflow for this compound bioactivity testing.

Protocol: Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration range of this compound that is non-toxic to cells, thereby establishing appropriate concentrations for subsequent bioactivity assays. The MTT assay measures cell viability based on the metabolic activity of mitochondria.[1][2]

Materials:

  • Cell lines (e.g., RAW 264.7 murine macrophages, A549 human lung carcinoma).

  • This compound (stock solution in DMSO).

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

  • 96-well plates.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Data Presentation: Hypothetical Cytotoxicity Data

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
This compoundRAW 264.724> 100
This compoundA5492485.6
Doxorubicin (Control)A549241.2

Protocol: In Vitro Antioxidant Activity Assays

Objective: To evaluate the free-radical scavenging properties of this compound. Flavonoids are well-known antioxidant agents.[3][4]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Protocol:

  • Prepare various concentrations of this compound in methanol.

  • In a 96-well plate, add 100 µL of each compound concentration to wells.

  • Add 100 µL of 0.2 mM DPPH solution (in methanol) to each well.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid or Trolox should be used as a positive control.

  • Calculate the percentage of scavenging activity and determine the IC₅₀ value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Protocol:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS solution with ethanol (B145695) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Add 20 µL of various concentrations of this compound to a 96-well plate.

  • Add 180 µL of the diluted ABTS solution to each well.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity and determine the IC₅₀ value.

Data Presentation: Hypothetical Antioxidant Activity

AssayCompoundIC₅₀ (µM)
DPPHThis compound45.2
DPPHAscorbic Acid (Control)15.8
ABTSThis compound33.7
ABTSTrolox (Control)11.2

Protocol: In Vitro Anti-inflammatory Activity Assay

Objective: To determine if this compound can inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. Flavonoids are known to modulate inflammatory pathways.[5][6][7]

Materials:

  • RAW 264.7 cells.

  • This compound (use non-toxic concentrations determined from the MTT assay).

  • LPS (Lipopolysaccharide) from E. coli.

  • Griess Reagent for Nitric Oxide (NO) measurement.

  • ELISA kits for TNF-α and IL-6.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatants for analysis.

  • Nitric Oxide (NO) Assay:

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.

  • Cytokine (TNF-α, IL-6) Measurement:

    • Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.

Data Presentation: Hypothetical Anti-inflammatory Effects

Treatment (µM)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Control5.2 ± 1.14.5 ± 0.93.8 ± 0.7
LPS (1 µg/mL)100100100
LPS + AR (1)91.4 ± 4.595.1 ± 5.296.3 ± 4.8
LPS + AR (5)75.8 ± 3.981.2 ± 4.184.5 ± 4.2
LPS + AR (10)52.1 ± 2.860.5 ± 3.365.7 ± 3.9
LPS + AR (25)28.6 ± 1.935.7 ± 2.541.2 ± 2.8

AR = this compound

Investigation of Anti-inflammatory Mechanism

If this compound demonstrates significant anti-inflammatory activity, the next step is to investigate the underlying molecular pathways. The NF-κB and MAPK signaling cascades are primary targets for many anti-inflammatory flavonoids.[5][8][9]

Protocol: Western Blot Analysis

Objective: To measure the effect of this compound on the activation (phosphorylation) of key proteins in the NF-κB and MAPK pathways.

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells and treat with this compound and LPS as described in the anti-inflammatory assay, but use a shorter LPS stimulation time (e.g., 30-60 minutes for protein phosphorylation events).

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key targets include:

      • NF-κB Pathway: Phospho-p65, Total p65, Phospho-IκBα, Total IκBα.

      • MAPK Pathway: Phospho-p38, Total p38, Phospho-ERK1/2, Total ERK1/2, Phospho-JNK, Total JNK.

      • Loading Control: β-actin or GAPDH.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL (chemiluminescence) detection system.

  • Densitometry: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to their total protein counterparts.

Signaling Pathway Diagrams

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_p65 IκBα-p65/p50 (Inactive) IKK->IkBa_p65 Phosphorylates IκBα IkBa_P P-IκBα IkBa_p65->IkBa_P p65_p50 p65/p50 (Active) IkBa_P->p65_p50 IκBα degradation Nucleus Nucleus p65_p50->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription AR Antiarol rutinoside AR->IKK Inhibition? G Stimuli LPS / Stress MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MKK36 MKK3/6 MAPKKK->MKK36 MEK12 MEK1/2 MAPKKK->MEK12 MKK47 MKK4/7 MAPKKK->MKK47 p38 p38 MKK36->p38 AP1 AP-1 (Transcription Factor) p38->AP1 ERK ERK1/2 MEK12->ERK ERK->AP1 JNK JNK MKK47->JNK JNK->AP1 Response Inflammatory Response AP1->Response AR Antiarol rutinoside AR->MAPKKK Inhibition?

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Antiarol Rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Antiarol rutinoside synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chemical and enzymatic synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.

Chemical Synthesis (e.g., Koenigs-Knorr Glycosylation)

Q1: Why is my yield of this compound consistently low in the Koenigs-Knorr reaction?

A1: Low yields in the Koenigs-Knorr synthesis of this compound can stem from several factors:

  • Moisture in the reaction: The presence of water can hydrolyze the glycosyl halide donor and deactivate the promoter. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and add a desiccant like molecular sieves to the reaction mixture.

  • Inactive Promoter: Heavy metal salt promoters like silver carbonate or silver oxide are crucial.[1][2] Ensure the promoter is of high purity and has not degraded. For sluggish reactions, consider using more reactive promoters like silver triflate or a combination of promoters.[3] The addition of a catalytic amount of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can dramatically accelerate the reaction and improve yields.[3]

  • Poor Reactivity of Glycosyl Donor: The stability and reactivity of the peracetylated rutinose bromide (acetobromorutinose) are critical. Ensure it is freshly prepared or has been stored under strictly anhydrous conditions. The stereochemistry at the anomeric carbon of the glycosyl donor also influences reactivity.

  • Steric Hindrance: Antiarol (3,4,5-trimethoxyphenol) can present some steric hindrance. Optimizing the reaction temperature and time may be necessary to overcome this.

  • Side Reactions: Formation of orthoesters or other byproducts can reduce the yield of the desired β-glycoside. The choice of protecting groups on the rutinose donor can influence the stereochemical outcome. Acetyl groups at the C2 position of the glucose moiety generally provide good anchimeric assistance, favoring the formation of the desired 1,2-trans-glycosidic bond.[1]

Q2: I am observing the formation of significant side products. How can I minimize them?

A2: Side product formation is a common challenge. Consider the following strategies:

  • Protecting Group Strategy: The choice of protecting groups on the rutinose donor is critical. Acetyl or benzoyl groups are commonly used. Ethers, such as benzyl (B1604629) groups, may not provide the same level of anchimeric assistance, potentially leading to a mixture of anomers.[1]

  • Reaction Conditions: Carefully control the reaction temperature. Lower temperatures may increase selectivity and reduce the formation of degradation products. The choice of solvent can also influence the reaction pathway; non-polar aprotic solvents like dichloromethane (B109758) are often used.

  • Promoter Selection: Different promoters can lead to varying levels of side product formation. If using silver salts, ensure they are well-dispersed in the reaction mixture.

Q3: What is the best way to purify the final this compound product?

A3: Purification of polar glycosides like this compound typically involves chromatographic techniques.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a standard method. A gradient elution system, for example, starting with a less polar solvent system (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol), is often effective for separating the product from less polar starting materials and side products.

  • High-Performance Liquid Chromatography (HPLC): For high-purity samples, preparative HPLC is a powerful technique. A reverse-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient is a common choice for purifying flavonoid glycosides.

Enzymatic Synthesis (Transglycosylation)

Q1: My enzymatic synthesis of this compound has a low yield. How can I improve it?

A1: Enzymatic transglycosylation is a promising green alternative, but yields can be variable. Here are key factors to consider for optimization:

  • Enzyme Choice: The selection of the glycosidase is crucial. A rutinase with high transglycosylating activity for phenolic acceptors is ideal.[4][5]

  • Reaction pH: The pH of the reaction medium significantly impacts both enzyme activity and the stability of the product. For the transglycosylation of rutinose to phenolic compounds, a slightly acidic pH (e.g., 5.0) has been shown to be effective.[4][6]

  • Temperature: Enzyme activity is temperature-dependent. An optimal temperature (e.g., 40°C) should be maintained to ensure maximal enzyme activity without causing denaturation.[4]

  • Substrate Concentration: The ratio of the rutinose donor (e.g., rutin (B1680289) or hesperidin) to the Antiarol acceptor is a critical parameter. High concentrations of the acceptor can favor the transglycosylation reaction over the competing hydrolysis of the donor.

  • Reaction Time: Transglycosylation is a kinetically controlled reaction. The product concentration will increase to a maximum before it starts to decrease due to enzymatic hydrolysis of the newly formed this compound. It is essential to monitor the reaction over time (e.g., by HPLC) to determine the optimal reaction time for harvesting the product.

  • Co-solvents: The addition of a small amount of an organic co-solvent (e.g., 5% v/v) can improve the solubility of the phenolic acceptor and enhance the yield.[6]

Q2: How can I prevent the enzymatic hydrolysis of my this compound product?

A2: Product hydrolysis is a major cause of low yields in enzymatic synthesis.

  • Kinetic Control: As mentioned above, stopping the reaction at the point of maximum product accumulation is key.

  • Enzyme Immobilization: Immobilizing the enzyme can sometimes alter its properties, favoring synthesis over hydrolysis, and allows for easier removal of the enzyme from the reaction mixture.

  • Product Removal: If feasible, continuous removal of the product from the reaction mixture can shift the equilibrium towards synthesis.

Data Presentation

Table 1: Influence of Phenolic Acceptor on Enzymatic Rutinoside Synthesis Yield

The following table summarizes the yields of various phenolic rutinosides synthesized via a transglycosylation reaction catalyzed by a diglycosidase from Acremonium sp. This data can provide insights into the expected yield when using a structurally similar acceptor like Antiarol.

Phenolic AcceptorReaction Time (h)Yield (%)
Hydroquinone238
Phloroglucinol228
Resorcinol222
Pyrogallol215
Catechol212

Data adapted from a study on the transglycosylation of hesperidin (B1673128) to various phenolic acceptors.[6] The yield is reported with respect to the hesperidin donor.

Experimental Protocols

General Protocol for Koenigs-Knorr Synthesis of this compound (Illustrative)

This is a generalized protocol based on the standard Koenigs-Knorr reaction. Specific conditions for this compound may require optimization.

  • Preparation of Glycosyl Donor: Prepare heptacetylated rutinose and then convert it to the corresponding glycosyl bromide (acetobromorutinose) using a solution of HBr in acetic acid. The product should be isolated and dried under high vacuum.

  • Glycosylation Reaction:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Antiarol (1 equivalent) and a silver salt promoter (e.g., silver carbonate or silver oxide, 2-3 equivalents) in an anhydrous solvent (e.g., dichloromethane).

    • Add molecular sieves to ensure anhydrous conditions.

    • Cool the mixture in an ice bath.

    • Add a solution of acetobromorutinose (1.2-1.5 equivalents) in the same anhydrous solvent dropwise to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts and molecular sieves.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is then purified by silica gel column chromatography.

  • Deprotection:

    • Dissolve the purified acetylated product in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide (B1231860) (Zemplén deacetylation).

    • Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.

    • Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to yield the final this compound.

General Protocol for Enzymatic Synthesis of this compound

This protocol is based on the enzymatic synthesis of other phenolic rutinosides and may require optimization for Antiarol.[4][6]

  • Reaction Setup:

    • Prepare a reaction mixture containing a suitable buffer (e.g., 20 mM acetate (B1210297) buffer, pH 5.0).

    • Add the rutinose donor (e.g., rutin) and the acceptor, Antiarol.

    • Add a solution of the rutinase enzyme.

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature (e.g., 40°C) with gentle agitation.

  • Monitoring and Termination:

    • Monitor the formation of the product over time using HPLC.

    • Once the maximum yield is reached, terminate the reaction by heating the mixture (e.g., boiling for 5-10 minutes) to denature the enzyme.

  • Purification:

    • Filter the reaction mixture to remove any precipitate.

    • Purify the this compound from the supernatant using preparative HPLC.

Visualizations

Koenigs_Knorr_Workflow cluster_reactants Reactant Preparation cluster_reaction Glycosylation cluster_workup Purification & Deprotection cluster_product Final Product Antiarol Antiarol Reaction Koenigs-Knorr Reaction (Anhydrous Solvent, Promoter, e.g., Ag2O) Antiarol->Reaction Rutinose_Br Acetobromorutinose (Glycosyl Donor) Rutinose_Br->Reaction Filtration Filtration Reaction->Filtration Purification Column Chromatography Filtration->Purification Deprotection Zemplén Deacetylation Purification->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Workflow for the chemical synthesis of this compound via the Koenigs-Knorr reaction.

Troubleshooting_Yield Start Low Yield of this compound Problem_Chem Chemical Synthesis Issue? Start->Problem_Chem Problem_Enz Enzymatic Synthesis Issue? Start->Problem_Enz Moisture Check for Moisture (Anhydrous Conditions) Problem_Chem->Moisture Yes Enzyme_Activity Verify Enzyme Activity (Optimal pH, Temp.) Problem_Enz->Enzyme_Activity Yes Promoter Evaluate Promoter Activity (Fresh Promoter/Lewis Acid) Moisture->Promoter Donor Assess Glycosyl Donor Quality (Freshly Prepared) Promoter->Donor Conditions Optimize Reaction Conditions (Temp., Time, Solvent) Donor->Conditions Substrate_Ratio Optimize Substrate Ratio (Donor vs. Acceptor) Enzyme_Activity->Substrate_Ratio Reaction_Time Monitor Reaction Kinetics (Avoid Product Hydrolysis) Substrate_Ratio->Reaction_Time Co_Solvent Consider Co-solvent Addition (Improve Solubility) Reaction_Time->Co_Solvent

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Antiarol Rutinoside from Crude Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and troubleshooting strategies associated with the purification of Antiarol rutinoside from crude plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from crude extracts of Antiaris toxicaria?

A1: The purification of this compound is challenging due to the complex phytochemical matrix of Antiaris toxicaria extracts.[1][2][3][4] Key challenges include:

  • Complex Mixture: Crude extracts contain a wide array of secondary metabolites, including other cardiac glycosides, flavonoids (like rutin), saponins, tannins, and terpenoids, which have similar polarities and can co-elute with this compound.[1][2][3][4]

  • Low Concentration: this compound may be present in low concentrations relative to other compounds, making its isolation and purification laborious.

  • Structural Similarity to Impurities: The presence of structurally similar glycosides complicates the separation process, often requiring multiple chromatographic steps.

  • Compound Stability: Glycosides can be susceptible to degradation under harsh extraction or purification conditions, such as extreme pH or high temperatures.

Q2: Which extraction solvents are most effective for obtaining a crude extract rich in this compound?

A2: Polar solvents are generally used for the extraction of glycosides. Methanol (B129727) or ethanol, often in high concentrations (e.g., 70-95%), are effective for extracting this compound and other polar compounds from the plant material.[5] Some protocols also utilize a series of solvents with increasing polarity to fractionate the extract.

Q3: What are the recommended chromatographic techniques for this compound purification?

A3: A multi-step chromatographic approach is typically necessary for the successful purification of this compound.[1][2] This often involves a combination of the following:

  • Liquid-Liquid Partitioning: To perform an initial fractionation of the crude extract and remove non-polar impurities like fats and waxes.

  • Silica (B1680970) Gel Column Chromatography: For the initial separation of major compound classes based on polarity.

  • Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is particularly effective for separating flavonoids and other phenolic compounds.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): As a final polishing step to achieve high purity of the target compound.

Q4: How can I monitor the presence of this compound during the purification process?

A4: Thin-Layer Chromatography (TLC) is a common method for monitoring the presence of cardiac glycosides in different fractions. A sulfuric acid spray reagent can be used for visualization, which typically produces green spots for cardiac glycosides on the TLC plate.[1][2] For more precise identification and quantification, High-Performance Liquid Chromatography (HPLC) with a UV or DAD detector is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Causes Recommended Solutions
Low Yield of this compound 1. Incomplete extraction from the plant material. 2. Degradation of the compound during extraction or purification. 3. Loss of compound during solvent partitioning or chromatographic steps.1. Optimize extraction parameters (solvent, temperature, time). Consider techniques like ultrasound-assisted extraction (UAE). 2. Avoid high temperatures and extreme pH. Store extracts and fractions at low temperatures. 3. Ensure correct solvent systems for partitioning. Carefully monitor fractions during chromatography to avoid discarding those containing the target compound.
Co-elution of Impurities with this compound 1. Similar polarity of this compound and impurities. 2. Overloading the chromatographic column.1. Employ orthogonal separation techniques (e.g., normal-phase followed by reversed-phase chromatography). Use different stationary phases (e.g., silica gel and Sephadex LH-20). 2. Reduce the sample load on the column.
Peak Tailing or Broadening in HPLC 1. Column degradation. 2. Inappropriate mobile phase composition. 3. Presence of interfering compounds from the matrix.1. Use a guard column and ensure proper column washing and regeneration. 2. Adjust the mobile phase pH or solvent composition. 3. Perform a solid-phase extraction (SPE) clean-up of the sample before HPLC analysis.
Irreproducible Results 1. Variation in the quality of the plant material. 2. Inconsistent experimental conditions.1. Standardize the collection and preparation of the plant material. 2. Maintain consistent parameters such as solvent ratios, flow rates, and temperatures throughout the experiments.

Data Presentation

The following table provides a representative example of the expected yield and purity at different stages of this compound purification. Please note that actual values may vary depending on the starting material and experimental conditions.

Purification Step Starting Material (g) Fraction/Product (g) Yield (%) Purity (%)
Crude Methanolic Extract 1000 (Dried Plant Material)10010~1-2
Liquid-Liquid Partitioning (n-butanol fraction) 1002020 (from crude extract)~5-10
Silica Gel Column Chromatography 20210 (from n-butanol fraction)~40-50
Sephadex LH-20 Column Chromatography 20.210 (from silica gel fraction)~80-90
Preparative HPLC 0.20.0525 (from Sephadex fraction)>98

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation

  • Extraction:

    • Air-dry and powder the plant material (e.g., bark of Antiaris toxicaria).

    • Macerate 1 kg of the powdered material in 5 L of 80% methanol for 72 hours at room temperature.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in distilled water.

    • Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and n-butanol.

    • The n-butanol fraction is typically enriched with glycosides. Concentrate this fraction for further purification.

Protocol 2: Chromatographic Purification

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel 60 (70-230 mesh).

    • Dissolve the n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the column.

    • Elute the column with a gradient of chloroform and methanol (e.g., starting from 100:0 to 80:20 v/v).

    • Collect fractions and monitor by TLC. Combine fractions containing this compound.

  • Sephadex LH-20 Column Chromatography:

    • Pack a column with Sephadex LH-20 and equilibrate with methanol.

    • Dissolve the enriched fraction from the silica gel column in methanol.

    • Load the sample onto the column and elute with methanol.

    • Collect fractions and monitor by TLC or HPLC. Combine the fractions containing the purified this compound.

  • Preparative HPLC:

    • Use a C18 reversed-phase column.

    • The mobile phase can be a gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

    • Inject the sample and collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Visualizations

experimental_workflow start Dried Plant Material extraction Maceration with 80% Methanol start->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning n_butanol_fraction n-Butanol Fraction partitioning->n_butanol_fraction silica_gel Silica Gel Column Chromatography n_butanol_fraction->silica_gel enriched_fraction Enriched Fraction silica_gel->enriched_fraction sephadex Sephadex LH-20 Column Chromatography enriched_fraction->sephadex semi_pure Semi-Pure this compound sephadex->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: A general workflow for the extraction and purification of this compound.

troubleshooting_logic start Low Purity of Final Product check_tlc Review TLC/HPLC of Fractions start->check_tlc co_elution Co-elution of Impurities? check_tlc->co_elution yes_co_elution Yes co_elution->yes_co_elution Yes no_co_elution No co_elution->no_co_elution No change_chromatography Modify Chromatographic Conditions (e.g., different solvent system, different column) yes_co_elution->change_chromatography check_sample_load Sample Overload? no_co_elution->check_sample_load yes_overload Yes check_sample_load->yes_overload Yes no_overload No check_sample_load->no_overload No reduce_load Reduce Sample Load yes_overload->reduce_load other_issues Investigate Other Issues (e.g., compound degradation) no_overload->other_issues

Caption: A logical flowchart for troubleshooting low purity in this compound purification.

References

Antiarol rutinoside degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation of Antiarol rutinoside during experimental procedures. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a phenolic glycoside with potential pharmacological activities. Like many glycosides, the stability of this compound is a critical factor in experimental design and data interpretation. Degradation of the molecule can lead to a loss of biological activity and the formation of new compounds, which may have different effects or interfere with analytical measurements. The primary routes of degradation are through the hydrolysis of its glycosidic bonds.

Q2: What are the main factors that can cause the degradation of this compound?

The stability of this compound can be influenced by several factors, including:

  • pH: Both acidic and alkaline conditions can promote the hydrolysis of the glycosidic linkages. Flavonoid glycosides, which are structurally similar, are known to be more susceptible to degradation under alkaline conditions.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of degradation, often following first-order kinetics.[3][4][5] Glycosylated flavonoids are generally more heat-stable than their aglycone counterparts.[3][5]

  • Enzymes: The presence of specific glycosidases, such as α-L-rhamnosidases or broad-spectrum enzymes like snailase, can lead to the enzymatic cleavage of the sugar moieties.[6][7][8][9][10]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of flavonoid compounds.[11][12]

  • Oxidizing Agents: Strong oxidizing agents can potentially modify the phenolic structure of the Antiarol aglycone.

Q3: What are the likely degradation products of this compound?

The degradation of this compound primarily involves the cleavage of the rutinoside sugar moiety. The expected degradation products are:

  • Antiarol-glucoside and Rhamnose: This occurs if the terminal rhamnose is selectively cleaved.

  • Antiarol (aglycone) and Rutinose: This is the result of the complete hydrolysis of the glycosidic bond, releasing the disaccharide.

  • Antiarol, Glucose, and Rhamnose: This occurs with the complete breakdown of the sugar moiety into its constituent monosaccharides.

Further degradation of the Antiarol aglycone (3,4,5-trimethoxyphenol) may occur under harsh conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity in cell culture experiments. Degradation in cell culture media. Phenolic compounds can be unstable in certain media, potentially generating hydrogen peroxide.[13]- Prepare fresh solutions of this compound before each experiment.- Minimize the incubation time.- Test the stability of this compound in your specific cell culture medium by incubating it for the duration of your experiment and analyzing for degradation via HPLC.
Inconsistent results in in vivo studies. Degradation after administration or during formulation preparation.- Analyze the stability of the formulation under storage and administration conditions.- Consider the potential for enzymatic degradation by gut microflora if administered orally.
Appearance of unexpected peaks in HPLC analysis. Degradation of the parent compound into one or more degradation products.- Compare the retention times of the new peaks with those of potential degradation products (e.g., Antiarol aglycone).- Use mass spectrometry (LC-MS) to identify the molecular weights of the unknown peaks.
Decreased concentration of stock solutions over time. Instability during storage.- Store stock solutions at -20°C or -80°C in a non-aqueous solvent like DMSO.[14]- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Protect solutions from light.

Quantitative Data Summary

The following tables summarize quantitative data on the degradation of rutin (B1680289) (quercetin-3-O-rutinoside), a structurally related flavonoid rutinoside, which can serve as a proxy for estimating the stability of this compound.

Table 1: Acid-Catalyzed Hydrolysis of Rutin

AcidConcentrationTemperature (°C)Time (h)Quercetin Yield (%)Isoquercitrin (Quercetin-3-glucoside) Yield (%)
H₂SO₄0.5%8022.571.25
HCl1%8021000.69
H₃PO₄2.5%80211.139.60

Data adapted from a study on the acidic hydrolysis of rutin.[8]

Table 2: Enzymatic Hydrolysis of Rutin

EnzymeTemperature (°C)pHTime (h)Quercetin Yield (%)Isoquercitrin (Quercetin-3-glucoside) Yield (%)
Hesperidinase504.01258.1043.21
Snailase504.01296.393.07
Cellulase-T2440504.01230.890.00

Data adapted from a study on the enzymatic hydrolysis of rutin.[8]

Table 3: Thermal Degradation Kinetics of Rutin

Temperature (°C)Rate Constant (k) (min⁻¹)Half-life (t₁/₂) (min)
801.5 x 10⁻²45.69
1208.4 x 10⁻²-

Data for Cyanidin-3-rutinoside, another rutinoside, is used as a proxy.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to determine the stability-indicating properties of an analytical method and to identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24, 48, and 72 hours. Dissolve in the mobile phase before analysis.

  • Photodegradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15]

3. Analysis:

  • Analyze the stressed samples by a suitable stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS) for peak purity assessment and identification of degradation products.

Protocol 2: Enzymatic Hydrolysis of this compound

This protocol describes a method for the enzymatic hydrolysis of this compound to generate its aglycone.

1. Enzyme Solution Preparation:

  • Prepare a solution of a suitable enzyme (e.g., hesperidinase or snailase) in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 4.0-5.0).

2. Reaction Mixture:

  • Dissolve this compound in the enzyme buffer to a final concentration of 0.1-1 mg/mL.

  • Add the enzyme solution to the substrate solution. The optimal enzyme-to-substrate ratio should be determined empirically.

3. Incubation:

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a specified period (e.g., 12-24 hours).

4. Reaction Termination and Analysis:

  • Stop the reaction by heating the mixture (e.g., boiling for 5 minutes) or by adding an organic solvent like ethanol.

  • Analyze the reaction mixture by HPLC or LC-MS to determine the extent of hydrolysis and identify the products.

Visualizations

Antiarol_Rutinoside_Degradation_Pathways AR This compound AG Antiarol Glucoside AR->AG  α-L-rhamnosidase  (Enzymatic) AR->AG A Antiarol (Aglycone) AR->A AR->A AG->A  β-glucosidase  (Enzymatic) AG->A Rham Rhamnose AG->Rham Rut Rutinose A->Rut

Caption: Degradation pathways of this compound.

Forced_Degradation_Workflow start Start: this compound Sample stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation (H₂O₂) stress->oxidation heat Thermal Stress stress->heat light Photostability stress->light analysis Analyze by HPLC/LC-MS acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis results Identify Degradants & Determine Stability analysis->results

References

Technical Support Center: Method Refinement for Antiarol Rutinoside Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Antiarol rutinoside in complex matrices. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in complex matrices challenging?

This compound (C₂₁H₃₂O₁₃, MW: 492.5 g/mol ) is a phenolic glycoside. Its analysis in complex matrices such as plant extracts, biological fluids, or formulated products is challenging due to the presence of numerous other compounds that can interfere with its extraction, separation, and detection. These interferences, collectively known as matrix effects, can lead to inaccurate quantification. This compound is soluble in solvents like DMSO, chloroform, dichloromethane, and ethyl acetate.

Q2: I am observing poor peak shape (e.g., tailing, fronting, or splitting) for my this compound peak in HPLC. What are the likely causes and solutions?

Poor peak shape can arise from several factors. Here’s a breakdown of common issues and their remedies:

  • Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on a C18 column.

    • Solution: Adjust the mobile phase pH to suppress the ionization of silanol (B1196071) groups (typically by adding a small amount of acid like formic or acetic acid). Using a base-deactivated column can also mitigate this issue.

  • Peak Fronting: This is often a sign of column overload.

    • Solution: Reduce the concentration of the injected sample or decrease the injection volume.

  • Split Peaks: This can indicate a partially blocked frit in the column or a void at the column inlet.

    • Solution: Reverse-flush the column (disconnected from the detector) to try and dislodge any particulate matter. If the problem persists, the column may need to be replaced. Ensure your samples are properly filtered before injection.

Q3: My recovery of this compound is low and inconsistent. How can I improve my extraction efficiency?

Low and variable recovery is a common issue in the extraction of moderately polar compounds like this compound from complex matrices. The choice of extraction solvent and method is critical.

  • Solvent Selection: The polarity of the extraction solvent should be optimized. A mixture of a polar organic solvent (like methanol (B129727) or ethanol) with water is often effective for flavonoid glycosides.

  • Extraction Technique: Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency compared to simple maceration by enhancing solvent penetration into the sample matrix.

  • pH Adjustment: The pH of the extraction solvent can influence the solubility and stability of phenolic compounds. A slightly acidic pH can often improve the stability of flavonoids.

Q4: I suspect matrix effects are impacting my LC-MS/MS quantification of this compound. How can I confirm and mitigate this?

Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis.

  • Confirmation:

    • Post-Column Infusion: Infuse a standard solution of this compound post-column while injecting a blank matrix extract. Dips or rises in the baseline signal at the retention time of co-eluting matrix components indicate ion suppression or enhancement.

    • Post-Extraction Spike: Compare the peak area of a standard in a clean solvent to the peak area of a blank matrix extract spiked with the same concentration of the standard. A significant difference indicates a matrix effect.

  • Mitigation Strategies:

    • Sample Dilution: A simple and effective way to reduce the concentration of interfering matrix components.

    • Improved Sample Cleanup: Employ more selective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is free of the analyte to compensate for the matrix effect.

    • Use of an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting matrix effects.

Q5: What are the key differences in performance between HPLC-UV and LC-MS/MS for this compound analysis?

Both techniques are suitable for the analysis of this compound, but they offer different levels of sensitivity and selectivity.

  • HPLC-UV: A robust and widely available technique. It is suitable for relatively high concentration samples and for matrices that are not overly complex. Its sensitivity is generally in the µg/mL range.

  • LC-MS/MS: Offers significantly higher sensitivity (ng/mL to pg/mL range) and selectivity. The use of multiple reaction monitoring (MRM) allows for highly specific detection even in very complex matrices, minimizing the impact of co-eluting interferences.

Quantitative Data Summary

The following tables provide a summary of typical data for the analysis of flavonoid glycosides, which can be used as a reference for method development for this compound.

Table 1: Comparison of Extraction Solvents for Flavonoid Glycosides from Plant Matrices

Solvent SystemExtraction TechniqueRelative Recovery (%)Reference
70% MethanolMaceration90-100[1]
80% EthanolMaceration85-95[2]
50% Ethanol:WaterUltrasound-Assisted95-105[3]
AcetoneMaceration80-90[3]
Water (pH 2)Ultrasound-Assisted70-85[4]

Table 2: Typical Validation Parameters for HPLC-UV and LC-MS/MS Methods for Flavonoid Glycoside Quantification

ParameterHPLC-UVLC-MS/MSReference
Linearity (r²)> 0.999> 0.99[5][6]
Limit of Detection (LOD)0.1 - 1 µg/mL0.01 - 1 ng/mL[5][7]
Limit of Quantification (LOQ)0.5 - 5 µg/mL0.05 - 5 ng/mL[5][7]
Recovery (%)95 - 10588 - 104[5][7]
Intra-day Precision (RSD%)< 3%< 15%[5][7]
Inter-day Precision (RSD%)< 4%< 15%[5][7]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from a Plant Matrix

  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.

    • Add 20 mL of 70% methanol in water.

    • Vortex for 30 seconds to ensure the sample is fully wetted.

  • Ultrasonication:

    • Place the tube in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • Centrifugation:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection and Filtration:

    • Carefully decant the supernatant into a clean collection tube.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Refined HPLC-UV Method for this compound Analysis

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 40% B

    • 25-30 min: 40% to 90% B

    • 30-35 min: 90% B (column wash)

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (determine by running a UV scan of a standard). For many flavonoids, this is in the range of 254-280 nm and 320-370 nm.

  • Quantification: Use an external standard calibration curve prepared with a certified reference standard of this compound.

Protocol 3: Refined LC-MS/MS Method for this compound Quantification

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) for faster analysis and better resolution.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 50% B

    • 8-10 min: 50% to 95% B

    • 10-12 min: 95% B

    • 12-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS/MS Detection (Negative Ion Mode):

    • Ionization Mode: ESI negative.

    • MRM Transitions: Determine the precursor ion ([M-H]⁻) and the most abundant and stable product ions by infusing a standard solution of this compound. For a rutinoside, a common fragmentation is the loss of the rutinose moiety.

    • Example MRM transition: m/z 491.2 → [product ion] (Note: The exact mass of [M-H]⁻ for C₂₁H₃₂O₁₃ is 491.1765. The precursor ion should be optimized on the specific instrument).

  • Quantification: Use a calibration curve prepared with a certified reference standard. For best results, use a stable isotope-labeled internal standard.

Visualized Workflows and Logic Diagrams

Method_Refinement_Workflow cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Matrix Effect & Recovery cluster_3 Phase 4: Validation A Define Analytical Goal (Quantification, Identification) B Literature Review (Similar Compounds) A->B C Select Initial Conditions (Column, Mobile Phase, Detector) B->C D Initial Chromatographic Run (Standard Solution) E Evaluate Peak Shape & Retention D->E F Optimize Mobile Phase (Gradient, pH) E->F Suboptimal H Inject Spiked Matrix Sample E->H Optimal F->D G Optimize Column Conditions (Temperature, Flow Rate) G->D I Assess Recovery & Matrix Effects H->I J Refine Sample Preparation (Extraction, Cleanup) I->J Issues Detected K Method Validation (Linearity, LOD, LOQ, Precision, Accuracy) I->K Acceptable J->H L Final Validated Method K->L

Caption: Logical workflow for the refinement of an analytical method for this compound.

Troubleshooting_Matrix_Effects A Inaccurate Quantification (Variable Results) B Hypothesis: Matrix Effects? A->B C Post-Column Infusion Experiment B->C Qualitative Assessment D Post-Extraction Spike Experiment B->D Quantitative Assessment E Ion Suppression or Enhancement Observed? C->E D->E F No Significant Matrix Effect E->F No G Mitigation Strategy Selection E->G Yes H Dilute Sample G->H I Improve Sample Cleanup (SPE, LLE) G->I J Use Matrix-Matched Calibrants G->J K Use Stable Isotope-Labeled Internal Standard G->K L Re-evaluate Method H->L I->L J->L K->L

Caption: Troubleshooting workflow for identifying and mitigating matrix effects in LC-MS/MS.

References

reducing epimerization during Antiarol rutinoside synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of Antiarol rutinoside, with a specific focus on reducing epimerization during the critical glycosylation step.

Troubleshooting Guide: Epimerization in this compound Synthesis

Epimerization at the anomeric center of the glycosidic bond is a common challenge in the synthesis of glycosides, leading to the formation of undesired stereoisomers. This guide addresses specific issues you might encounter during the synthesis of this compound.

Issue 1: Low Diastereoselectivity (Formation of both α and β anomers)

  • Question: My glycosylation reaction is producing a mixture of α- and β-antiarol rutinoside. How can I improve the stereoselectivity?

  • Possible Causes & Solutions:

Cause Explanation Suggested Solutions
Ineffective Neighboring Group Participation A participating protecting group at the C-2' position of the glucose moiety in the rutinose donor is crucial for obtaining the 1,2-trans-glycoside (β-anomer for glucose). If this group is non-participating (e.g., a benzyl (B1604629) ether), a mixture of anomers is likely.- Use a participating protecting group such as an acetyl (Ac) or benzoyl (Bz) group at the C-2' position of the glucose unit in your rutinose donor.[1]
Reaction Conditions Favoring SN1 Pathway Highly reactive donors, high temperatures, and polar, non-participating solvents can promote the formation of an oxocarbenium ion intermediate, which can be attacked from either face, leading to a mixture of anomers.- Employ a less reactive leaving group on the rutinose donor. - Conduct the reaction at a lower temperature. - Use a non-polar, non-participating solvent like dichloromethane (B109758) (DCM) or a participating solvent like acetonitrile (B52724).
Nature of the Aglycone (Antiarol) The steric and electronic properties of the antiarol aglycone can influence the stereochemical outcome of the glycosylation.- Modify the protecting groups on the antiarol to reduce steric hindrance near the glycosylation site. - Consider using a different activation system or catalyst that may favor one anomer over the other.
Anomerization of the Product Under certain reaction conditions (e.g., prolonged exposure to Lewis acids), the desired product can anomerize, leading to a mixture of epimers.- Monitor the reaction closely and quench it as soon as the starting material is consumed. - Use a milder Lewis acid or a catalytic amount.

Issue 2: Predominant Formation of the Undesired Anomer

  • Question: My reaction is yielding primarily the α-anomer of this compound, but I need the β-anomer. What should I change?

  • Possible Causes & Solutions:

Cause Explanation Suggested Solutions
Lack of Neighboring Group Participation As mentioned above, the absence of a participating group at C-2' will not direct the formation of the β-anomer.- Ensure your rutinose donor has a participating group (e.g., acetyl, benzoyl) at the C-2' position.[1]
Solvent Effects Certain solvents can stabilize the α-anomer or the transition state leading to it.- Switch to a solvent known to favor β-glycosylation, such as acetonitrile, which can act as a participating solvent.
Use of Halide Donors Glycosyl halides in the presence of insoluble silver salts can sometimes favor the formation of the α-anomer (anomeric effect).- Consider using a different type of glycosyl donor, such as a trichloroacetimidate (B1259523) or a thioglycoside.

Issue 3: Difficulty in Separating Anomers

  • Question: I have a mixture of α- and β-antiarol rutinoside, and they are difficult to separate by column chromatography. What are my options?

  • Possible Causes & Solutions:

Cause Explanation Suggested Solutions
Similar Polarity of Anomers The α- and β-anomers of glycosides often have very similar polarities, making their separation by standard silica (B1680970) gel chromatography challenging.- HPLC: High-performance liquid chromatography (HPLC) with a suitable column (e.g., chiral or reverse-phase) can be effective for separating anomers.[2][3][4][5][6] - Recrystallization: If one anomer is the major product, it may be possible to selectively crystallize it from the mixture. - Derivatization: In some cases, derivatizing the mixture (e.g., acetylation of remaining free hydroxyls) can alter the polarity of the anomers enough to allow for easier separation, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound synthesis?

A1: Epimerization refers to a change in the stereochemistry at a single chiral center. In the synthesis of this compound, the most critical epimerization occurs at the anomeric carbon (C-1') of the glucose unit of rutinose during the glycosylation reaction. This results in the formation of two diastereomers: the α-rutinoside and the β-rutinoside. Controlling this stereocenter is crucial for obtaining the desired biologically active compound.

Q2: Which factors have the most significant impact on controlling epimerization during glycosylation?

A2: The following factors are paramount in controlling stereoselectivity:

  • Protecting Groups: The choice of protecting group at the C-2' position of the glucose in the rutinose donor is critical. Participating groups like acyl (e.g., acetyl, benzoyl) groups are essential for directing the formation of 1,2-trans-glycosides (β-anomers for glucose).[1]

  • Solvent: The solvent can influence the reaction mechanism. Non-participating solvents like dichloromethane are common, while participating solvents like acetonitrile can help in achieving high stereoselectivity.

  • Temperature: Lower reaction temperatures generally favor kinetic control and can enhance stereoselectivity.

  • Glycosyl Donor and Promoter: The nature of the leaving group on the rutinose donor and the choice of activator (promoter) significantly affect the reactivity and stereochemical outcome.

Q3: Are there enzymatic methods available for the synthesis of phenolic rutinosides that could reduce epimerization?

A3: Yes, enzymatic synthesis is a promising alternative to chemical synthesis for controlling stereoselectivity. Rutinases, for example, can catalyze the transglycosylation of rutinose from a donor like rutin (B1680289) to a phenolic acceptor.[7][8] This approach often provides high stereoselectivity, yielding a single anomer.

Q4: How can I confirm the stereochemistry of my synthesized this compound?

A4: The anomeric configuration can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant (J-value) between the anomeric proton (H-1') and the proton at C-2' is diagnostic. For a β-glucoside in a ⁴C₁ chair conformation, a large axial-axial coupling constant (typically 7-9 Hz) is observed. For an α-glucoside, a smaller equatorial-axial coupling constant (typically 3-4 Hz) is expected.[9][10]

Experimental Protocols

General Protocol for Stereoselective β-Glycosylation of Antiarol with a Rutinose Donor

This protocol is a general guideline and may require optimization for the specific antiarol aglycone.

  • Preparation of the Rutinose Donor:

    • Start with peracetylated rutinose.

    • Selectively deprotect the anomeric position.

    • Introduce a suitable leaving group at the anomeric position (e.g., trichloroacetimidate, thiophenyl). Ensure that a participating protecting group (e.g., acetyl) is present at the C-2' position of the glucose moiety.

  • Glycosylation Reaction:

    • Dissolve the antiarol aglycone (acceptor) and the activated rutinose donor in a dry, aprotic, non-participating solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the reaction mixture to a low temperature (e.g., -40 °C to -78 °C).

    • Add the promoter (e.g., a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂)) dropwise.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench it with a suitable reagent (e.g., triethylamine (B128534) or pyridine).

  • Work-up and Purification:

    • Allow the reaction mixture to warm to room temperature.

    • Dilute with an organic solvent and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography. If anomeric mixtures are present, further purification by HPLC may be necessary.

  • Deprotection:

    • Remove the protecting groups from the synthesized glycoside using appropriate conditions (e.g., Zemplén deacetylation for acetyl groups).

Visualizations

Glycosylation_Pathway cluster_donor Rutinose Donor Preparation cluster_reaction Glycosylation cluster_product Final Product Rutinose Rutinose Peracetylated_Rutinose Peracetylated Rutinose Rutinose->Peracetylated_Rutinose Ac₂O, Pyridine Activated_Donor Activated Rutinose Donor (with C-2' participating group) Peracetylated_Rutinose->Activated_Donor Activation Reaction_Mix Reaction Mixture Activated_Donor->Reaction_Mix Antiarol Antiarol Aglycone Antiarol->Reaction_Mix Protected_Product Protected this compound Reaction_Mix->Protected_Product Promoter (e.g., TMSOTf) DCM, Low Temp. Final_Product This compound Protected_Product->Final_Product Deprotection

Caption: A general workflow for the chemical synthesis of this compound.

Epimerization_Control cluster_pathways Glycosylation Pathways cluster_factors Controlling Factors Donor Rutinose Donor (C-2' Participating Group) Oxocarbenium Oxocarbenium Ion (SN1-like) Donor->Oxocarbenium Harsh Conditions Beta_Product β-Antiarol Rutinoside (Desired Product) Donor->Beta_Product Neighboring Group Participation (SN2-like) Oxocarbenium->Beta_Product Nucleophilic Attack Alpha_Product α-Antiarol Rutinoside (Epimer) Oxocarbenium->Alpha_Product Nucleophilic Attack Participating_Group Use Participating Group at C-2' Participating_Group->Donor Low_Temp Low Reaction Temperature Low_Temp->Donor Non_Polar_Solvent Non-Polar Solvent Non_Polar_Solvent->Donor

Caption: Factors influencing the stereochemical outcome of the glycosylation reaction.

References

stability testing of Antiarol rutinoside under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of Antiarol rutinoside under different pH conditions. The information presented is based on established principles for the stability testing of glycosidic natural products, as direct stability data for this compound is not extensively available in public literature. The principles and methodologies outlined below are derived from studies on structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical factor in the stability of this compound?

A1: The stability of glycosides like this compound is highly dependent on pH due to the susceptibility of the glycosidic bond to hydrolysis.[1] Under acidic or alkaline conditions, this bond can be cleaved, leading to the degradation of the molecule into its aglycone and sugar moieties. This degradation can result in a loss of biological activity and the formation of potentially undesirable byproducts.

Q2: What are the typical degradation patterns observed for glycosides at different pH values?

A2: Generally, many glycosides exhibit greater stability in neutral or slightly acidic conditions. Extreme pH values, both acidic and alkaline, tend to accelerate degradation.[2] Acid-catalyzed hydrolysis is a common degradation pathway, while alkaline conditions can also promote hydrolysis and other reactions like oxidation, especially for phenolic glycosides.

Q3: How can I monitor the degradation of this compound during a stability study?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the degradation of this compound.[3][4][5][6] A validated, stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound over time.

Q4: What are "marker compounds" and are they relevant for studying a purified compound like this compound?

A4: Marker compounds are used for the quality control of complex herbal extracts to indicate the stability of the entire product.[7] For a purified compound like this compound, the compound itself is the marker that is monitored for stability.

Q5: What are the challenges in the stability testing of natural compounds compared to synthetic drugs?

A5: Natural compounds often have complex structures and may be more susceptible to degradation from factors like enzymes, light, and temperature, in addition to pH.[7][8] Their inherent variability can also pose challenges in obtaining consistent stability data.[7]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Troubleshooting Steps
Rapid degradation of this compound at all pH levels. Unsuitable storage conditions (e.g., high temperature, light exposure).[7] Presence of contaminating enzymes (e.g., glycosidases) in the sample.[8]Verify and control storage temperature and protect samples from light. Ensure the purity of the this compound sample and consider enzyme inactivation steps if contamination is suspected.
Inconsistent or variable stability data between replicate experiments. Inconsistent pH of buffer solutions. Inaccurate sample preparation or HPLC injection volume. Variability in raw material if not using a single purified batch.[7]Prepare fresh buffers for each experiment and verify pH before use. Ensure meticulous and consistent sample handling and injection technique. Use a single, well-characterized batch of this compound for the entire study.
Appearance of unexpected peaks in the HPLC chromatogram. Formation of degradation products. Co-elution of impurities with the main peak.Develop a robust, stability-indicating HPLC method with sufficient resolution to separate all potential degradation products. Use techniques like peak purity analysis to ensure the main peak is not comprised of co-eluting compounds.
Changes in the physical properties of the solution (e.g., color, precipitation). Chemical degradation leading to colored byproducts.[7] Exceeding the solubility of this compound or its degradation products in the buffer.Document all physical changes. Correlate these changes with the chemical degradation observed by HPLC. If precipitation occurs, consider adjusting the concentration of the test solution.

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions and Sample Incubation
  • Buffer Preparation : Prepare a series of buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12). Use standard buffer systems such as phosphate, citrate, or borate (B1201080) buffers.

  • Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a known concentration.

  • Incubation : Add a small aliquot of the this compound stock solution to each buffer solution to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low to avoid affecting the stability.

  • Storage : Store the samples at a constant, controlled temperature (e.g., 25°C or 40°C) and protect them from light.[7]

  • Sampling : Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). Immediately quench any further degradation by neutralizing the pH or freezing the sample until analysis.

Protocol 2: HPLC Analysis of this compound
  • Chromatographic System : Utilize an HPLC system equipped with a UV detector and a C18 reversed-phase column.[3][4]

  • Mobile Phase : A typical mobile phase for the analysis of glycosides consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3][5]

  • Method Validation : Validate the HPLC method according to ICH guidelines to ensure it is accurate, precise, linear, and specific for this compound and its degradation products.[4]

  • Analysis : Inject the samples collected at each time point into the HPLC system.

  • Quantification : Determine the concentration of the remaining this compound at each time point by comparing the peak area to a standard calibration curve.

Data Presentation

Table 1: Hypothetical Degradation of this compound (%) at 25°C
Time (hours)pH 2pH 4pH 7pH 9pH 12
00.00.00.00.00.0
25.21.10.12.58.9
410.12.30.24.817.5
819.84.50.59.533.1
1228.56.80.814.246.2
2449.212.51.526.868.9
4874.123.13.146.589.1
7288.932.84.861.297.3

Note: This data is illustrative and represents a typical degradation pattern for a glycoside. Actual results for this compound may vary.

Table 2: Hypothetical First-Order Degradation Rate Constants (k) for this compound at 25°C
pHRate Constant (k) (h⁻¹)Half-life (t½) (hours)
20.030522.7
40.0055126.0
70.0007990.2
90.013551.3
120.045215.3

Note: This data is illustrative and calculated from the hypothetical degradation data in Table 1, assuming first-order kinetics.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results prep_buffers Prepare Buffer Solutions (pH 2, 4, 7, 9, 12) incubate Incubate Samples at Controlled Temperature prep_buffers->incubate prep_sample Prepare Antiarol Rutinoside Stock Solution prep_sample->incubate sampling Withdraw Aliquots at Time Intervals incubate->sampling hplc HPLC Analysis sampling->hplc quantify Quantify Remaining This compound hplc->quantify data Tabulate Degradation Data quantify->data kinetics Determine Degradation Kinetics data->kinetics

Caption: Workflow for pH stability testing of this compound.

Logical_Relationship cluster_factors Influencing Factors cluster_degradation Degradation Pathway cluster_outcome Outcome ph pH of Solution hydrolysis Hydrolysis of Glycosidic Bond ph->hydrolysis temp Temperature temp->hydrolysis light Light Exposure light->hydrolysis loss Loss of Potency hydrolysis->loss byproducts Formation of Degradation Byproducts hydrolysis->byproducts

Caption: Factors influencing the degradation of this compound.

References

Technical Support Center: Optimizing Enzymatic Glycosylation of Antiarol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic glycosylation of Antiarol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experimental success.

Antiarol, a cardenolide aglycone, presents both opportunities and challenges for modification. Enzymatic glycosylation offers a highly specific and efficient method to generate novel Antiarol glycosides, potentially enhancing its solubility, stability, and bioactivity. This guide addresses common issues and provides optimized protocols to streamline your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with Antiarol as a substrate?

A1: The primary challenge is often the low aqueous solubility of Antiarol, as it is a highly hydrophobic molecule.[1] This can lead to low reaction rates and substrate precipitation. It is crucial to optimize reaction conditions, potentially using co-solvents, to maintain substrate availability for the enzyme.

Q2: Which class of enzymes is typically used for the glycosylation of Antiarol and similar compounds?

A2: UDP-glycosyltransferases (UGTs) are the most common class of enzymes used for this purpose.[2] They catalyze the transfer of a glycosyl group (like glucuronic acid) from a UDP-sugar donor to the acceptor molecule, Antiarol.[2][3]

Q3: My reaction yield is very low. What are the first things to check?

A3: For low yields, systematically verify the following:

  • Enzyme Activity: Ensure the UGT enzyme has been stored correctly and has not been subjected to multiple freeze-thaw cycles.[4] Running a positive control with a known substrate can confirm enzyme viability.

  • Reagent Integrity: Confirm that the UDP-sugar donor (e.g., UDPGA) and buffers are not expired and were prepared to the correct concentration and pH.[4]

  • Reaction Conditions: Double-check that the pH, temperature, and incubation time align with the optimal parameters for your specific UGT.[4][5]

Q4: How can I improve the solubility of Antiarol in my reaction mixture?

A4: To improve solubility, consider adding a small percentage of an organic co-solvent like DMSO or ethanol (B145695) to the reaction buffer. However, you must first validate that the chosen co-solvent does not inhibit your enzyme. Start with low concentrations (e.g., 1-5% v/v) and test the enzyme's activity.

Q5: I am observing multiple products in my HPLC/LC-MS analysis. What could be the cause?

A5: Multiple products can arise from several factors:

  • Regioisomers: Antiarol has multiple potential glycosylation sites (hydroxyl groups). Some UGTs may exhibit promiscuity, leading to glycosylation at different positions.

  • Side Reactions: At non-optimal pH or temperature, degradation of the substrate or product might occur.

  • Enzyme Impurities: If using a non-purified enzyme preparation, other enzymes could be modifying the substrate or product.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the enzymatic glycosylation of Antiarol.

Problem Potential Cause(s) Recommended Solution(s)
No or Very Low Product Formation 1. Inactive Enzyme.[4] 2. Substrate (Antiarol) Precipitation.[1] 3. Incorrect Cofactor (UDP-sugar) Concentration. 4. Enzyme Inhibition.[2]1. Test enzyme with a known positive control substrate. Use a fresh enzyme aliquot. 2. Add a compatible co-solvent (e.g., DMSO, test 1-10%). Ensure gentle agitation during incubation. 3. Verify the concentration and integrity of the UDP-sugar stock solution. 4. Check if any buffer components or co-solvents are known inhibitors for your specific UGT.
Reaction Stalls After a Short Time 1. Product Inhibition. 2. Enzyme Instability under Reaction Conditions. 3. Depletion of UDP-sugar Donor.1. Perform a time-course experiment to monitor product formation. If inhibition is suspected, consider in-situ product removal strategies if feasible. 2. Check the enzyme's stability at the reaction temperature and pH over the intended incubation period. 3. Ensure the molar ratio of UDP-sugar to Antiarol is sufficient (e.g., 1.5:1 or higher).
High Variability Between Replicates 1. Pipetting Inaccuracies, especially with small volumes.[4] 2. Incomplete Mixing of Reaction Components.[4] 3. Inconsistent Temperature Control.[4]1. Use calibrated pipettes. For small volumes, prepare a master mix of common reagents.[6] 2. Gently vortex or pipette-mix all solutions before and after combining them. 3. Ensure a stable incubation temperature using a calibrated water bath or incubator.
Difficulty Detecting/Analyzing Product 1. Low Product Titer. 2. Unsuitable Analytical Method.1. Concentrate the reaction mixture post-incubation (e.g., by solvent evaporation or solid-phase extraction). 2. Use highly sensitive methods like LC-MS/MS.[7] Derivatization of the glycan can also enhance detection sensitivity in some methods.[8]

Experimental Protocols & Methodologies

General Protocol for Antiarol Glycosylation using a UGT

This protocol provides a starting point for the optimization of Antiarol glycosylation.

Materials:

  • Recombinant Human UGT Enzyme (e.g., UGT1A1, UGT2B7)

  • Antiarol (substrate)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA) (cofactor)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[5]

  • DMSO (co-solvent)

  • Acetonitrile (for reaction termination)

Procedure:

  • Prepare Stock Solutions:

    • Antiarol: 10 mM in DMSO.

    • UDPGA: 20 mM in Reaction Buffer.

    • UGT Enzyme: 1 mg/mL in an appropriate storage buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the components in the following order:

      • Reaction Buffer (to final volume of 100 µL)

      • Antiarol stock (e.g., 1 µL for a final concentration of 100 µM)

      • UGT Enzyme (e.g., 2 µg)[5]

    • Pre-incubate the mixture at 37°C for 3-5 minutes.[9]

  • Initiate Reaction:

    • Start the reaction by adding UDPGA stock (e.g., 1 µL for a final concentration of 200 µM).

    • Gently mix and incubate at 37°C for the desired time (e.g., 60 minutes).[9]

  • Terminate Reaction:

    • Stop the reaction by adding an equal volume (100 µL) of ice-cold acetonitrile.

    • Vortex and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to an HPLC vial for analysis by LC-MS.[10][11]

Analytical Method: HPLC-MS for Product Identification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.[7]

Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • MS Detection: ESI in positive ion mode. Scan for the expected mass of the Antiarol-glucuronide conjugate.

Data Presentation

Table 1: Optimization of Reaction pH
pHBuffer System (50 mM)Relative Yield (%)
6.0Phosphate45
7.0Phosphate88
7.5Tris-HCl100
8.0Tris-HCl92
8.5Tris-HCl75
Conditions: 100 µM Antiarol, 200 µM UDPGA, 2 µg UGT1A1, 37°C, 60 min.
Table 2: Effect of Temperature on Glycosylation Efficiency
Temperature (°C)Relative Yield (%)
2565
3085
37100
4280
5040
Conditions: 100 µM Antiarol, 200 µM UDPGA, 2 µg UGT1A1, pH 7.5, 60 min.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Glycosylation Reaction cluster_analysis 3. Analysis prep_stocks Prepare Stock Solutions (Antiarol, UDPGA, Enzyme) prep_mastermix Prepare Reaction Master Mix prep_stocks->prep_mastermix pre_incubate Pre-incubate (Buffer, Antiarol, Enzyme) @ 37°C, 5 min prep_mastermix->pre_incubate initiate Initiate with UDPGA pre_incubate->initiate incubate Incubate @ 37°C, 60 min initiate->incubate terminate Terminate Reaction (Ice-cold Acetonitrile) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant (HPLC / LC-MS) centrifuge->analyze

Caption: Workflow for enzymatic glycosylation of Antiarol.

troubleshooting_logic start Low/No Product Yield check_enzyme Is Positive Control Working? start->check_enzyme check_solubility Is Antiarol Precipitated? check_enzyme->check_solubility Yes sol_enzyme Replace Enzyme Aliquot check_enzyme->sol_enzyme No check_reagents Are Reagents Valid? check_solubility->check_reagents No sol_solubility Add/Optimize Co-solvent check_solubility->sol_solubility Yes check_reagents->start Yes, Re-evaluate Reaction Conditions sol_reagents Remake Buffers/Cofactors check_reagents->sol_reagents No

Caption: Troubleshooting logic for low glycosylation yield.

References

minimizing interference in Antiarol rutinoside quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Antiarol rutinoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what matrices is it commonly found?

This compound (also known as Antiarol rutiside) is a phenolic glycoside. Its chemical formula is C₂₁H₃₂O₁₃ and it has a molecular weight of approximately 492.47 g/mol .[1][2] It has been isolated from plant sources such as Pinus yunnanensis.[3] Therefore, it is typically quantified in complex plant extracts, which can present significant analytical challenges due to the presence of interfering compounds.

Q2: Which analytical techniques are most suitable for this compound quantification?

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) are the most common and effective techniques for the quantification of flavonoids and phenolic glycosides like this compound.[4][5]

  • HPLC-UV: A robust and widely available technique. Detection is often performed at wavelengths around 210 nm for similar compounds, though a UV scan of an this compound standard is recommended to determine the optimal wavelength.[6]

  • LC-MS/MS: Offers higher sensitivity and selectivity, which is particularly useful for complex matrices where co-eluting compounds can interfere with UV detection. It can help in mitigating matrix effects.[1][7]

Q3: I am not getting a sharp peak for this compound. What are the common causes of peak broadening, fronting, or tailing?

Poor peak shape is a frequent issue in HPLC analysis. The table below summarizes common causes and solutions.

ProblemPotential CauseSuggested Solution
Broad Peaks - Injection of too large a volume or a sample solvent stronger than the mobile phase.- High extra-column volume in the HPLC system.- Column degradation or contamination.- Reduce injection volume.- Dissolve the sample in the initial mobile phase.[8]- Use tubing with a smaller internal diameter.[9]- Flush the column with a strong solvent or replace it if necessary.
Peak Tailing - Secondary interactions between the analyte and the stationary phase (e.g., silanol (B1196071) interactions with basic compounds).- Column overload.- Use a base-deactivated column or add a competing base like triethylamine (B128534) (TEA) to the mobile phase in small amounts.- Reduce the sample concentration.
Peak Fronting - Column overload.- Sample solvent is too strong.- Dilute the sample.[9]- Ensure the sample solvent is weaker than or the same as the mobile phase.

Q4: My retention times for this compound are shifting between injections. What should I check?

Retention time variability can compromise the reliability of your quantification.

Potential CauseSuggested Solution
Inconsistent Mobile Phase Composition - Ensure mobile phase components are thoroughly mixed and degassed.[10]- If using a gradient, ensure the pump is functioning correctly. Prepare the mobile phase manually to test the mixing device.[11]
Fluctuations in Column Temperature - Use a column oven to maintain a stable temperature.[8]
Pump Malfunction or Leaks - Check for leaks in the system, especially around pump seals and fittings. Look for salt buildup from buffered mobile phases.[8][10]- Ensure a consistent flow rate and check for pressure fluctuations.
Column Equilibration - Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.

Q5: What are matrix effects in LC-MS/MS analysis and how can they affect my this compound quantification?

Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to co-eluting compounds from the sample matrix.[1][12] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which result in inaccurate quantification.[7] Plant extracts are known to cause significant matrix effects due to the presence of pigments, other flavonoids, and various organic molecules.[2]

Troubleshooting Guide for Interference

This guide provides a systematic approach to identifying and minimizing interference in your this compound quantification.

Step 1: Initial Assessment - Is Interference Present?
  • Symptom: Inconsistent results, poor peak shape, or high background noise.

  • Action:

    • Analyze a Standard in Solvent: Inject a pure standard of this compound to confirm its retention time and peak shape under your current chromatographic conditions.

    • Analyze a Blank Matrix: Inject an extract of your sample matrix that does not contain this compound to observe any background peaks at or near the expected retention time.

    • Spike the Blank Matrix: Spike the blank matrix extract with a known concentration of this compound standard. A significant change in peak shape or recovery compared to the standard in solvent indicates the presence of matrix effects or co-eluting interferences.

Step 2: Optimizing Sample Preparation

If interference is confirmed, refining your sample preparation protocol is the first line of defense.

  • Solid-Phase Extraction (SPE): Use an SPE cartridge with a stationary phase similar to your analytical column (e.g., C18) to clean up the sample. This can remove many interfering compounds.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in immiscible liquids. Optimizing the pH and solvent choice can selectively extract this compound.

  • Dilution: A simple yet effective method to reduce the concentration of interfering matrix components.[1]

Step 3: Chromatographic Method Optimization

Adjusting your HPLC/UPLC method can help to separate this compound from interfering peaks.

  • Modify Mobile Phase Gradient: A shallower gradient can improve the resolution between closely eluting peaks.

  • Change Mobile Phase pH: Altering the pH can change the retention time of ionizable interfering compounds.

  • Try a Different Stationary Phase: If co-elution persists on a C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.

Step 4: Mitigating Matrix Effects in LC-MS/MS

For LC-MS/MS analysis, specific strategies can be employed to account for matrix effects.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract to ensure that the standards and samples are affected similarly by ion suppression or enhancement.

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled this compound as an internal standard is the gold standard for correcting matrix effects, as it will be affected in the same way as the analyte.

  • Post-Column Infusion: This experiment can help identify regions in the chromatogram where ion suppression or enhancement occurs, allowing you to adjust the chromatography to move the analyte peak away from these regions.[12]

Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method Development for this compound

This protocol provides a starting point for developing a quantification method.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

  • Mobile Phase B: Acetonitrile or methanol (B129727).

  • Gradient: Start with a linear gradient from 10% B to 90% B over 30 minutes to determine the approximate elution time of this compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) or UV detector. Monitor a range of wavelengths (e.g., 200-400 nm) to determine the absorbance maximum for this compound. For similar rutinosides, wavelengths around 356 nm have been used.[13]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Optimization: Once the approximate retention time is known, the gradient can be optimized to be shallower around the elution of the target peak to improve resolution from nearby interferences. Isocratic elution can be considered if the separation is adequate.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Extraction: Extract the plant material with a suitable solvent. Given this compound's solubility, methanol, ethanol, or acetone-water mixtures are good starting points.[7]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.

  • Sample Loading: Dilute the plant extract with water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

  • Elution: Elute this compound with a stronger solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.

Visual Guides

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plant_Material Plant Material Extraction Solvent Extraction (e.g., 70% Methanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration SPE_Cleanup SPE Cleanup (C18 Cartridge) Filtration->SPE_Cleanup Evaporation Evaporation & Reconstitution in Mobile Phase SPE_Cleanup->Evaporation HPLC_Separation HPLC / UPLC Separation (Reversed-Phase C18) Evaporation->HPLC_Separation Detection Detection (UV or MS/MS) HPLC_Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

References

improving the regioselectivity of Antiarol rutinoside synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Antiarol rutinoside (4-formyl-2-methoxyphenyl O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in achieving high regioselectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The main challenge in the synthesis of this compound, the glycoside of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), lies in the efficient and stereoselective formation of the glycosidic bond between the phenolic hydroxyl group of vanillin and the anomeric carbon of rutinose. While vanillin has only one hydroxyl group, simplifying regioselectivity on the aglycone, challenges related to the reactivity of the glycosyl donor, protection of the sugar hydroxyls, and control of the anomeric configuration (α or β) are common.

Q2: Which is a better approach for synthesizing this compound: chemical or enzymatic synthesis?

A2: Both chemical and enzymatic methods have their advantages and disadvantages.

  • Chemical synthesis , such as the Koenigs-Knorr reaction, offers versatility with a wide range of protecting groups and reaction conditions. However, it often requires multiple protection and deprotection steps, which can be time-consuming and may result in lower overall yields.

  • Enzymatic synthesis using enzymes like rutinase or glycosyltransferases can offer high regioselectivity and stereoselectivity in a single step under mild conditions, avoiding the need for protecting groups. The main limitations are the availability and stability of the enzyme, as well as potential substrate inhibition.

Q3: How can I improve the regioselectivity of the glycosylation reaction?

A3: For this compound, the regioselectivity on the vanillin moiety is not a concern as it has only one phenolic hydroxyl group. However, achieving the correct (1→6) linkage within the rutinose disaccharide if synthesized sequentially, and ensuring glycosylation occurs only at the desired anomeric position, is crucial. In chemical synthesis, this is controlled by the use of appropriate protecting groups on the rutinose donor. In enzymatic synthesis, the inherent specificity of the enzyme dictates the regioselectivity.

Q4: I am observing low yields in my chemical synthesis. What are the possible causes?

A4: Low yields in chemical glycosylation can stem from several factors:

  • Inactive glycosyl donor: The glycosyl halide may have degraded due to moisture.

  • Suboptimal promoter/catalyst: The choice and amount of the promoter (e.g., silver carbonate in the Koenigs-Knorr reaction) are critical.

  • Poor reactivity of the acceptor: The phenolic hydroxyl of vanillin may not be sufficiently nucleophilic under the reaction conditions.

  • Side reactions: Decomposition of the glycosyl donor is a common side reaction that can reduce yields.[1]

Q5: In my enzymatic synthesis, the reaction is stalling or the yield is low. What should I check?

A5: For enzymatic synthesis, consider the following:

  • Enzyme activity: Ensure the enzyme is active and used at the optimal concentration.

  • Reaction conditions: Verify that the pH, temperature, and buffer system are optimal for the specific enzyme.

  • Substrate/product inhibition: High concentrations of the donor (e.g., rutin) or the product (this compound) can inhibit the enzyme.

  • Hydrolysis: Endogenous hydrolases, especially in whole-cell systems, can break down the product.[2]

Troubleshooting Guides

Chemical Synthesis (Koenigs-Knorr Method)
Problem Possible Cause Suggested Solution
Low or no product formation 1. Inactive glycosyl donor (acetobromorutinose).1. Prepare fresh acetobromorutinose and store it under anhydrous conditions.
2. Insufficiently active promoter (e.g., Ag₂CO₃).2. Use freshly prepared, dry silver carbonate. Consider using more reactive promoters like silver triflate or a combination of promoters.[3]
3. Presence of moisture in the reaction.3. Dry all glassware and solvents thoroughly. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Formation of multiple products (poor stereoselectivity) 1. Lack of a participating group at the C-2 position of the glucose unit in the rutinose donor.1. Use an acyl protecting group (e.g., acetyl, benzoyl) at the C-2 position of the glucose moiety to favor the formation of the 1,2-trans-glycoside (β-linkage).[3]
2. Use of non-participating protecting groups (e.g., benzyl (B1604629) ethers).2. If a 1,2-cis-glycoside is desired, the use of non-participating groups is necessary, but this often leads to mixtures. The reaction conditions (solvent, temperature) need to be carefully optimized.
Decomposition of starting materials 1. The reaction temperature is too high.1. Run the reaction at a lower temperature, even if it requires a longer reaction time.
2. The promoter is too harsh.2. Consider using a milder promoter or adding a scavenger for acidic byproducts.
Enzymatic Synthesis
Problem Possible Cause Suggested Solution
Low conversion rate 1. Suboptimal reaction conditions.1. Optimize pH, temperature, and buffer composition based on the enzyme's specifications.
2. Low enzyme concentration or activity.2. Increase the enzyme concentration or use a fresh batch of enzyme with higher specific activity.
3. Poor solubility of substrates.3. Add a small amount of a biocompatible co-solvent (e.g., DMSO, methanol) to improve the solubility of vanillin or the rutinose donor.
Reaction stops prematurely 1. Product inhibition.1. Consider in-situ product removal (e.g., using a resin) or perform the reaction in a fed-batch mode to keep the product concentration low.
2. Enzyme denaturation.2. Check if the reaction temperature is too high or if the pH has shifted out of the optimal range during the reaction.
Product is being hydrolyzed 1. Presence of hydrolytic enzymes (in cell-based systems).1. If using a whole-cell system, consider knocking out relevant hydrolase genes.[2] For in-vitro synthesis, use a purified enzyme preparation.

Quantitative Data

Table 1: Representative Yields for Chemical and Enzymatic Glycosylation of Phenolic Compounds.

Method Glycosyl Donor Acceptor Promoter/Enzyme Yield (%) Reference
Koenigs-KnorrAcetobromoglucosePhenolAg₂CO₃40-60[4]
Modified Koenigs-KnorrPer-benzoylated mannosyl bromideSecondary alcoholAg₂O / cat. TMSOTf~95[5]
Enzymatic (Transglycosylation)Hesperidin (rutinose donor)Hydroquinone6-O-α-rhamnosyl-β-glucosidase38[6]
Enzymatic (Whole-cell)UDP-glucoseVanillinUGT72B1 in S. cerevisiaeup to 3.6 g/L (glucovanillin)[7]

Experimental Protocols

Key Experiment 1: Chemical Synthesis of this compound via Koenigs-Knorr Reaction

This protocol is a representative procedure based on the Koenigs-Knorr glycosylation of phenols.

1. Preparation of Hepta-O-acetyl-α-rutinosyl Bromide (Acetobromorutinose):

  • Peracetylate rutinose using acetic anhydride (B1165640) and a catalyst (e.g., sodium acetate (B1210297) or pyridine).
  • Treat the resulting octa-O-acetylrutinose with a solution of hydrogen bromide in acetic acid to form the glycosyl bromide.
  • Isolate and dry the product under high vacuum. Store in a desiccator over P₂O₅.

2. Glycosylation:

  • Dissolve vanillin (1.0 equivalent) and the acetobromorutinose (1.2 equivalents) in a dry, non-polar solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere.
  • Add freshly prepared, dry silver carbonate (2.0 equivalents) and a drying agent (e.g., anhydrous calcium sulfate).
  • Stir the mixture in the dark at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Deprotection:

  • After the reaction is complete, filter the mixture through Celite to remove silver salts.
  • Concentrate the filtrate under reduced pressure.
  • Dissolve the residue in dry methanol (B129727) and add a catalytic amount of sodium methoxide (B1231860) (Zemplén deacetylation).
  • Stir at room temperature until all acetyl groups are removed (monitored by TLC).
  • Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.

4. Purification:

  • Purify the crude this compound by column chromatography on silica (B1680970) gel to obtain the final product.

Key Experiment 2: Enzymatic Synthesis of this compound

This protocol is based on the use of a rutinase for transglycosylation.

1. Enzyme and Substrate Preparation:

  • Prepare a solution of rutin (B1680289) (as the rutinose donor) and vanillin (the acceptor) in a suitable buffer (e.g., 20 mM acetate buffer, pH 5.0).[8] A small amount of a co-solvent may be needed to dissolve the substrates.
  • Prepare a solution of purified rutinase enzyme in the same buffer.

2. Enzymatic Reaction:

  • Combine the substrate solution with the enzyme solution in a temperature-controlled vessel (e.g., 40°C).[8]
  • Incubate the reaction mixture with gentle agitation for a set period (e.g., 2-24 hours).
  • Monitor the formation of the product by high-performance liquid chromatography (HPLC).

3. Reaction Termination and Product Isolation:

  • Terminate the reaction by heating the mixture (e.g., to 95°C for 5 minutes) to denature the enzyme.
  • Centrifuge the mixture to remove the denatured protein.
  • Purify the supernatant containing this compound using preparative HPLC.

Visualizations

Chemical_Synthesis_Workflow cluster_synthesis Chemical Synthesis Workflow Rutinose Rutinose Peracetylated Octa-O-acetylrutinose Rutinose->Peracetylated Ac₂O, NaOAc Donor Hepta-O-acetyl-α-rutinosyl Bromide (Donor) Peracetylated->Donor HBr/AcOH Coupling Koenigs-Knorr Glycosylation Donor->Coupling Ag₂CO₃, DCM Vanillin Vanillin (Acceptor) Vanillin->Coupling Ag₂CO₃, DCM Protected_Product Protected Antiarol Rutinoside Coupling->Protected_Product Deprotection Zemplén Deacetylation Protected_Product->Deprotection NaOMe, MeOH Final_Product This compound Deprotection->Final_Product

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_enzymatic Enzymatic Synthesis Workflow Rutin Rutin (Rutinose Donor) Reaction Transglycosylation Rutin->Reaction Vanillin Vanillin (Acceptor) Vanillin->Reaction Mixture Reaction Mixture Reaction->Mixture Purification HPLC Purification Mixture->Purification Final_Product This compound Purification->Final_Product Enzyme Rutinase Enzyme->Reaction Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic Start Low Yield or No Product Method Synthesis Method? Start->Method Chemical Chemical Method->Chemical Chemical Enzymatic Enzymatic Method->Enzymatic Enzymatic Check_Donor Check Donor Activity & Purity Chemical->Check_Donor Check_Enzyme Check Enzyme Activity & Concentration Enzymatic->Check_Enzyme Check_Promoter Check Promoter/ Catalyst Activity Check_Donor->Check_Promoter Check_Conditions_Chem Optimize Conditions (Temp, Solvent, Anhydrous) Check_Promoter->Check_Conditions_Chem Check_Conditions_Enz Optimize Conditions (pH, Temp, Buffer) Check_Enzyme->Check_Conditions_Enz Check_Inhibition Investigate Substrate/ Product Inhibition Check_Conditions_Enz->Check_Inhibition

References

addressing matrix effects in LC-MS analysis of Antiarol rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Antiarol rutinoside.

Troubleshooting Guide & FAQs

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can significantly impact the accuracy, precision, and sensitivity of quantitative analysis.[2] For a complex molecule like this compound, which belongs to the flavonoid glycoside class, common matrix components in biological samples (e.g., plasma, urine) or herbal extracts that can cause these effects include phospholipids (B1166683), salts, endogenous metabolites, and other phenolic compounds.[3][4]

Q2: My this compound peak is showing poor reproducibility and accuracy. Could this be a matrix effect?

A2: Yes, poor reproducibility and accuracy are hallmark signs of unaddressed matrix effects.[2] When the composition of the matrix varies between samples, the degree of ion suppression or enhancement will also vary, leading to inconsistent results. This is particularly problematic when using external calibration with standards prepared in a clean solvent, as the calibration curve will not account for the signal alteration occurring in the actual samples.[5]

Q3: How can I determine if my this compound analysis is suffering from matrix effects?

A3: There are several methods to assess the presence and extent of matrix effects. The most common are the post-extraction spike method and the post-column infusion method.

  • Post-Extraction Spike Method (Quantitative): This method provides a quantitative assessment of matrix effects.[2] You compare the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound post-extraction. A significant difference in peak areas indicates the presence of matrix effects.

  • Post-Column Infusion Method (Qualitative): This method gives a qualitative profile of where ion suppression or enhancement occurs throughout the chromatographic run. A constant flow of this compound standard is infused into the LC flow after the analytical column and before the MS detector. A blank matrix extract is then injected. Any dips or rises in the baseline signal of the infused standard indicate regions of ion suppression or enhancement, respectively.

Q4: What are the primary strategies to mitigate matrix effects for this compound analysis?

A4: Mitigation strategies can be broadly categorized into three areas: sample preparation, chromatographic separation, and calibration methods.

  • Advanced Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.[3][6]

  • Chromatographic Optimization: Modifying the LC method to chromatographically separate this compound from co-eluting matrix components can significantly reduce interference.[2] This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.

  • Correction by Calibration: When matrix effects cannot be eliminated, their impact can be compensated for by using appropriate calibration techniques. The most effective methods are the use of a stable isotope-labeled internal standard (SIL-IS), matrix-matched calibration, or the standard addition method.[2][5]

Q5: Which sample preparation technique is best for removing matrix interferences for this compound from plasma samples?

A5: For flavonoids like this compound in plasma, Solid-Phase Extraction (SPE) is often the preferred method due to its high selectivity and efficiency in removing common interferences like phospholipids and proteins.[3][7] A reverse-phase (e.g., C18) or a mixed-mode polymeric sorbent can be effective. Liquid-Liquid Extraction (LLE) is another viable option that can be optimized to selectively extract compounds of intermediate polarity like this compound while leaving highly polar or non-polar interferences behind.[3][6]

Q6: I don't have a stable isotope-labeled internal standard for this compound. What is the best alternative for quantification?

A6: The standard addition method is an excellent alternative when a SIL-IS is unavailable.[2][5] This method effectively compensates for matrix effects because the calibration standards are prepared directly in the sample matrix.[5][8] This ensures that the standards and the analyte experience the same ionization suppression or enhancement, leading to more accurate quantification.[9] However, it is more time-consuming as each sample requires its own set of calibration points.[5]

Quantitative Data Summary

The following tables provide illustrative examples of quantitative data that can be generated during the assessment and mitigation of matrix effects. While this data is not specific to this compound, it is representative of results from the analysis of similar flavonoid compounds and demonstrates how to present such findings.

Table 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method.

Sample Matrix LotAnalyte Concentration (ng/mL)Peak Area in Solvent (A)Peak Area in Spiked Matrix (B)Matrix Effect (%) = (B/A) * 100
Plasma Lot 150125,48087,83670.0% (Ion Suppression)
Plasma Lot 250126,12079,45663.0% (Ion Suppression)
Urine Lot 150124,950149,940120.0% (Ion Enhancement)
Urine Lot 250125,800142,154113.0% (Ion Enhancement)

Table 2: Comparison of Recovery and Precision with Different Sample Preparation Methods.

Sample Preparation MethodMean Recovery (%)Relative Standard Deviation (RSD, %)
Protein Precipitation75.218.5
Liquid-Liquid Extraction (LLE)88.98.2
Solid-Phase Extraction (SPE)95.74.1

Experimental Protocols & Methodologies

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
  • Prepare Analyte Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727). From this, prepare a working standard solution of 1 µg/mL in 50:50 methanol:water.

  • Prepare Blank Matrix Samples: Obtain six blank samples of the matrix (e.g., human plasma).

  • Extract Blank Matrix: Process the six blank matrix samples using your established extraction procedure (e.g., protein precipitation followed by centrifugation).

  • Spike Post-Extraction:

    • To three of the extracted blank matrix supernatants, add a small volume of the 1 µg/mL working standard to achieve a final concentration of 50 ng/mL.

    • To the other three extracted blank matrix supernatants, add an equivalent volume of 50:50 methanol:water.

  • Prepare Solvent Standards: Prepare three samples by adding the same amount of the 1 µg/mL working standard to the same final volume of the initial mobile phase to achieve a final concentration of 50 ng/mL.

  • LC-MS Analysis: Analyze all prepared samples.

  • Calculate Matrix Effect: Calculate the matrix effect using the formula: Matrix Effect (%) = (Mean Peak Area in Spiked Matrix / Mean Peak Area in Solvent) * 100

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a polymeric reverse-phase SPE cartridge (e.g., Strata-X, 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.[10]

  • Sample Pre-treatment: Dilute 200 µL of plasma sample with 200 µL of 2% phosphoric acid in water. Vortex to mix.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 drop/second).[10]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[10]

  • Elution: Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.[10]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 3: Quantification using the Standard Addition Method
  • Sample Aliquoting: Aliquot equal volumes of the unknown sample into at least four separate vials.

  • Spiking:

    • Vial 1: Add a small, known volume of solvent (this is the unspiked sample).

    • Vials 2, 3, and 4: Add increasing, known volumes of a concentrated this compound standard solution to create a series of spiked samples with increasing concentrations.

  • Volume Equalization and Preparation: Add solvent to all vials to ensure the final volume is the same. Process all samples using the established sample preparation procedure.

  • LC-MS Analysis: Analyze all four prepared samples.

  • Data Analysis:

    • Plot the peak area (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line corresponds to the endogenous concentration of this compound in the original, unspiked sample.[9]

Visualizations

Matrix_Effect_Workflow cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Validation Problem Poor Accuracy & Reproducibility Assess Perform Post-Extraction Spike Experiment Problem->Assess Quantify Matrix Effect Significant? Assess->Quantify Optimize_SP Optimize Sample Prep (SPE, LLE) Quantify->Optimize_SP Yes Validate Re-validate Method Quantify->Validate No Optimize_LC Optimize Chromatography Optimize_SP->Optimize_LC Change_Cal Change Calibration (Std. Addition, SIL-IS) Optimize_LC->Change_Cal Change_Cal->Validate

Caption: Workflow for identifying and mitigating matrix effects.

Standard_Addition cluster_plot Standard Addition Plot origin y_axis Peak Area origin->y_axis x_axis Added Concentration origin->x_axis x_intercept_label <- Endogenous    Concentration p1 p2 p3 p4 intercept intercept->x_intercept_label end_line intercept->end_line

Caption: Principle of the standard addition method for quantification.

References

Validation & Comparative

A Comparative Guide to the Biological Effects of Antiarol Rutinoside and Hesperidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known biological and pharmacological effects of the flavanone (B1672756) glycoside hesperidin (B1673128) and the phenylpropanoid glycoside antiarol rutinoside. While hesperidin has been extensively studied, research on this compound is limited. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development.

Chemical Structures and Classifications

Hesperidin is a flavanone glycoside, consisting of the aglycone hesperetin (B1673127) and the disaccharide rutinose. It is abundantly found in citrus fruits.

This compound is a phenylpropanoid glycoside with the chemical name 3,4,5-Trimethoxyphenyl 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside. The term "rutinoside" indicates the presence of a rutinose sugar moiety, similar to that in the flavonoid rutin. Information on its natural sources is scarce, but it has been isolated from the barks of Pinus yunnanensis.

Comparative Biological and Pharmacological Effects

Due to the limited research on this compound, a direct, data-driven comparison with hesperidin is challenging. The following table summarizes the well-documented effects of hesperidin and the potential effects of this compound, inferred from the general activities of phenylpropanoid glycosides.

Biological EffectHesperidinThis compound (Inferred from Phenylpropanoid Glycosides)
Antioxidant Activity Well-documented. Scavenges free radicals and enhances endogenous antioxidant defenses.[1]Phenylpropanoid glycosides, in general, exhibit radical scavenging activities.[2][3]
Anti-inflammatory Activity Potent anti-inflammatory effects demonstrated in various models.[4][5]Phenylpropanoid glycosides are known to possess anti-inflammatory properties.[2][6][7]
Anticancer Activity Shown to induce apoptosis, inhibit proliferation, and modulate various signaling pathways in cancer cells.[8][9][10]Some phenylpropanoid glycosides have demonstrated cytotoxic and anticancer activities.[2]
Cardiovascular Effects Improves endothelial function, lowers blood pressure, and reduces cholesterol levels.Not documented.
Neuroprotective Effects Exhibits neuroprotective properties in models of neurodegenerative diseases.Not documented.

Experimental Protocols

Assessment of Antioxidant Activity

Objective: To determine and compare the free radical scavenging capacity of the compounds.

Method 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [4][11]

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test compounds (Hesperidin, this compound) in a suitable solvent.

  • In a 96-well plate, add a specific volume of each test compound concentration to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Ascorbic acid or Trolox is typically used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Method 2: Ferric Reducing Antioxidant Power (FRAP) Assay [4][11]

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and ferric chloride (FeCl₃) solution.

  • Prepare various concentrations of the test compounds.

  • Add a small volume of the test compound solution to the FRAP reagent.

  • Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).

  • Measure the absorbance of the resulting blue-colored solution at a specific wavelength (e.g., 593 nm).

  • A standard curve is generated using a known antioxidant like ferrous sulfate (B86663) (FeSO₄).

  • The antioxidant capacity is expressed as µM Fe(II) equivalents per gram of the compound.

Assessment of Anti-inflammatory Activity

Objective: To evaluate the ability of the compounds to reduce the production of inflammatory mediators in a cell-based model.

Method: Measurement of Nitric Oxide (NO), TNF-α, and IL-6 in LPS-stimulated RAW 264.7 Macrophages [5][12]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds (Hesperidin, this compound) for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include a control group with untreated cells and a group treated only with LPS.

  • Incubation: Incubate the cells for 24 hours.

  • Measurement of NO: Collect the cell culture supernatant. Determine the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent. Measure the absorbance at 540 nm.

  • Measurement of TNF-α and IL-6: Collect the cell culture supernatant. Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Cell Viability Assay: Perform an MTT or similar assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Signaling Pathways

Hesperidin's Anti-inflammatory Signaling Pathway

Hesperidin has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.[13]

Hesperidin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates Hesperidin Hesperidin Hesperidin->IKK Inhibits Hesperidin->MAPK Inhibits IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates MAPK->NFkB_p65_p50_nuc Activates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_p65_p50_nuc->Proinflammatory_Genes Induces Transcription

Hesperidin's inhibitory effect on NF-κB and MAPK pathways.
Inferred Signaling Pathway for Rutin (as a proxy for the rutinoside moiety)

Rutin, which shares the rutinoside moiety with this compound, has been shown to modulate several signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK pathways, to exert its anti-inflammatory and anticancer effects.[14][15][16][17]

Rutin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Inflammatory_Stimuli->NFkB Activates MAPK MAPK Inflammatory_Stimuli->MAPK Activates PI3K PI3K Receptor->PI3K Activates Rutin Rutin Rutin->PI3K Inhibits Rutin->NFkB Inhibits Rutin->MAPK Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription_Factors Transcription Factors mTOR->Transcription_Factors Activates NFkB->Transcription_Factors Activates MAPK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) Transcription_Factors->Gene_Expression Regulates

Rutin's modulation of PI3K/Akt, NF-κB, and MAPK pathways.

Conclusion and Future Directions

Hesperidin is a well-characterized flavanone with a wide range of beneficial pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. Its mechanisms of action are increasingly understood, involving the modulation of key cellular signaling pathways.

In contrast, this compound remains a largely uncharacterized compound. Based on the known activities of the broader class of phenylpropanoid glycosides, it is plausible that this compound may also possess antioxidant and anti-inflammatory properties. However, this is speculative and requires experimental validation.

Future research should focus on:

  • Isolation and purification of this compound in sufficient quantities for biological testing.

  • In vitro screening to evaluate its antioxidant, anti-inflammatory, cytotoxic, and other potential biological activities using the protocols outlined in this guide.

  • Mechanism of action studies to identify the cellular and molecular targets of this compound if significant bioactivity is observed.

  • Direct comparative studies with hesperidin and other relevant compounds to understand its relative potency and potential therapeutic applications.

This guide serves as a foundational resource to stimulate and direct future investigations into the pharmacological potential of this compound and to provide a comparative context with the well-established bioactivities of hesperidin.

References

A Comparative Guide to Antiarol Rutinoside Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various extraction methods for Antiarol rutinoside, a cardiac glycoside with significant pharmacological potential. The selection of an appropriate extraction technique is critical for maximizing yield, ensuring purity, and maintaining the structural integrity of the compound. This document outlines the experimental protocols for several common and advanced extraction methods and presents available quantitative data to facilitate an informed choice for laboratory and industrial applications. While direct comparative studies on this compound are limited, this guide draws upon data from the extraction of glycosides from its primary source, Antiaris toxicaria, and related compounds.

Conventional Extraction Methods

Conventional methods are widely used due to their simplicity and low cost, though they may be limited by longer extraction times and lower efficiency.

1. Maceration

Maceration is a simple solid-liquid extraction technique where the plant material is soaked in a solvent for a specified period with occasional agitation.

  • Principle: The solvent gradually penetrates the plant cells, dissolving the target compounds until equilibrium is reached.

  • Advantages: Simple, requires minimal equipment, and is suitable for thermolabile compounds.

  • Disadvantages: Time-consuming, may result in lower yields compared to other methods, and requires large solvent volumes.

2. Heat Reflux Extraction (Soxhlet)

Heat reflux extraction, often performed using a Soxhlet apparatus, is a continuous solid-liquid extraction method that offers higher efficiency than simple maceration.

  • Principle: The plant material is repeatedly brought into contact with fresh, heated solvent, which is vaporized and then condensed, allowing for a more exhaustive extraction.

  • Advantages: More efficient than maceration, requires less solvent in the long run due to recycling.

  • Disadvantages: The prolonged exposure to heat can degrade thermally sensitive compounds.

Advanced Extraction Methods

Advanced methods employ technologies like ultrasound, microwaves, and supercritical fluids to enhance extraction efficiency, reduce extraction time, and lower solvent consumption.

1. Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt plant cell walls and enhance mass transfer.

  • Principle: The acoustic cavitation caused by ultrasound creates micro-jets and shockwaves that break down the cell structure, facilitating the release of intracellular compounds into the solvent.

  • Advantages: Faster extraction, higher yields, and reduced solvent consumption compared to conventional methods.

  • Disadvantages: The generation of free radicals at high ultrasonic power can potentially degrade some compounds.

2. Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and the moisture within the plant material, leading to cell rupture and enhanced extraction.

  • Principle: Microwaves cause rapid and localized heating of the polar molecules, leading to a buildup of internal pressure that ruptures the cell walls and releases the target compounds.

  • Advantages: Very short extraction times, reduced solvent usage, and often higher yields.

  • Disadvantages: Potential for localized overheating and degradation of thermolabile compounds if not carefully controlled.

3. Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.

  • Principle: Supercritical fluids possess properties of both liquids and gases, allowing them to penetrate the plant matrix like a gas and dissolve compounds like a liquid. The solvating power can be tuned by altering pressure and temperature.

  • Advantages: Environmentally friendly ("green" technique), high selectivity, and the solvent can be easily removed by depressurization, yielding a solvent-free extract.

  • Disadvantages: High initial equipment cost and may require a polar co-solvent for the efficient extraction of polar compounds like glycosides.

Experimental Protocols

Detailed methodologies for the extraction of glycosides from Antiaris toxicaria and similar plant materials are provided below.

Maceration Protocol
  • Sample Preparation: Air-dry the plant material (e.g., leaves, bark, or roots of Antiaris toxicaria) and grind it into a fine powder.[1]

  • Extraction: Macerate the powdered plant material (e.g., 500 g) in 80% methanol (B129727) (e.g., 5 L) for 72 hours at room temperature with occasional stirring.[1]

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Heat Reflux (Soxhlet) Protocol
  • Sample Preparation: Prepare the dried and powdered plant material as described for maceration.

  • Extraction: Place the powdered material (e.g., 1 kg) into a thimble within a Soxhlet apparatus.[2] Extract successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and methanol (e.g., 2 L of each), at their respective boiling points.[2]

  • Concentration: Concentrate each solvent extract separately using a rotary evaporator to obtain the respective crude extracts.

Ultrasound-Assisted Extraction (UAE) Protocol (General for Glycosides)
  • Sample Preparation: Use dried and powdered plant material.

  • Extraction: Mix the plant powder with a suitable solvent (e.g., ethanol (B145695) or methanol-water mixtures) in an extraction vessel. Immerse the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Optimization of Parameters: Key parameters to optimize include:

    • Solvent concentration: e.g., 40-80% ethanol in water.

    • Temperature: e.g., 30-60 °C.

    • Time: e.g., 20-60 minutes.

    • Ultrasonic Power/Frequency: e.g., 100-400 W / 20-40 kHz.

  • Post-extraction: Filter the extract and concentrate as described previously.

Microwave-Assisted Extraction (MAE) Protocol (General for Flavonoid Glycosides)
  • Sample Preparation: Use dried and powdered plant material.

  • Extraction: Place the sample and solvent in a microwave-safe extraction vessel.

  • Optimization of Parameters: Key parameters to optimize include:

    • Solvent type and concentration: e.g., 50-95% ethanol or methanol.

    • Microwave Power: e.g., 200-800 W.

    • Temperature: e.g., 50-100 °C (if temperature control is available).

    • Time: e.g., 5-30 minutes.

  • Post-extraction: Allow the vessel to cool, then filter and concentrate the extract.

Supercritical Fluid Extraction (SFE) Protocol (General for Glycosides)
  • Sample Preparation: Use dried and powdered plant material.

  • Extraction: Load the powdered material into the extraction vessel of the SFE system.

  • Optimization of Parameters: Key parameters to optimize include:

    • Pressure: e.g., 100-400 bar.

    • Temperature: e.g., 40-80 °C.

    • Co-solvent: Methanol or ethanol (e.g., 5-20%) is typically required for polar glycosides.

    • Flow rate: e.g., 2-5 mL/min.

  • Collection: The extract is collected by depressurizing the supercritical fluid in a separator, where the CO₂ vaporizes, leaving the extract behind.

Quantitative Data Comparison

Direct comparative data for this compound extraction is scarce. The following table summarizes extractive yields from Antiaris toxicaria and representative yields for similar glycosides using various methods.

Extraction MethodPlant MaterialSolventKey ParametersYieldReference
Maceration Antiaris toxicaria (leaves, bark, root)80% Methanol72 hoursNot specified, used for phytochemical screening[1]
Soxhlet Antiaris toxicaria (leaves)EthanolNot specified4.2% (extractive value)[3]
Soxhlet Antiaris toxicaria (leaves)MethanolNot specifiedPresent (qualitative)[4]
Soxhlet Antiaris toxicaria (leaves)WaterNot specifiedPresent (qualitative)[4]
Ethanol Extraction Antiaris toxicaria (trunk bark)95% EthanolNot specified3.98% (crude extract)[5]
UAE (general) Stevia rebaudiana (leaves)Water45 °C, 64-144 W~9-10% increase in soluble solids vs. no US
MAE (general) Onion93.8% Methanol, pH 250 °C, 5 min7.56 mg/g (total flavonols)[5]
SFE (general) GrapeCO₂ + MethanolOptimizedQuantitative recovery (relative)[6]

Note: The yields for UAE, MAE, and SFE are for total glycosides or flavonols from other plant sources and are included to provide a general comparison of the potential efficiency of these methods.

Workflow and Process Diagrams

The following diagrams illustrate the general workflows for conventional and advanced extraction methods.

Extraction_Workflow cluster_conventional Conventional Extraction cluster_advanced Advanced Extraction plant_material_c Plant Material (Dried, Powdered) maceration Maceration (Solvent Soaking) plant_material_c->maceration soxhlet Heat Reflux (Soxhlet) plant_material_c->soxhlet filtration_c Filtration maceration->filtration_c soxhlet->filtration_c concentration_c Concentration (Rotary Evaporator) filtration_c->concentration_c crude_extract_c Crude Extract concentration_c->crude_extract_c plant_material_a Plant Material (Dried, Powdered) uae UAE (Ultrasound) plant_material_a->uae mae MAE (Microwave) plant_material_a->mae sfe SFE (Supercritical CO2) plant_material_a->sfe filtration_a Filtration/Separation uae->filtration_a mae->filtration_a sfe->filtration_a Depressurization concentration_a Concentration/ Solvent Removal filtration_a->concentration_a crude_extract_a Crude Extract concentration_a->crude_extract_a

Caption: General workflow for conventional and advanced extraction methods.

Method_Comparison_Logic cluster_factors Decision Factors cluster_methods Method Choice start Select Extraction Method yield Desired Yield start->yield purity Required Purity start->purity time Time Constraints start->time cost Budget/Equipment start->cost thermolability Compound Stability start->thermolability maceration Maceration yield->maceration Low-Moderate uae UAE yield->uae High mae MAE yield->mae High soxhlet Heat Reflux purity->soxhlet Moderate sfe SFE purity->sfe High time->maceration Slow time->uae Fast time->mae Very Fast cost->maceration Low cost->soxhlet Low-Moderate cost->sfe High thermolability->maceration High Sensitivity thermolability->soxhlet Low Sensitivity thermolability->uae Moderate Sensitivity

Caption: Decision logic for selecting an appropriate extraction method.

Conclusion

The choice of an extraction method for this compound depends on the specific research or production goals.

  • For initial screening and small-scale laboratory work where simplicity and cost are paramount, maceration with a polar solvent like ethanol or methanol is a viable starting point.[1][3]

  • Heat reflux (Soxhlet) extraction offers a higher yield than maceration and is suitable when the compound's thermal stability is not a major concern.[2][3]

  • For improved efficiency, higher yields, and reduced processing times, Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly recommended. These methods are scalable and offer significant advantages over conventional techniques.

  • When high purity and a solvent-free extract are required, and where the initial investment is feasible, Supercritical Fluid Extraction (SFE) with a polar co-solvent is the most advanced and environmentally friendly option.[6]

Further research is needed to perform direct comparative studies of these methods to optimize the extraction of this compound specifically. Researchers should consider the parameters outlined in this guide as a starting point for developing their own optimized extraction protocols.

References

A Comparative Guide to the Quantification of Antiarol Rutinoside: HPLC-UV vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of phytocompounds, the accurate quantification of specific molecules is paramount. Antiarol rutinoside, a cardiac glycoside found in plants of the Antiaris genus, necessitates robust analytical methods for its detection and quantification in various matrices. This guide provides a comprehensive comparison of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Performance Comparison

The choice between HPLC-UV and LC-MS for the quantification of this compound will largely depend on the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of each technique, based on data from the analysis of other cardiac glycosides.

ParameterHPLC-UVLC-MS/MS
Linearity Range Typically in the µg/mL to mg/mL rangeWide linear range, often from pg/mL to µg/mL[1]
Limit of Detection (LOD) Generally in the ng/mL rangeCan reach pg/mL or even fg/mL levels[1]
Limit of Quantification (LOQ) Typically in the high ng/mL to low µg/mL rangeCan be as low as pg/mL[1]
Precision (%RSD) Good, typically <5%Excellent, often <15% even at low concentrations
Accuracy (%Recovery) Generally good, but can be affected by matrix interferenceHigh accuracy due to high selectivity
Selectivity Moderate, relies on chromatographic separation and UV absorbanceVery high, based on mass-to-charge ratio of parent and fragment ions
Matrix Effect Susceptible to interference from co-eluting compounds with similar UV absorbanceCan be affected by ion suppression or enhancement, but can be mitigated
Cost Lower initial instrument cost and operational expensesHigher initial investment and maintenance costs
Throughput Can be high with optimized methodsCan be very high with modern autosamplers and fast chromatography

Experimental Methodologies

Detailed experimental protocols are crucial for the successful implementation of any analytical method. Below are representative methodologies for the quantification of cardiac glycosides, which can be adapted for this compound analysis.

Sample Preparation: Extraction of Cardiac Glycosides from Plant Material

A common procedure for extracting cardiac glycosides from plant material involves the following steps:

  • Drying and Grinding: The plant material (e.g., bark, leaves) is dried to a constant weight and then finely ground to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 70% ethanol (B145695) or methanol)[2][3]. Extraction can be performed using various techniques such as maceration, sonication, or Soxhlet extraction.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Liquid-Liquid Partitioning: The concentrated extract is often subjected to liquid-liquid partitioning to remove non-polar compounds. For example, partitioning between water and n-hexane can remove chlorophyll (B73375) and lipids. The aqueous layer containing the more polar glycosides is retained.

  • Solid-Phase Extraction (SPE): For cleaner samples, especially for LC-MS analysis, SPE can be employed. A C18 cartridge is commonly used to retain the cardiac glycosides, which are then eluted with a stronger solvent like methanol.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of compounds that possess a UV chromophore, which cardiac glycosides do.

Experimental Protocol for HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used for the separation of cardiac glycosides.

  • Mobile Phase: A gradient elution is commonly employed to achieve good separation. A typical mobile phase consists of:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

    • A linear gradient from a lower to a higher percentage of Solvent B is run over a period of 20-30 minutes.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Column Temperature: The column is typically maintained at a constant temperature, for instance, 30 °C, to ensure reproducible retention times.

  • Detection: The UV detector is set to a wavelength where the cardiac glycosides exhibit maximum absorbance, which is often around 220 nm[4].

  • Quantification: Quantification is based on the peak area of the analyte in the chromatogram, which is compared to a calibration curve constructed using standards of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it a powerful tool for trace analysis in complex matrices.

Experimental Protocol for LC-MS
  • Instrumentation: An LC system coupled to a mass spectrometer, typically a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: The LC conditions (column, mobile phase, flow rate, temperature) are often similar to those used for HPLC-UV, but may be optimized for compatibility with the MS interface.

  • Ionization Source: An electrospray ionization (ESI) source is commonly used for the analysis of cardiac glycosides, typically in the positive ion mode.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: For quantification, Multiple Reaction Monitoring (MRM) is the preferred mode on a triple quadrupole mass spectrometer. This involves monitoring a specific precursor ion to product ion transition for the analyte of interest, which provides high selectivity and sensitivity[5].

    • Precursor and Product Ions: The specific m/z values for the precursor and product ions of this compound would need to be determined by infusing a standard into the mass spectrometer. For other cardiac glycosides, adducts such as [M+H]+, [M+Na]+, or [M+NH4]+ are often selected as precursor ions[5].

  • Quantification: Quantification is performed by measuring the peak area of the selected MRM transition and comparing it to a calibration curve prepared with known standards. An internal standard (ideally a stable isotope-labeled version of the analyte) is often used to correct for matrix effects and variations in instrument response.

Signaling Pathways and Experimental Workflows

To visualize the general workflow for the quantification of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Quantification plant_material Plant Material (e.g., Antiaris toxicaria) extraction Solvent Extraction plant_material->extraction filtration Filtration & Concentration extraction->filtration partitioning Liquid-Liquid Partitioning filtration->partitioning spe Solid-Phase Extraction (SPE) partitioning->spe hplc_uv HPLC-UV Analysis spe->hplc_uv lc_ms LC-MS Analysis spe->lc_ms data_acquisition Data Acquisition hplc_uv->data_acquisition lc_ms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: General experimental workflow for the quantification of this compound.

Caption: Logical flow comparison of HPLC-UV and LC-MS techniques.

References

Antiarol rutinoside efficacy compared to other glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various flavonoid glycosides, with a focus on antioxidant and anti-inflammatory properties. While the initial intent was to include a detailed comparison of antiarol rutinoside, a thorough search of scientific literature revealed a significant lack of publicly available efficacy data for this specific compound. Therefore, this guide will focus on well-researched flavonoid glycosides, such as rutin (B1680289) and its derivatives, and compare their activities with their corresponding aglycones and other flavonoids.

Data Summary: Comparative Efficacy of Flavonoid Glycosides

The following table summarizes quantitative data from various studies, highlighting the differences in antioxidant activity between selected flavonoid glycosides and their related compounds.

CompoundAssayIC50 / SC50 (µM)Cell Line / ModelKey FindingsReference
Rutin DPPH Radical Scavenging60.25 ± 0.09In vitroRutin glycoside showed significantly higher radical scavenging activity.[1]
Rutin Glycoside DPPH Radical Scavenging29.13 ± 0.15In vitroGlycosylation enhanced the antioxidant effect in this assay.[1]
Rutin ABTS Radical Scavenging105.43 ± 0.16In vitroRutin glycoside demonstrated a slightly higher antioxidant effect.[1]
Rutin Glycoside ABTS Radical Scavenging63.21 ± 0.09In vitroConsistent with the DPPH assay, the glycoside form was more potent.[1]
(+)-Catechin TNF-α-induced NF-κB activation14.1HepG2 cellsDemonstrated anti-inflammatory activity by inhibiting NF-κB activation.
(-)-Epicatechin TNF-α-induced NF-κB activation16.5HepG2 cellsShowed comparable anti-inflammatory effects to (+)-catechin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger.

  • Preparation of Reagents: A stock solution of DPPH is prepared in methanol. The test compounds (e.g., rutin, rutin glycoside) are dissolved in a suitable solvent to create a series of concentrations.

  • Assay Procedure: An aliquot of the test compound solution is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). The SC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is another common method to evaluate antioxidant activity.

  • Preparation of Reagents: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The solution is left to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Assay Procedure: The test compound at various concentrations is added to the diluted ABTS•+ solution.

  • Measurement: The absorbance is recorded after a set incubation period (e.g., 6 minutes).

  • Calculation: The percentage of inhibition of the ABTS•+ radical is calculated, and the SC50 value is determined, representing the concentration of the antioxidant that causes a 50% loss of ABTS•+ activity.[1]

Signaling Pathways and Metabolism

The biological activity of flavonoid glycosides is heavily influenced by their metabolism and bioavailability. The sugar moiety of the glycoside plays a crucial role in its absorption and subsequent effects.

flavonoid_metabolism cluster_ingestion Oral Ingestion cluster_small_intestine Small Intestine cluster_liver Liver Metabolism cluster_circulation Systemic Circulation cluster_large_intestine Large Intestine Flavonoid_Glycoside Flavonoid Glycoside (e.g., Rutin) Aglycone_Formation Hydrolysis to Aglycone (e.g., Quercetin) Flavonoid_Glycoside->Aglycone_Formation Lactase Phlorizin (B1677692) Hydrolase (for some O-glycosides) Microbiota_Hydrolysis Microbiota Hydrolysis Flavonoid_Glycoside->Microbiota_Hydrolysis Glycosidases Absorption_Aglycone Aglycone Absorption Aglycone_Formation->Absorption_Aglycone Phase_I_II Phase I & II Metabolism (Glucuronidation, Sulfation, Methylation) Absorption_Aglycone->Phase_I_II Metabolites Circulating Metabolites Phase_I_II->Metabolites Degradation_Products Formation of Phenolic Acids Microbiota_Hydrolysis->Degradation_Products Absorption_Products Absorption of Degradation Products Degradation_Products->Absorption_Products Absorption_Products->Phase_I_II

Caption: Metabolism of Flavonoid Glycosides.

Discussion and Conclusion

The presented data indicates that the glycosylation of flavonoids can significantly impact their biological activity. In the case of rutin, the addition of a glycoside moiety enhanced its in vitro antioxidant activity as measured by DPPH and ABTS assays.[1] This suggests that for certain applications, glycosylated forms may offer advantages.

However, the in vivo efficacy of flavonoid glycosides is a more complex issue. The sugar moiety generally increases water solubility but can hinder direct absorption in the small intestine. The bioavailability of many flavonoid glycosides depends on the enzymatic activity in the gut, including hydrolysis by lactase phlorizin hydrolase or by the gut microbiota, to release the more readily absorbable aglycone. The nature of the sugar (e.g., glucose vs. rhamnose) and the linkage (O-glycoside vs. C-glycoside) influences the rate and site of this hydrolysis.

References

A Comparative Guide to Synthetic vs. Natural Antiarol Rutinoside for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of synthetic and natural Antiarol rutinoside, offering researchers, scientists, and drug development professionals a detailed analysis of their respective properties and potential applications. This document summarizes the current scientific understanding of this compound, including its natural sources, potential biological activities, and methods for its isolation and potential synthesis.

Executive Summary

This compound, a glycosidic derivative of 3,4,5-Trimethoxyphenol (Antiarol), is a naturally occurring phenolic compound. While its biological activities are not yet extensively studied, extracts of plants containing this and similar compounds have demonstrated noteworthy antioxidant and anti-inflammatory properties. This guide explores the characteristics of this compound obtained from natural sources versus a proposed synthetic route, providing a framework for researchers to evaluate the optimal source for their specific needs. Due to the current absence of a published, specific chemical synthesis for this compound, this guide proposes a plausible synthetic pathway based on established glycosylation methods.

Introduction to this compound

This compound is the compound in which the phenolic hydroxyl group of Antiarol (3,4,5-Trimethoxyphenol) is glycosidically linked to rutinose, a disaccharide composed of rhamnose and glucose.

  • Chemical Name: 3,4,5-Trimethoxyphenyl 6-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranoside

  • Molecular Formula: C₂₁H₃₂O₁₃

  • Molar Mass: 492.47 g/mol

The presence of the rutinoside moiety is expected to influence the solubility, stability, and bioavailability of the Antiarol aglycone.

Natural vs. Synthetic this compound: A Comparative Analysis

The choice between natural and synthetic sources of a bioactive compound is a critical consideration in research and drug development. This section compares the key attributes of this compound from both origins.

Data Presentation: Key Comparative Metrics
FeatureNatural this compoundSynthetic this compound (Proposed)
Source Parthenocissus tricuspidata, Miliusa balansae[1]Chemical synthesis from 3,4,5-Trimethoxyphenol and a rutinose derivative
Purity Variable, dependent on extraction and purification methods. High purity (>95%) is achievable with multi-step chromatographic techniques.Potentially very high (>98%) after purification.
Yield Variable, influenced by plant species, geographical location, harvest time, and extraction method. Generally lower than synthetic routes.Potentially higher and more consistent than natural extraction.
By-products & Impurities Co-extracted plant metabolites (other flavonoids, phenolics, lipids, etc.).Unreacted starting materials, reagents, catalysts, and side-products from the glycosylation reaction.
Stereoisomeric Purity Naturally occurring isomer.Potential for anomeric mixtures depending on the stereoselectivity of the glycosylation reaction.
Biological Activity Extracts from natural sources show antioxidant and anti-inflammatory activities.[2]Expected to be similar to the natural form, but requires empirical validation.
Scalability Limited by the availability and sustainability of the plant source.Potentially highly scalable for industrial production.
Cost Can be high due to complex extraction and purification processes.Potentially lower at a large scale, but initial setup and optimization can be costly.

Biological Activity

While direct studies on the biological activity of isolated this compound are limited, research on extracts from its natural sources provides valuable insights.

Antioxidant Activity

The aglycone, Antiarol (3,4,5-Trimethoxyphenol), has been reported to exhibit moderate DPPH free radical scavenging activity. It is plausible that this compound also possesses antioxidant properties, a common characteristic of phenolic compounds.

Anti-inflammatory Activity

A methanolic extract of Miliusa balansae, a known source of this compound, has been shown to exert anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine RAW 264.7 macrophage cells. While this activity is from a crude extract containing multiple compounds, it suggests a potential anti-inflammatory role for its constituents, including this compound.

Methodologies: Natural Extraction and Proposed Synthesis

Natural Extraction and Isolation

The isolation of this compound from its natural sources, such as the leaves and stems of Parthenocissus tricuspidata or Miliusa balansae, typically involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a polar solvent, such as methanol (B129727) or ethanol, to isolate the glycosides.

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are often enriched in the ethyl acetate or n-butanol fractions.

  • Chromatographic Purification: The enriched fraction is subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) to isolate the pure compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as NMR (¹H, ¹³C) and mass spectrometry.

dot

Caption: Workflow for the extraction and isolation of natural this compound.

Proposed Synthetic Route: Koenigs-Knorr Glycosylation

A specific chemical synthesis for this compound has not been detailed in the available literature. However, a plausible approach would be the Koenigs-Knorr reaction, a well-established method for the formation of glycosidic bonds. This would involve the reaction of a protected rutinose halide with Antiarol (3,4,5-Trimethoxyphenol).

  • Preparation of the Glycosyl Donor: Rutinose would first be per-acetylated and then converted to a glycosyl halide (e.g., acetobromorutinose) to create a reactive glycosyl donor.

  • Glycosylation Reaction: The glycosyl donor would then be reacted with Antiarol in the presence of a promoter, typically a silver or mercury salt (e.g., silver carbonate or silver triflate), in an aprotic solvent.

  • Deprotection: The acetyl protecting groups on the rutinose moiety would be removed under basic conditions (e.g., Zemplén deacetylation with sodium methoxide (B1231860) in methanol) to yield the final product, this compound.

  • Purification: The synthesized product would be purified using chromatographic techniques to remove unreacted starting materials and by-products.

dot

Synthetic_Route cluster_donor Glycosyl Donor Preparation cluster_aglycone Aglycone cluster_reaction Glycosylation and Deprotection Rutinose Rutinose Acetylation Acetylation Rutinose->Acetylation PeracetylatedRutinose Peracetylated Rutinose Acetylation->PeracetylatedRutinose Halogenation Halogenation PeracetylatedRutinose->Halogenation GlycosylHalide Acetobromorutinose Halogenation->GlycosylHalide Glycosylation Koenigs-Knorr Reaction (Silver Salt Promoter) GlycosylHalide->Glycosylation Antiarol Antiarol (3,4,5-Trimethoxyphenol) Antiarol->Glycosylation ProtectedProduct Protected this compound Glycosylation->ProtectedProduct Deprotection Deprotection (Zemplén Conditions) ProtectedProduct->Deprotection FinalProduct Synthetic this compound Deprotection->FinalProduct

References

Comparative Analysis of the Antioxidant Capacity of Antiarol Rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of Antiarol rutinoside against common antioxidant standards. The information is supported by experimental data from peer-reviewed studies and includes detailed methodologies for the key assays cited.

Introduction to this compound as an Antioxidant

This compound is a flavonoid glycoside. Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties.[1] Their mechanism of action involves scavenging free radicals, chelating metal ions, and modulating cellular signaling pathways to mitigate oxidative stress.[1][2] The glycosylation of flavonoids can influence their bioavailability and stability, which in turn affects their in vivo antioxidant efficacy.[3] While specific data for this compound is limited, this guide utilizes data for a structurally similar flavonoid glycoside, Quercetin 7-rhamnoside (Q7R), to provide a comparative perspective.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a compound can be quantified using various in vitro assays. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50) or in relation to a standard antioxidant like Trolox (Trolox Equivalent Antioxidant Capacity - TEAC). A lower IC50 value indicates a higher antioxidant potency.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP Value (FeSO₄ Equivalents)
Quercetin 7-rhamnoside (Q7R) 10.931.844.72
Trolox 3.77[4]2.93[4]1.75
Ascorbic Acid ~6.1 - 24.34[5][6]-~409 µM
Quercetin ~4.60 - 19.17[7][8]~48.0[8]-

Note: The data for Quercetin 7-rhamnoside is used as a proxy for this compound.[9] Values for Ascorbic Acid and Quercetin are presented as a range from multiple sources for broader context. The FRAP value for Ascorbic Acid is presented in µM as found in the cited literature.[10]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is observed by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695).

  • Various concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., Ascorbic acid) are prepared.

  • A specific volume of the test compound/standard solution (e.g., 0.5 mL) is added to a specific volume of the DPPH solution (e.g., 0.5 mL).[11]

  • The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[11]

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.[11]

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), which is measured by the reduction in absorbance.

Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound and a standard (e.g., Trolox) are prepared.

  • A small volume of the test compound/standard is added to a larger volume of the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a specific time (e.g., 10 minutes).[12]

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the test sample.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Protocol:

  • The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • The FRAP reagent is warmed to 37°C before use.

  • A small volume of the test sample is mixed with a larger volume of the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes).[10]

  • A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

  • The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve and is expressed as Fe²⁺ equivalents (e.g., µmol Fe²⁺/g of sample).

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH Solution (Violet) DPPH Solution (Violet) Mix & Incubate (Dark, RT) Mix & Incubate (Dark, RT) DPPH Solution (Violet)->Mix & Incubate (Dark, RT) Test Compound/Standard Test Compound/Standard Test Compound/Standard->Mix & Incubate (Dark, RT) Measure Absorbance (517 nm) Measure Absorbance (517 nm) Mix & Incubate (Dark, RT)->Measure Absorbance (517 nm) Calculate % Inhibition Calculate % Inhibition Measure Absorbance (517 nm)->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: DPPH Assay Workflow.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Generate ABTS•+ (Blue-Green) Generate ABTS•+ (Blue-Green) Mix & Incubate Mix & Incubate Generate ABTS•+ (Blue-Green)->Mix & Incubate Test Compound/Standard Test Compound/Standard Test Compound/Standard->Mix & Incubate Measure Absorbance (734 nm) Measure Absorbance (734 nm) Mix & Incubate->Measure Absorbance (734 nm) Calculate % Inhibition Calculate % Inhibition Measure Absorbance (734 nm)->Calculate % Inhibition Determine TEAC Determine TEAC Calculate % Inhibition->Determine TEAC

Caption: ABTS Assay Workflow.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare FRAP Reagent Prepare FRAP Reagent Mix & Incubate (37°C) Mix & Incubate (37°C) Prepare FRAP Reagent->Mix & Incubate (37°C) Test Compound/Standard Test Compound/Standard Test Compound/Standard->Mix & Incubate (37°C) Measure Absorbance (593 nm) Measure Absorbance (593 nm) Mix & Incubate (37°C)->Measure Absorbance (593 nm) Compare to FeSO4 Standard Curve Compare to FeSO4 Standard Curve Measure Absorbance (593 nm)->Compare to FeSO4 Standard Curve Determine Ferric Reducing Power Determine Ferric Reducing Power Compare to FeSO4 Standard Curve->Determine Ferric Reducing Power

Caption: FRAP Assay Workflow.

Signaling Pathways in Flavonoid Antioxidant Action

Flavonoids exert their antioxidant effects not only by direct radical scavenging but also by modulating key cellular signaling pathways involved in the oxidative stress response.

Flavonoid_Signaling_Pathways cluster_stimuli Cellular Stress cluster_flavonoid Flavonoid Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response Oxidative Stress Oxidative Stress This compound This compound Oxidative Stress->this compound Nrf2 Nrf2 Pathway This compound->Nrf2 Activates NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway This compound->MAPK Modulates PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Modulates Antioxidant_Enzymes ↑ Antioxidant Enzyme Expression (SOD, CAT, GPx) Nrf2->Antioxidant_Enzymes Inflammation ↓ Pro-inflammatory Mediators NFkB->Inflammation Cell_Survival ↑ Cell Survival & Proliferation MAPK->Cell_Survival PI3K_Akt->Cell_Survival

Caption: Flavonoid-Modulated Signaling Pathways.

Conclusion

While direct comparative data for this compound is not extensively available, the analysis of a similar flavonoid glycoside, Quercetin 7-rhamnoside, demonstrates potent antioxidant activity in vitro. Its efficacy, as indicated by DPPH, ABTS, and FRAP assays, is comparable to, and in some cases surpasses, that of the standard antioxidant Trolox. The ability of flavonoids to modulate key signaling pathways further underscores their potential as therapeutic agents in conditions associated with oxidative stress. Further research is warranted to elucidate the specific antioxidant profile of this compound and its in vivo effects.

References

A Comparative Guide to the Metabolic Stability of Antiarol Rutinoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Antiarol rutinoside and its derivatives are cardiac glycosides, a class of naturally occurring compounds known for their effects on the cardiovascular system. The metabolic stability of these compounds is a critical factor in determining their pharmacokinetic profile, efficacy, and potential for toxicity. While specific comparative studies on the metabolic stability of various this compound derivatives are not extensively available in the public domain, this guide provides an objective comparison based on the established metabolic pathways of structurally related cardiac glycosides. The information presented herein is supported by experimental data from studies on well-characterized cardiac glycosides, offering valuable insights into the expected metabolic fate of this compound derivatives.

General Metabolic Pathways of Cardiac Glycosides

The metabolism of cardiac glycosides, such as the derivatives of Antiarol, primarily occurs in the liver and involves a series of enzymatic reactions. The structural characteristics of the aglycone (the non-sugar part, which in this case would be Antiarol) and the nature of the sugar moieties significantly influence the rate and pathway of metabolism. The key metabolic transformations include:

  • Hydrolysis of the Sugar Moiety: The glycosidic bond linking the sugar chain to the aglycone can be cleaved, leading to the formation of genins or aglycones.

  • Hydroxylation: The steroid nucleus of the aglycone can undergo hydroxylation, often mediated by cytochrome P450 enzymes.

  • Conjugation: The parent compound or its metabolites can be conjugated with endogenous molecules like glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.

The extent of metabolism is often correlated with the lipophilicity of the glycoside. More lipophilic compounds tend to undergo more extensive metabolism. For instance, a study on the metabolism of digoxin (B3395198) and the more lipophilic digitoxin (B75463) in isolated perfused guinea-pig livers demonstrated that digitoxin was completely degraded, whereas digoxin metabolism was limited to conjugation.[1]

Comparative Metabolic Data of Representative Cardiac Glycosides

To illustrate the differences in metabolic stability, the following table summarizes the metabolic fate of two well-studied cardiac glycosides, Digoxin and Digitoxin. These compounds share a similar steroidal backbone with Antiarol derivatives and their metabolic profiles can serve as a predictive model.

CompoundKey Metabolic PathwaysMajor MetabolitesFactors Influencing Metabolism
Digoxin - Conjugation with glucuronic and/or sulfuric acid- Digoxin glucuronide- Digoxin sulfate- Limited cleavage of sugar molecules.- Primarily excreted unchanged by the kidneys.
Digitoxin - Cleavage of sugar molecules (digitoxoses)- C-12 hydroxylation- Conjugation- Digoxigenin-bis-digitoxoside- Digoxigenin-mono-digitoxoside- Conjugated metabolites- High lipophilicity leads to extensive hepatic metabolism.- Undergoes enterohepatic circulation, prolonging its half-life.

Data extrapolated from studies on isolated perfused guinea-pig liver.[1]

Experimental Protocols

Understanding the metabolic stability of a new chemical entity is crucial. Below is a generalized experimental protocol for assessing the in vitro metabolic stability of a compound like an this compound derivative using liver microsomes.

In Vitro Metabolic Stability Assessment using Liver Microsomes

  • Preparation of Incubation Mixture:

    • Prepare a buffer solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

    • Add liver microsomes (e.g., human, rat, or dog) to the buffer at a final protein concentration of 0.5-1.0 mg/mL.

    • Add the test compound (this compound derivative) at a final concentration of 1 µM.

  • Initiation of Metabolic Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Sample Collection and Reaction Termination:

    • Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression line.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Fate of Cardiac Glycosides

The following diagram illustrates the general metabolic pathways that cardiac glycosides like this compound derivatives are expected to undergo.

metabolic_pathways Parent_Glycoside Parent Cardiac Glycoside (e.g., this compound Derivative) Metabolite1 Hydroxylated Metabolite Parent_Glycoside->Metabolite1 Phase I (Hydroxylation) Metabolite2 Aglycone (Hydrolysis of sugar) Parent_Glycoside->Metabolite2 Hydrolysis Metabolite3 Conjugated Metabolite (Glucuronide or Sulfate) Parent_Glycoside->Metabolite3 Phase II (Conjugation) Metabolite1->Metabolite3 Metabolite2->Metabolite3 Excretion Excretion Metabolite3->Excretion

Caption: General metabolic pathways of cardiac glycosides.

Experimental Workflow for In Vitro Metabolic Stability

This diagram outlines the key steps in a typical in vitro metabolic stability assay.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Buffer Prepare Buffer Add_Microsomes Add Liver Microsomes Prep_Buffer->Add_Microsomes Add_Compound Add Test Compound Add_Microsomes->Add_Compound Pre_incubation Pre-incubate at 37°C Add_Compound->Pre_incubation Initiate_Reaction Add NADPH & Initiate Pre_incubation->Initiate_Reaction Time_points Collect Samples at Time Points Initiate_Reaction->Time_points Terminate Terminate Reaction Time_points->Terminate Centrifuge Centrifuge Terminate->Centrifuge LCMS_Analysis LC-MS/MS Analysis Centrifuge->LCMS_Analysis Data_Analysis Calculate Half-life & Clearance LCMS_Analysis->Data_Analysis

Caption: Workflow for in vitro metabolic stability assay.

The metabolic stability of this compound derivatives is a key determinant of their pharmacological profile. Based on the metabolism of related cardiac glycosides, it is anticipated that these compounds will undergo hydrolysis, hydroxylation, and conjugation, with the extent of metabolism being influenced by their physicochemical properties, particularly lipophilicity. The provided experimental protocol for in vitro metabolic stability assessment offers a standardized approach for generating comparative data for different this compound derivatives. Further studies are warranted to elucidate the specific metabolic pathways and pharmacokinetic parameters of individual derivatives to support their development as potential therapeutic agents.

References

Validating Bioassays for Antiarol Rutinoside Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bioassay methods for validating the activity of Antiarol rutinoside, a cardiac glycoside. This document outlines supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable assay for your research needs.

This compound, like other cardiac glycosides, exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining electrochemical gradients in cells.[1] This inhibition leads to a cascade of events, ultimately resulting in increased intracellular calcium concentrations and enhanced cardiac contractility. Validating the bioactivity of this compound and similar compounds requires robust and reliable bioassays that can accurately quantify their inhibitory effects on Na+/K+-ATPase.

This guide compares the most common in vitro bioassay methods used for this purpose: the colorimetric Na+/K+-ATPase inhibition assay, High-Performance Liquid Chromatography (HPLC)-based assays, and commercially available assay kits.

Comparison of Bioassay Performance

The selection of a suitable bioassay depends on various factors, including the required throughput, sensitivity, cost, and the specific research question. The following table summarizes the key performance characteristics of the primary methods for validating this compound activity.

Assay MethodPrincipleAdvantagesDisadvantagesTypical Throughput
Colorimetric Na+/K+-ATPase Inhibition Assay Measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by Na+/K+-ATPase. The amount of Pi is quantified using a colorimetric reagent.[2]- Simple and cost-effective- Suitable for high-throughput screening- Widely established methodology- Potential for interference from compounds that absorb at the same wavelength- Indirect measurement of enzyme activityHigh
HPLC-Based Na+/K+-ATPase Inhibition Assay Directly measures the formation of ADP, a product of ATP hydrolysis by Na+/K+-ATPase, separating it from ATP and other nucleotides.[3]- High specificity and accuracy- Can simultaneously measure multiple nucleotides- Less prone to interference than colorimetric assays- Lower throughput- Requires specialized equipment and expertise- More time-consumingLow to Medium
Commercial Na+/K+-ATPase Assay Kits Typically based on a colorimetric method for measuring inorganic phosphate, providing optimized reagents and a standardized protocol.[4][5][6]- Convenient and ready-to-use- High reproducibility due to standardized reagents- Suitable for labs without extensive assay development experience- Can be more expensive per sample- May offer less flexibility for assay optimizationHigh

Studies have shown a significant correlation between the results obtained from HPLC-based and colorimetric assays for Na+/K+-ATPase activity, indicating that both methods can provide reliable data.[3][7] The choice between them often comes down to a trade-off between throughput and specificity.

Experimental Protocols

Detailed methodologies for the key experimental approaches are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

Colorimetric Na+/K+-ATPase Inhibition Assay

This protocol is based on the measurement of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP.

Materials:

  • Purified Na+/K+-ATPase enzyme (from sources such as porcine cerebral cortex or commercially available)

  • This compound (and other test compounds)

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, KCl, and NaCl)

  • Ouabain (B1677812) (a known Na+/K+-ATPase inhibitor, as a positive control)

  • Colorimetric phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound and the positive control (ouabain) in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the Na+/K+-ATPase enzyme, and the different concentrations of the test compounds or control.

  • Include control wells containing the enzyme and buffer without any inhibitor (total activity) and wells with the enzyme, buffer, and a high concentration of ouabain (non-specific ATPase activity).

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the enzymatic reaction by adding a solution of ATP to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the colorimetric phosphate detection reagent.

  • After color development, measure the absorbance at the appropriate wavelength (e.g., ~650 nm) using a microplate reader.

  • Calculate the Na+/K+-ATPase-specific activity by subtracting the non-specific activity (from ouabain-containing wells) from the total activity.

  • Determine the IC50 value for this compound by plotting the percentage of inhibition against the log of the compound concentration.

HPLC-Based Na+/K+-ATPase Inhibition Assay

This protocol focuses on the direct quantification of ADP produced during the enzymatic reaction.

Materials:

  • Same as for the colorimetric assay, excluding the colorimetric reagent and phosphate standard.

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (UV-Vis).

  • Mobile phase (e.g., phosphate buffer with an ion-pairing agent).

  • ADP and ATP standards.

  • Perchloric acid or other quenching solution.

Procedure:

  • Perform the enzymatic reaction in tubes as described for the colorimetric assay (steps 1-6), but on a larger volume scale if necessary.

  • Stop the reaction by adding a quenching solution like ice-cold perchloric acid.

  • Centrifuge the samples to pellet the precipitated protein.

  • Filter the supernatant.

  • Inject a defined volume of the filtered supernatant into the HPLC system.

  • Separate ADP from ATP and other components using an appropriate gradient and mobile phase.

  • Detect and quantify the ADP peak based on the retention time and peak area compared to a standard curve of known ADP concentrations.

  • Calculate the Na+/K+-ATPase activity and the inhibitory effect of this compound as described for the colorimetric assay.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.

Signaling_Pathway cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Intracellular_Ca ↑ Intracellular Ca2+ NaCa_Exchanger->Intracellular_Ca Leads to Antiarol_rutinoside This compound Antiarol_rutinoside->NaK_ATPase Inhibits Intracellular_Na->NaCa_Exchanger Reduces activity of Cardiac_Contraction ↑ Cardiac Contractility Intracellular_Ca->Cardiac_Contraction

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prepare_Reagents Prepare Reagents (Buffer, Enzyme, ATP) Incubate Incubate Enzyme with This compound Prepare_Reagents->Incubate Prepare_Compound Prepare this compound Dilutions Prepare_Compound->Incubate Start_Reaction Initiate Reaction with ATP Incubate->Start_Reaction Incubate_Reaction Incubate at 37°C Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Measure_Signal Measure Signal (Absorbance or HPLC Peak) Stop_Reaction->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: General experimental workflow for bioassay validation.

References

Comparative Analysis of Antiarol Rutinoside and Related Glycosides in Select Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Antiarol rutinoside and related glycosidic compounds found in various plant species. Due to the limited availability of specific quantitative data for this compound, this document presents a broader comparison of total flavonoid and phenolic contents, which include the class of compounds to which this compound belongs. This information is crucial for phytochemical research and the initial stages of drug discovery and development. The data presented is compiled from various scientific studies and is intended to serve as a foundational resource for identifying promising plant sources for further investigation.

Quantitative Data Summary

The following table summarizes the quantitative analysis of relevant phytochemicals in Antiaris toxicaria and Olax psittacorum. While direct quantification of this compound is not available in the reviewed literature, the data on total flavonoids and phenolics provide a valuable proxy for the abundance of these types of compounds in the respective plant tissues.

Plant SpeciesPlant PartCompound ClassConcentrationMethod of Analysis
Antiaris toxicariaLeaves, Bark, RootsRutin (a flavonoid rutinoside)Present, not quantifiedHPLC-DAD[1][2]
Antiaris africana*LeavesTotal Phenolic Content243.71 ± 13.18 mg TAE/g extractHPLC-DAD
Total Flavonoid Content155.85 ± 9.28 mg QE/g extractHPLC-DAD
Olax psittacorumLeavesTotal Phenolic Content97.6 mg GAE/g of extractSpectrophotometry (Folin-Ciocalteu)[3]
Total Flavonoid Content754.8 mg Quercetin equivalent/g of extractSpectrophotometry[3]
Total Tannin Content21.81 mg Tannic acid equivalent/g of extractSpectrophotometry[3]
Cochlospermum vitifoliumBarkAntiarolPresent, not quantifiedNot specified[4]

*Note: Antiaris africana is a closely related species to Antiaris toxicaria, and the data is presented here for comparative purposes.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the extraction and quantification of glycosides and other phenolic compounds from plant materials, based on methods described in the cited literature.

Protocol 1: Extraction of Phytochemicals from Plant Material

This protocol outlines a general procedure for the solvent extraction of compounds from dried plant matter.

  • Sample Preparation : Air-dry the plant material (leaves, bark, or roots) at room temperature, followed by oven drying at a controlled temperature (e.g., 60°C) until a constant weight is achieved. Grind the dried material into a fine powder.

  • Maceration : Soak the powdered plant material in a suitable solvent (e.g., 80% methanol (B129727) or ethanol) at a solid-to-solvent ratio of 1:10 (w/v).

  • Extraction : Allow the mixture to stand for a specified period (e.g., 24-72 hours) at room temperature with occasional agitation.

  • Filtration : Filter the mixture through an appropriate filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.

  • Concentration : Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to remove the solvent.

  • Drying : Lyophilize or oven-dry the concentrated extract to obtain a crude powder. Store the dried extract in a cool, dark, and dry place until further analysis.

Protocol 2: Quantification of Total Phenolic Content (Folin-Ciocalteu Method)

This spectrophotometric method is widely used to determine the total phenolic content in a sample.

  • Sample Preparation : Dissolve a known amount of the dried plant extract in a suitable solvent (e.g., methanol) to a specific concentration.

  • Reaction Mixture : To a test tube, add a small volume of the extract solution (e.g., 0.5 mL). Add Folin-Ciocalteu reagent (e.g., 2.5 mL of a 10-fold diluted solution) and mix thoroughly.

  • Incubation : After a few minutes, add a sodium carbonate solution (e.g., 2 mL of 7.5% w/v). Incubate the mixture in the dark at room temperature for a specified time (e.g., 30-60 minutes).

  • Measurement : Measure the absorbance of the resulting blue color solution at a specific wavelength (e.g., 760 nm) using a UV-Vis spectrophotometer.

  • Quantification : Prepare a standard curve using a known concentration of gallic acid. Express the total phenolic content as gallic acid equivalents (GAE) per gram of dry extract.[3]

Protocol 3: Quantification of Flavonoids by High-Performance Liquid Chromatography (HPLC-DAD)

HPLC with a Diode Array Detector (DAD) is a precise method for separating, identifying, and quantifying specific flavonoid compounds.

  • Sample and Standard Preparation : Prepare solutions of the plant extract and flavonoid standards (e.g., rutin, quercetin, kaempferol) in a suitable solvent (e.g., methanol) at known concentrations. Filter the solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase : A gradient elution using two solvents, typically (A) acidified water (e.g., with 0.1% formic acid or phosphoric acid) and (B) an organic solvent like acetonitrile (B52724) or methanol.[5][6]

    • Flow Rate : Typically 1.0 mL/min.[6]

    • Column Temperature : Maintained at a constant temperature, for example, 30°C or 40°C.[5][6]

    • Injection Volume : A fixed volume, for instance, 10 or 20 µL.

    • Detection : DAD detection at the maximum absorption wavelength of the target flavonoids (e.g., 254 nm, 280 nm, 320 nm, or 360 nm).[5][7]

  • Analysis : Inject the standard solutions to determine their retention times and create calibration curves. Inject the sample solutions and identify the compounds by comparing their retention times and UV spectra with the standards. Quantify the compounds using the calibration curves.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is crucial for understanding and replication. The following diagrams, created using the DOT language, illustrate a key signaling pathway affected by cardiac glycosides found in Antiaris toxicaria and a general workflow for the analysis of this compound.

experimental_workflow plant_material Plant Material (Leaves, Bark, Latex) drying_grinding Drying & Grinding plant_material->drying_grinding extraction Solvent Extraction (e.g., Methanol/Ethanol) drying_grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract fractionation Fractionation (e.g., Column Chromatography) crude_extract->fractionation hplc HPLC-DAD/MS Analysis fractionation->hplc quantification Identification & Quantification hplc->quantification

Workflow for Extraction and Analysis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion NaK_ATPase Na+/K+-ATPase Na_ion ↑ Intracellular Na+ NaK_ATPase->Na_ion Ca_ion ↑ Intracellular Ca2+ Na_ion->Ca_ion Nur77_translocation Nur77 Translocation Apoptosis Apoptosis Nur77_translocation->Apoptosis Nur77_nucleus Nur77 Nur77_nucleus->Nur77_translocation cardiac_glycoside Cardiac Glycoside (e.g., from Antiaris toxicaria) cardiac_glycoside->NaK_ATPase Inhibition cardiac_glycoside->Nur77_nucleus Induction

Signaling Pathway of Cardiac Glycosides from Antiaris toxicaria.

References

Benchmarking Antiarol Rutinoside: A Comparative Guide to Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of Antiarol rutinoside and its aglycone, Antiarol (3,4,5-Trimethoxyphenol), against known inhibitors of three key enzymes: Tyrosinase, α-Glucosidase, and Urease. Due to the limited publicly available data on the direct enzyme inhibitory activity of this compound, this comparison draws upon data from structurally similar flavonoid rutinosides, such as Kaempferol-3-O-rutinoside and Rutin, to provide a predictive benchmark and guide future research.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for known inhibitors of Tyrosinase, α-Glucosidase, and Urease. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and is a standard measure of inhibitor potency.[1]

Table 1: Tyrosinase Inhibitors

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation and in the development of skin-lightening agents.[2][3]

CompoundIC50 (µM)Comments
This compound Data Not Available -
Kaempferol-3-O-rutinoside< 1 µg/mL (~ < 1.68 µM)Potent inhibitor.[4]
Rutin (Quercetin-3-O-rutinoside)130 ± 3A common flavonoid glycoside.[4]
Kojic Acid (Standard)5.23 - 17.76Widely used standard inhibitor.[5]
Arbutin~6500Poor inhibitor of human tyrosinase.
Quercetin14.31 ± 3.93Potent flavonol inhibitor.[4]
Luteolin113Uncompetitive inhibitor.[6]
Thiamidol1.1Potent inhibitor of human tyrosinase.[7]
Table 2: α-Glucosidase Inhibitors

α-Glucosidase is a crucial enzyme in the digestion of carbohydrates. Its inhibitors are investigated for the management of type 2 diabetes by delaying glucose absorption.[7]

CompoundIC50 (µM)Comments
This compound Data Not Available -
Kaempferol-3-O-rutinosidePotent inhibitorReported to be >8 times more active than Acarbose.[8]
Rutin (Quercetin-3-O-rutinoside)2.2 µg/mL (~3.6 µM)Strong inhibition reported.[9]
Isorhamnetin-3-O-rutinosidePotent inhibitorReported as a perfect α-glucosidase inhibitor.[10]
Acarbose (Standard)169.8 µg/mL (~263 µM)A widely used anti-diabetic drug.[9]
QuercetinPotent inhibitorKnown flavonoid inhibitor.
LuteolinPotent inhibitorReported to have higher potential than Acarbose.[10]
Table 3: Urease Inhibitors

Urease catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for bacteria like Helicobacter pylori. Inhibitors are sought for treating peptic ulcers and other related diseases.[11]

CompoundIC50 (µM)Comments
This compound Data Not Available -
Hesperidin (Hesperetin-7-rhamnoglucoside)~40,600A flavonoid glycoside with reported urease inhibition.[12]
Quercetin73.17 ± 1.79Reported as a principal constituent of Hypericum species with high inhibition.[13]
Thiourea (Standard)21.1 - 23.0A standard competitive inhibitor.[14][15]
Acetohydroxamic acidClinically approvedKnown side effects limit its use.
Levofloxacin7.24 ± 0.29Fluoroquinolone antibiotic with remarkable inhibitory profile.[14]
Cefadroxil21.35 ± 0.64Cephalosporin antibiotic with inhibitory activity.[14]

Experimental Protocols

Detailed methodologies for the in vitro enzyme inhibition assays are provided below. These protocols are standard methods used to determine the IC50 values of potential inhibitors.

Tyrosinase Inhibition Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, a colored product, which is monitored by measuring the absorbance at 475 nm.[5]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (Substrate)

  • Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • Test Compound (e.g., this compound)

  • Positive Control (e.g., Kojic Acid)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare serial dilutions of the test compound and the positive control in the buffer.

  • In a 96-well plate, add 50 µL of the tyrosinase solution to wells containing 20 µL of the different concentrations of the test compound or control.[2]

  • Pre-incubate the plate at 25°C for 10 minutes.[2][5]

  • Initiate the reaction by adding 30 µL of L-DOPA solution to each well.[2]

  • Immediately measure the absorbance at 475 nm (or 510 nm) in kinetic mode for 30-60 minutes using a microplate reader.[5][16]

  • Calculate the initial reaction velocity (slope) for each concentration.

  • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Activity of Enzyme Control - Activity of Sample) / Activity of Enzyme Control] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

α-Glucosidase Inhibition Assay (Spectrophotometric)

This assay determines the inhibitory effect on α-glucosidase by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) at 405 nm.[17]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate Buffer (50 mM, pH 6.8)

  • Test Compound

  • Positive Control (e.g., Acarbose)

  • Sodium Carbonate (Na₂CO₃, 1 M)

  • 96-well microplate reader

Procedure:

  • Add 20 µL of the test compound at various concentrations to the wells of a 96-well plate.

  • Add 20 µL of α-glucosidase enzyme solution (e.g., 2 U/mL) to each well and incubate at 37°C for 5 minutes.[17]

  • Add 20 µL of 1 mM pNPG substrate solution to initiate the reaction.[17]

  • Incubate the mixture at 37°C for 20 minutes.[17]

  • Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution.[17]

  • Measure the absorbance of the resulting yellow p-nitrophenol at 405 nm.[17]

  • Calculate the percentage of inhibition as described for the tyrosinase assay.

  • Determine the IC50 value from the dose-response curve.

Urease Inhibition Assay (Berthelot-Indophenol Method)

This assay quantifies urease activity by measuring the amount of ammonia (B1221849) produced from urea hydrolysis. The ammonia is detected using the Berthelot (indophenol) reaction, which forms a blue-colored compound measurable at approximately 670 nm.[18][19]

Materials:

  • Jack Bean Urease (EC 3.5.1.5)

  • Urea

  • Phosphate Buffer (50 mM, pH 7.4)

  • Test Compound

  • Positive Control (e.g., Thiourea)

  • Phenol Reagent (Reagent A)

  • Alkaline Hypochlorite Reagent (Reagent B)

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, mix 10 µL of the test solution with 10 µL of urease enzyme solution (e.g., 1 unit/well).[14]

  • Pre-incubate the mixture for 10 minutes at 37°C.[14]

  • Add 20 µL of 50 mM urea solution to start the reaction and incubate for another 15 minutes at 37°C.[14]

  • Stop the reaction by adding the detection reagents. For example, add 100 µL of Reagent A (phenol) and 50 µL of Reagent B (hypochlorite).[19]

  • Incubate the plate for 30 minutes at room temperature or 37°C to allow for color development.[19]

  • Measure the absorbance at 670 nm.[18][19]

  • Calculate the percentage of inhibition and determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the enzyme inhibition assays described above.

Tyrosinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_enzyme Prepare Tyrosinase Solution mix_enzyme_inhibitor 1. Mix Enzyme + Inhibitor prep_enzyme->mix_enzyme_inhibitor prep_inhibitor Prepare Test Compound (Serial Dilutions) prep_inhibitor->mix_enzyme_inhibitor prep_substrate Prepare L-DOPA Substrate add_substrate 3. Add L-DOPA (Initiate Reaction) prep_substrate->add_substrate pre_incubate 2. Pre-incubate (10 min, 25°C) mix_enzyme_inhibitor->pre_incubate pre_incubate->add_substrate measure 4. Measure Absorbance (475 nm) (Kinetic Reading) add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for Tyrosinase Inhibition Assay.

aGlucosidase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_enzyme Prepare α-Glucosidase Solution mix_enzyme_inhibitor 1. Mix Enzyme + Inhibitor prep_enzyme->mix_enzyme_inhibitor prep_inhibitor Prepare Test Compound (Serial Dilutions) prep_inhibitor->mix_enzyme_inhibitor prep_substrate Prepare pNPG Substrate add_substrate 3. Add pNPG (Initiate Reaction) prep_substrate->add_substrate prep_stop Prepare Stop Solution (Na2CO3) add_stop 5. Add Stop Solution prep_stop->add_stop incubate1 2. Incubate (5 min, 37°C) mix_enzyme_inhibitor->incubate1 incubate1->add_substrate incubate2 4. Incubate (20 min, 37°C) add_substrate->incubate2 incubate2->add_stop measure 6. Measure Absorbance (405 nm) add_stop->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for α-Glucosidase Inhibition Assay.

Urease_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_enzyme Prepare Urease Solution mix_enzyme_inhibitor 1. Mix Enzyme + Inhibitor prep_enzyme->mix_enzyme_inhibitor prep_inhibitor Prepare Test Compound (Serial Dilutions) prep_inhibitor->mix_enzyme_inhibitor prep_substrate Prepare Urea Substrate add_substrate 3. Add Urea (Initiate Reaction) prep_substrate->add_substrate prep_reagents Prepare Detection Reagents A & B add_reagents 5. Add Detection Reagents A & B prep_reagents->add_reagents incubate1 2. Pre-incubate (10 min, 37°C) mix_enzyme_inhibitor->incubate1 incubate1->add_substrate incubate2 4. Incubate (15 min, 37°C) add_substrate->incubate2 incubate2->add_reagents incubate3 6. Incubate for Color (30 min, RT) add_reagents->incubate3 measure 7. Measure Absorbance (670 nm) incubate3->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for Urease Inhibition Assay.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Antiarol rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Given that Antiarol rutinoside is a phenol (B47542) glycoside, a cautious approach to personal protective equipment is essential. Phenols can be toxic and corrosive, while glycosides in powdered form can be irritants. The following PPE is recommended to minimize exposure.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles with side shields or a face shield should be worn to protect against splashes and airborne particles.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for any signs of degradation or puncture before use.
Body Protection A laboratory coat or a chemically resistant apron should be worn to protect against skin contact. For procedures with a higher risk of splashes, a chemically resistant suit may be necessary.
Respiratory Protection When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended to prevent inhalation of dust. If there is a risk of vapor exposure, a respirator with an organic vapor cartridge should be used.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will ensure the safety of laboratory personnel and the integrity of the experiment.

2.1. Preparation and Weighing:

  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.

  • Decontamination: Before starting, ensure the work area is clean and free of any contaminants.

  • Weighing: When weighing the powdered compound, use a balance inside the fume hood or in a ventilated balance enclosure. Use anti-static weighing dishes to prevent dispersal of the powder.

  • Solution Preparation: If preparing a solution, add the solvent to the weighed this compound slowly to avoid splashing.

2.2. Experimental Use:

  • Closed Systems: Whenever possible, use closed systems to minimize the release of aerosols or vapors.

  • Avoid Contact: Exercise extreme caution to avoid direct contact with the skin, eyes, and clothing.

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is readily available in the laboratory. The kit should include absorbent materials, neutralizing agents if applicable, and appropriate PPE.

2.3. Post-Experiment:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation:

  • Solid Waste: Unused or expired this compound powder, as well as any grossly contaminated items such as weighing paper or disposable labware, should be collected in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as hazardous solid waste.

3.2. Waste Disposal:

  • All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Safe Handling Workflow

The following diagram illustrates the key steps in the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal A Don PPE B Prepare work area in fume hood A->B C Weigh this compound B->C D Conduct experiment C->D E Decontaminate work area and equipment D->E F Segregate and label hazardous waste E->F G Doff PPE F->G I Arrange for hazardous waste pickup F->I H Wash hands G->H

Caption: Workflow for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.